S-(2-carboxypropyl)-Cysteamine
Description
Properties
IUPAC Name |
3-(2-aminoethylsulfanyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(6(8)9)4-10-3-2-7/h5H,2-4,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRVABODKAYFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868563 | |
| Record name | 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-(2-carboxypropyl)-Cysteamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80186-81-8 | |
| Record name | 3-[(2-Aminoethyl)thio]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80186-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(2-Carboxypropyl)cysteamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080186818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-carboxypropyl)-Cysteamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
S-(2-carboxypropyl)-Cysteamine chemical structure and properties
An In-depth Technical Guide to S-(2-carboxypropyl)-Cysteamine (SCPCM)
Introduction
This compound (SCPCM), known systematically as 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid, is a sulfur-containing amino acid derivative. While structurally unassuming, this molecule has emerged as a critical biomarker in the field of inborn errors of metabolism.[1] It is not a typical cellular metabolite but rather a detoxification product that accumulates under specific pathological conditions.
This guide provides a comprehensive technical overview of SCPCM, from its fundamental chemical properties and synthesis to its vital role in the diagnosis and management of a rare mitochondrial disease. We will delve into the biochemical pathways leading to its formation, present detailed methodologies for its quantification, and discuss its broader implications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The unique structure of SCPCM, featuring a cysteamine moiety linked via a thioether bond to a carboxypropyl group, dictates its chemical behavior and biological function.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid | [1][2] |
| CAS Number | 80186-81-8 | [1][2] |
| Molecular Formula | C₆H₁₃NO₂S | [1][2] |
| Molecular Weight | 163.24 g/mol | [1][2] |
| SMILES | CC(CSCCN)C(=O)O | [1][2] |
| InChI Key | UFRVABODKAYFCB-UHFFFAOYSA-N | [1][2] |
Table 2: Physicochemical Properties
While experimental data for SCPCM is sparse, properties can be computed or inferred from its parent compound, cysteamine.
| Property | Value (SCPCM) | Value (Cysteamine - for context) | Reference |
| Physical State | Solid | White, water-soluble solid | [2] |
| XLogP3 (Computed) | -2.3 | 0.1 | [2][3] |
| Hydrogen Bond Donors | 2 | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | 2 | [2] |
| pKa₁ (Thiol) | Predicted ~8-9 | 8.19 | [3] |
| pKa₂ (Amine) | Predicted ~10-11 | 10.75 | [3] |
| Water Solubility | Predicted High | 23.5 g/L | [3] |
Note: SCPCM values are primarily from computational models. Cysteamine values are provided for comparative context.
Synthesis and Characterization
SCPCM is formed both endogenously under pathological conditions and can be prepared through chemical synthesis for use as an analytical standard.
Biosynthesis: A Detoxification Pathway
SCPCM is not a product of normal metabolism. Its formation is a direct consequence of defects in the valine catabolism pathway, specifically a deficiency in the mitochondrial enzyme Short-Chain Enoyl-CoA Hydratase (ECHS1).[1]
-
Valine Catabolism: The breakdown of the amino acid valine produces methacrylyl-CoA as a key intermediate.
-
Enzyme Deficiency: In ECHS1 deficiency, methacrylyl-CoA cannot be hydrated to 3-hydroxyisobutyryl-CoA.[4]
-
Toxic Accumulation: The resulting buildup of methacrylyl-CoA, a reactive electrophile, is toxic to the cell.[4]
-
Detoxification: To mitigate this toxicity, the cell conjugates methacrylyl-CoA with endogenous nucleophiles. SCPCM is formed via a thia-Michael addition reaction between the thiol group of cysteamine and the double bond of methacrylyl-CoA.[1][4] Cysteamine itself is an aminothiol derived from the degradation of coenzyme A.[3]
Caption: Biosynthesis of SCPCM in ECHS1 deficiency.
Chemical Synthesis
The synthesis of SCPCM for use as a reference standard in clinical and research laboratories can be achieved via a conjugate addition reaction.
Principle: This synthesis mimics the biosynthetic route, utilizing a Michael addition. The nucleophilic thiol of cysteamine attacks the electrophilic β-carbon of methacrylic acid. This approach is efficient and directly yields the target compound.
Experimental Protocol:
-
Reactant Preparation: Dissolve cysteamine hydrochloride (1.0 eq) in a suitable solvent such as methanol or water. Adjust the pH to approximately 8-9 with a base (e.g., sodium hydroxide or triethylamine) to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
-
Michael Addition: Add methacrylic acid (1.1 eq) dropwise to the cysteamine solution at room temperature with stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of the product.
-
Workup and Purification:
-
Acidify the reaction mixture to a pH of ~3-4 with hydrochloric acid. This protonates the amine and carboxyl groups, aiding in purification.
-
The solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or by column chromatography on a suitable stationary phase (e.g., silica gel or ion-exchange resin).
-
-
Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Expected signals would include a doublet for the methyl group on the carboxypropyl chain, multiplets for the methylene groups adjacent to the sulfur and nitrogen atoms, and a methine proton signal. The exchangeable protons of the amine, thiol (if any unreacted), and carboxylic acid groups would appear as broad singlets.
-
¹³C NMR: The spectrum should show six distinct carbon signals corresponding to the methyl, four methylene/methine, and one carboxyl carbon.
-
Mass Spectrometry (MS): In electrospray ionization positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 164.07. Key fragmentation patterns would likely involve the loss of water (-18) from the carboxylic acid, loss of the carboxyl group (-45), and cleavage of the C-S or C-C bonds in the backbone.
Biochemical Role and Clinical Significance
The primary and most critical application of SCPCM is as a diagnostic biomarker for ECHS1 deficiency.[1]
Pathophysiology Link: ECHS1 deficiency is a severe mitochondrial disorder that impairs the metabolism of valine and fatty acids. The resulting accumulation of methacrylyl-CoA leads to cellular toxicity, energy depletion, and often presents as Leigh-like syndrome or exercise-induced dystonia.[1]
Biomarker Utility:
-
High Specificity and Sensitivity: Urinary and plasma levels of SCPCM are significantly elevated in patients with ECHS1 deficiency compared to healthy individuals or patients with other metabolic disorders.[1] This makes it a highly reliable diagnostic marker.
-
Monitoring Therapeutic Interventions: The efficacy of treatments, such as a valine-restricted diet, can be monitored by tracking the levels of SCPCM. A decrease in its concentration indicates a reduction in the upstream methacrylyl-CoA load and a positive response to therapy.[1]
-
Distinguishing from Related Disorders: While the related compound, S-(2-carboxypropyl)-cysteine (SCPC), is also elevated in ECHS1 deficiency, the specific profile of these and other metabolites can help differentiate it from similar conditions like 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency.[4]
Analytical Methodology for Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of SCPCM in biological matrices like urine and plasma.[1]
Principle: This method provides high selectivity by separating SCPCM from other urine components chromatographically, followed by specific detection using mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is unique to SCPCM, ensuring accurate quantification even at very low concentrations.
Caption: General workflow for LC-MS/MS analysis of SCPCM.
Exemplary LC-MS/MS Protocol for Urinary SCPCM:
-
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex each sample for 10 seconds.
-
Prepare a 1:10 dilution by adding 50 µL of urine to 450 µL of a solution containing the internal standard (e.g., ¹³C₃,¹⁵N-labeled SCPCM) in 0.1% formic acid in water. The internal standard is crucial for correcting variations in sample preparation and instrument response.
-
Vortex the diluted sample for 10 seconds.
-
Filter the sample through a 0.22 µm syringe filter or a protein precipitation plate to remove particulates.
-
Transfer the filtrate to an autosampler vial.
-
-
2. Liquid Chromatography (LC):
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[5]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for retaining this polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 2% B
-
1.0-4.0 min: Ramp to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1-7.0 min: Return to 2% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
-
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical but Chemically Justified):
-
SCPCM: Precursor Ion (Q1): m/z 164.1 → Product Ion (Q3): m/z 118.1 (Loss of H₂O and CO)
-
Internal Standard: Precursor Ion (Q1): m/z 168.1 → Product Ion (Q3): m/z 122.1
-
-
Instrument Parameters: Optimize gas temperatures, gas flows, and collision energy for maximum signal intensity for the specific mass spectrometer being used.
-
Safety, Handling, and Storage
As a research chemical, SCPCM and its parent compound, cysteamine, require careful handling.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[1][6]
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at -20°C is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Sulfur-containing compounds should be segregated as required.[1]
References
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PubChem. Cysteamine. [Link]
- El-Hage, C., et al. (2022). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Drug Delivery.
-
PubChem. S-(2-Carboxypropyl)cysteine. [Link]
-
PubChem. 3-((2-Aminoethyl)thio)-2-methylpropanoic acid. [Link]
-
Squillaro, T., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences. [Link]
-
Jiang, Y., et al. (2023). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. International Journal of Molecular Sciences. [Link]
-
Pastore, A., et al. (2019). Measurement of Cystine in Urine by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
- Rodzaj, W., et al. (2024).
-
Pastore, A., et al. (1998). Determination of total cysteamine in human plasma in the form of its 2-S-quinolinium derivative by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Bohrium. (2024). A new and rapid LC-MS/MS method for the determination of cysteamine plasma levels in cystinosis patients. Ask this paper. [Link]
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Szabo-Scandic. Cysteamine, Hydrochloride Safety Data Sheet. [Link]
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ResearchGate. (2023). Sample 1D NMR spectra (top ¹H and bottom ¹³C) recorded for cysteamine... [Link]
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Agilent. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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An In-depth Technical Guide to the Cellular Mechanism of Action of S-(2-carboxypropyl)-Cysteamine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
S-(2-carboxypropyl)-cysteamine (SCPCM) has emerged from a biomarker of rare metabolic disease to a molecule of significant interest for understanding cellular responses to metabolic stress. This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of SCPCM in cells. We will delve into its biosynthesis, its role as a key effector in a novel post-translational modification, its influence on critical signaling pathways such as Nrf2 and hydrogen sulfide production, and its impact on mitochondrial function. This document synthesizes current knowledge, presents detailed experimental protocols for its study, and offers insights into its broader toxicological and therapeutic implications.
The Genesis of this compound: A Consequence of Metabolic Dysfunction
This compound is not a typical signaling molecule but rather a product of a detoxification pathway initiated by a failure in mitochondrial metabolism. Its formation is intrinsically linked to the catabolism of the branched-chain amino acid valine.
The Valine Catabolic Pathway and ECHS1 Deficiency
The mitochondrial enzyme short-chain enoyl-CoA hydratase (ECHS1) is a critical component of the valine degradation pathway. A deficiency in ECHS1 leads to the accumulation of the toxic and highly reactive intermediate, methacrylyl-CoA[1][2]. This accumulation is the primary trigger for the formation of SCPCM. The pathway can be visualized as follows:
Figure 1: Biosynthesis of this compound (SCPCM). In ECHS1 deficiency, the accumulation of methacrylyl-CoA shunts this reactive metabolite into a detoxification pathway where it conjugates with cysteamine to form SCPCM.
This conjugation reaction is a crucial detoxification mechanism, as the accumulation of methacrylyl-CoA is cytotoxic[3]. The presence of elevated levels of SCPCM in urine and plasma is therefore a key diagnostic biomarker for ECHS1 deficiency[1].
A Novel Post-Translational Modification: Cysteine S-2-carboxypropylation
The formation of SCPCM is not an isolated event but rather an indicator of a broader, more profound cellular event: a novel, non-enzymatic post-translational modification (PTM) termed cysteine S-2-carboxypropylation (C2cp)[3].
The electrophilic nature of the double bond in methacrylyl-CoA allows it to react with the nucleophilic sulfhydryl group of cysteine residues in proteins via a thia-Michael addition[3]. This covalent modification has been shown to affect a wide array of cellular proteins, thereby altering their function.
A chemoproteomic approach using a bioorthogonal chemical probe, N-propargyl methacrylamide (PMAA), has identified over 400 protein targets of C2cp. These proteins are involved in a multitude of essential cellular processes, including:
-
Gene transcription
-
Protein translation
-
RNA splicing
-
Protein folding
-
Energy production[3]
This widespread protein modification suggests that the pathological consequences of ECHS1 deficiency are not solely due to the toxicity of methacrylyl-CoA itself, but also due to the dysregulation of numerous cellular pathways through this novel PTM.
Modulation of Key Cellular Signaling Pathways
The reactivity of SCPCM's precursor and its structural similarity to other signaling molecules suggest its involvement in modulating key cellular pathways.
Activation of the Nrf2 Antioxidant Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response[4]. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, upon exposure to electrophilic or oxidative stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2[5]. Nrf2 then initiates the transcription of a battery of antioxidant and cytoprotective genes.
While direct evidence for SCPCM-mediated Nrf2 activation is still emerging, the mechanism is highly plausible. The electrophilic nature of methacrylyl-CoA strongly suggests it can directly modify Keap1 cysteines. Furthermore, related thiol compounds have been shown to activate the Nrf2 pathway[[“]].
Figure 2: Proposed mechanism for Nrf2 activation. The electrophilic precursor of SCPCM, methacrylyl-CoA, is hypothesized to modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex and leading to Nrf2-mediated antioxidant gene expression.
Inhibition of Cystathionine γ-lyase and H₂S Signaling
Hydrogen sulfide (H₂S) is a gasotransmitter with important roles in vasodilation, neuromodulation, and inflammation. A key enzyme in its synthesis is cystathionine γ-lyase (CSE)[7].
Studies on S-3-carboxypropyl-L-cysteine (CPC), a close structural analog of SCPCM, have demonstrated its inhibitory effect on CSE. This suggests that SCPCM could also modulate H₂S levels.
| Compound | Target Reaction | Kᵢ (µM) |
| S-3-carboxypropyl-L-cysteine (CPC) | γ-elimination of cystathionine | 50 ± 3 |
| S-3-carboxypropyl-L-cysteine (CPC) | H₂S synthesis from cysteine | 180 ± 15 |
| Table 1: Inhibitory constants (Kᵢ) of S-3-carboxypropyl-L-cysteine for human cystathionine γ-lyase (CSE)[7][8]. |
The inhibition of CSE by SCPCM could have significant physiological consequences by altering H₂S homeostasis.
Impact on Mitochondrial Function
Given that the formation of SCPCM is a direct result of a mitochondrial enzyme deficiency, it is not surprising that it is closely linked to mitochondrial dysfunction. Loss of ECHS1 expression has been shown to reduce the activity of mitochondrial respiratory complexes I and IV, leading to impaired cellular respiration[9][10].
The accumulation of methacrylyl-CoA and the subsequent widespread S-2-carboxypropylation of mitochondrial proteins likely contribute to this respiratory chain dysfunction[3]. Indeed, a significant number of the identified C2cp-modified proteins are located in the mitochondria[3].
Experimental Methodologies for the Study of this compound
The study of SCPCM and its effects requires specialized analytical and proteomic techniques.
Quantification of SCPCM by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SCPCM in biological fluids[1].
Protocol: LC-MS/MS Analysis of SCPCM in Urine [1][11]
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant 1:10 with a solution of internal standards in 0.1% formic acid in water.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% mobile phase B over approximately 10 minutes.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for SCPCM: 164.15 > 119.05.
-
Internal Standard: A deuterated analog, such as S-(2-carboxypropyl) D2-cysteine, should be used for accurate quantification.
-
Chemoproteomic Profiling of Cysteine S-2-carboxypropylation
This technique allows for the identification of proteins that are post-translationally modified by methacrylyl-CoA[3].
Figure 3: Workflow for the chemoproteomic identification of S-2-carboxypropylated proteins.
Protocol: Chemoproteomic Profiling [3]
-
Cell Lysis: Prepare whole-cell lysates from cells of interest (e.g., HEK293T cells).
-
Probe Incubation: Incubate the cell lysate with the N-propargyl methacrylamide (PMAA) probe (e.g., 4 mM for 16 hours at 37°C).
-
Biotinylation: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to conjugate an azide-biotin tag to the alkyne handle of the PMAA probe.
-
Enrichment: Use streptavidin-coated beads to enrich for biotinylated proteins.
-
On-bead Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry to identify the modified proteins and the specific sites of S-2-carboxypropylation.
Toxicological and Therapeutic Perspectives
The formation of SCPCM represents a biological double-edged sword. On one hand, it is a vital detoxification pathway that mitigates the immediate toxicity of methacrylyl-CoA. On the other hand, the underlying process of widespread protein S-2-carboxypropylation can lead to the dysfunction of numerous cellular systems, contributing to the pathophysiology of ECHS1 deficiency.
Understanding the specific protein targets of this modification and their functional consequences could open new avenues for therapeutic intervention. For instance, strategies to restore the function of critically modified proteins or to enhance alternative detoxification pathways could be explored. Furthermore, the potential for SCPCM to modulate H₂S signaling and the Nrf2 pathway suggests that it could have broader implications in conditions characterized by oxidative stress and inflammation.
Conclusion
This compound is more than just a biomarker; it is a key to understanding a complex cellular response to metabolic stress. Its formation signals the activation of a detoxification pathway that, in turn, initiates a novel post-translational modification with far-reaching consequences for cellular function. The elucidation of the molecular targets of cysteine S-2-carboxypropylation and the impact of SCPCM on signaling pathways like Nrf2 and H₂S production are exciting frontiers in metabolic research. The experimental approaches outlined in this guide provide a robust framework for further investigation into the intricate roles of this fascinating molecule.
References
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- 1. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
The Pathophysiological Cascade of SCPCM in ECHS1 Deficiency: A Technical Guide for Researchers
Executive Summary
Enoyl-CoA hydratase, short-chain 1 (ECHS1) deficiency is a severe, autosomal recessive mitochondrial disorder with a spectrum of clinical presentations, often culminating in a Leigh-like syndrome.[1][2] The absence or dysfunction of the ECHS1 enzyme disrupts mitochondrial fatty acid β-oxidation and the catabolism of the branched-chain amino acid valine.[2] This enzymatic blockade leads to the accumulation of toxic metabolic intermediates, most notably methacrylyl-CoA.[3][4] The high reactivity of methacrylyl-CoA with thiol-containing molecules results in the formation of S-(2-carboxypropyl)cysteine (SCPC) and related conjugates, collectively referred to as SCPCM (S-(2-carboxypropyl)cysteine and its metabolites).[3] This guide provides an in-depth exploration of the pathophysiological role of SCPCM in ECHS1 deficiency, offering a technical resource for researchers and drug development professionals. We will dissect the molecular mechanisms of SCPCM-induced cellular damage, detail experimental methodologies for its investigation, and discuss the implications for therapeutic development.
The Central Role of ECHS1 in Mitochondrial Metabolism
ECHS1 is a mitochondrial matrix enzyme that catalyzes the second step of fatty acid β-oxidation: the hydration of 2-trans-enoyl-coenzyme A (CoA) intermediates to L-3-hydroxyacyl-CoAs.[5][6] While the mitochondrial trifunctional protein (MTP) handles the hydration of long-chain fatty acids, ECHS1 is specific for short-chain substrates.[7] Beyond its role in fatty acid oxidation, ECHS1 is also a critical component of the valine catabolic pathway.[4]
Mutations in the ECHS1 gene lead to a reduction or complete loss of enzyme activity, causing a metabolic bottleneck.[8] This has two primary and interconnected consequences: impaired energy production and the accumulation of toxic upstream metabolites.[8] The clinical manifestations of ECHS1 deficiency are severe and multi-systemic, including profound neurological impairment, developmental regression, dystonia, and cardiomyopathy.[2][3][7] The prognosis for neonatal-onset ECHS1 deficiency is particularly grim, with high rates of early mortality due to overwhelming lactic acidosis and cardiorespiratory failure.[1]
The Genesis of SCPCM: A Cascade of Metabolic Derangement
The lynchpin of ECHS1 deficiency pathophysiology is the accumulation of methacrylyl-CoA, a highly reactive and toxic intermediate in the valine degradation pathway.[3][9] Unable to be processed by the deficient ECHS1 enzyme, methacrylyl-CoA levels rise within the mitochondrial matrix. Its electrophilic nature drives it to form adducts with available thiol (-SH) groups, most notably on cysteine residues within proteins and glutathione.[3][9] This leads to the formation of a suite of aberrant metabolites, including:
-
S-(2-carboxypropyl)cysteine (SCPC): Formed from the adduction of methacrylyl-CoA to cysteine.[3]
-
S-(2-carboxypropyl)cysteamine: Resulting from the reaction with cysteamine.[3]
-
N-acetyl-S-(2-carboxypropyl)cysteine: A urinary biomarker for the disease.[3][10]
These metabolites, collectively termed SCPCM, are not merely biomarkers but are active participants in the disease's progression.
Molecular Mechanisms of SCPCM-Induced Pathophysiology
The accumulation of SCPCM and its precursors instigates a multi-pronged assault on cellular homeostasis, primarily centered on mitochondrial function.
Disruption of Oxidative Phosphorylation (OXPHOS)
Recent research has illuminated a direct link between ECHS1 deficiency and the destabilization of the electron transport chain.[4] Studies using CRISPR/Cas9 knockout cell models have demonstrated that the loss of ECHS1 leads to reduced steady-state levels of several OXPHOS complexes, including Complex I, Complex III, Complex IV, and supercomplexes.[4][11] This suggests that the metabolic consequences of ECHS1 deficiency, potentially including the widespread, non-specific modification of proteins by methacrylyl-CoA, impairs the assembly and stability of the respiratory chain.[4] The functional outcome is a significant reduction in mitochondrial oxygen consumption and ATP production, forcing a greater reliance on glycolysis and leading to the characteristic lactic acidosis seen in patients.[4][8]
Induction of Oxidative Stress
The crippled electron transport chain becomes a significant source of reactive oxygen species (ROS).[8] The accumulation of partially metabolized fatty acids and other intermediates further fuels ROS production, creating a vicious cycle of oxidative damage.[8] Neurons, with their high energy demands and vulnerability to oxidative stress, are particularly susceptible, which likely contributes to the severe neurodegeneration observed in ECHS1 deficiency.[8] The basal ganglia are often severely affected, as evidenced by bilateral T2 hyperintensity on MRI scans of patients.[8]
Proteomic Instability and Enzyme Inhibition
The adduction of methacrylyl-CoA to cysteine residues is not limited to glutathione. This modification can occur on a wide range of mitochondrial proteins, altering their structure and function. This can lead to enzyme inhibition, disruption of protein-protein interactions, and overall proteomic instability. The extent of this "carboxypropylation" and its specific protein targets are an active area of investigation.[9]
Below is a diagram illustrating the core pathophysiological cascade in ECHS1 deficiency.
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S-(2-carboxypropyl)-cysteamine: A Key Biomarker for Inborn Errors of Valine Metabolism
An In-depth Technical Guide for Researchers and Clinicians
Foreword
In the landscape of diagnostic medicine, the identification of specific and reliable biomarkers is paramount for the early and accurate detection of in-born errors of metabolism (IEMs). These genetic disorders, often characterized by the disruption of key enzymatic pathways, can lead to the accumulation of toxic intermediates, resulting in severe and progressive clinical phenotypes. This guide focuses on S-(2-carboxypropyl)-cysteamine (SCPC), a critical biomarker whose presence and concentration in biological fluids, particularly urine, provides a vital clue to defects in the valine catabolism pathway, most notably Short-chain enoyl-CoA hydratase (ECHS1) deficiency. As a senior application scientist, my objective is to provide a comprehensive resource that bridges the underlying biochemistry with robust analytical methodology, empowering researchers, clinicians, and drug development professionals to confidently identify, quantify, and interpret this pivotal metabolite.
The Biochemical Genesis of a Biomarker: Valine Catabolism and ECHS1 Deficiency
The journey to understanding SCPC's significance begins with the mitochondrial catabolism of the branched-chain amino acid, valine. This multi-step process is essential for energy production and the recycling of metabolic intermediates. A critical enzyme in this pathway is Short-chain enoyl-CoA hydratase (ECHS1), which catalyzes the hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA.[1]
In individuals with ECHS1 deficiency, this enzymatic step is blocked or significantly reduced.[2] The consequence is the accumulation of the upstream substrate, methacrylyl-CoA.[3] Methacrylyl-CoA is not a benign intermediate; it is a highly reactive and electrophilic compound.[3] Its double bond is susceptible to a thia-Michael addition reaction, causing it to readily conjugate with endogenous molecules containing free sulfhydryl (thiol) groups.[3]
The primary targets for this non-enzymatic conjugation are the aminothiols cysteine and cysteamine (derived from Coenzyme A degradation), leading to the formation of S-(2-carboxypropyl)cysteine (SCPC) and S-(2-carboxypropyl)cysteamine (referred to in some literature as SCPCM), respectively.[3][4] These newly formed, stable conjugates are then excreted in the urine, serving as direct and quantifiable indicators of the upstream metabolic block.[4][5]
Caption: Valine catabolism pathway and the formation of SCPC in ECHS1 deficiency.
Clinical Significance: SCPC as a Diagnostic Marker
The accumulation of SCPC and its related conjugates is a hallmark of specific IEMs, primarily:
-
Short-chain Enoyl-CoA Hydratase (ECHS1) Deficiency: This is the principal disorder associated with elevated urinary SCPC.[6] ECHS1 deficiency is an autosomal recessive disorder with a wide clinical spectrum.[6] Severe forms often present in infancy with features of Leigh syndrome, a progressive neurodegenerative disorder characterized by psychomotor delay or regression, dystonia, seizures, and elevated lactate.[6][7]
-
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency: A defect in the enzyme immediately downstream of ECHS1 can also lead to a buildup of toxic intermediates derived from the valine pathway and the formation of similar conjugates.[3]
The identification of elevated SCPC in a symptomatic individual is a strong indicator for sequencing the ECHS1 gene to confirm the diagnosis.[6] Early diagnosis is critical, as some therapeutic strategies, such as a valine-restricted diet, have shown potential in mitigating disease progression in some patients.[7]
Analytical Methodology: Quantification of SCPC by LC-MS/MS
The gold standard for the accurate and sensitive quantification of SCPC and its analogues in urine is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity by separating the analyte of interest from a complex biological matrix and detecting it based on its unique mass-to-charge ratio and fragmentation pattern.
Principle of the Assay
The method involves direct injection of diluted urine onto a liquid chromatography system, which separates the target analytes. The eluent is then introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting specific product ion is monitored. This precursor-to-product ion "transition" is highly specific to the analyte, minimizing interference and ensuring accurate quantification.[4]
Caption: General workflow for SCPC quantification by LC-MS/MS.
Detailed Experimental Protocol
This protocol is based on established methods for urinary amino acid and metabolite analysis, specifically adapted for SCPC.[4]
1. Reagents and Materials:
-
This compound (SCPCM) and S-(2-carboxypropyl)cysteine (SCPC) analytical standards.
-
Stable isotope-labeled internal standards (e.g., S-(2-carboxypropyl) D2-cysteine).
-
LC-MS grade water, acetonitrile, and formic acid.
-
Urine collection containers.
-
Microcentrifuge tubes and autosampler vials.
2. Sample Preparation:
-
Collection: Collect a random urine sample. A first-morning void is often preferred due to higher concentration, but not strictly necessary.
-
Storage: Samples should be frozen at -20°C or -80°C until analysis to ensure analyte stability.
-
Preparation for Injection:
-
Thaw urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at ~10,000 x g for 5 minutes to pellet any particulate matter.
-
Prepare a dilution solution containing the internal standard(s) in LC-MS grade water.
-
In a clean microcentrifuge tube or autosampler vial, dilute 10 µL of the urine supernatant with 990 µL of the internal standard solution (a 1:100 dilution).
-
Vortex thoroughly. The sample is now ready for injection.
-
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer capable of MRM.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 1-5 µL.
-
Gradient: A typical gradient would start at low %B (e.g., 2%), ramp up to elute the analytes, followed by a high-organic wash and re-equilibration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific transitions must be optimized for the instrument in use. The following are published transitions that serve as an excellent starting point[4]:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| S-(2-carboxypropyl)cysteamine (SCPCM) | 164.15 | 119.05 |
| S-(2-carboxypropyl)cysteine (SCPC) | 208.00 | 119.20 |
| S-(2-carboxypropyl) D2-cysteine (IS) | 209.95 | 119.00 |
4. Calibration and Quality Control:
-
A multi-point calibration curve should be prepared by spiking known concentrations of analytical standards into a control matrix (e.g., pooled normal urine or a synthetic urine matrix).
-
At least two levels of quality control (QC) samples (low and high concentrations) should be prepared independently and run with each batch of samples to ensure the accuracy and precision of the assay.
Data Interpretation: From Raw Signal to Clinical Insight
The final concentration of SCPC is typically normalized to the urinary creatinine concentration to account for variations in urine dilution. The result is reported in units of µmol/g creatinine.[8][9]
Reference and Pathological Ranges
While reference ranges can vary slightly between laboratories, a clear distinction exists between normal and pathological levels. Data from a study of six patients with confirmed ECHS1 deficiency compared to six healthy controls provides a clear diagnostic window.[4]
| Analyte | Control Range (µmol/g creatinine) | ECHS1 Deficiency Range (µmol/g creatinine) |
| S-(2-carboxypropyl)cysteamine (SCPCM) | Not Detected - ~0.5 | ~5 - 100+ |
| S-(2-carboxypropyl)cysteine (SCPC) | Not Detected - ~1.0 | ~10 - 250+ |
| Table based on data presented in Kuwajima M, et al. (2021).[4] |
A finding of significantly elevated S-(2-carboxypropyl)cysteamine and S-(2-carboxypropyl)cysteine, often several orders of magnitude above the control range, is strongly indicative of ECHS1 deficiency. It is also advisable to analyze for other related metabolites, such as N-acetyl-S-(2-carboxypropyl)cysteine, which has also been proposed as a useful diagnostic marker.
Conclusion and Future Outlook
This compound is an exemplary biomarker, offering a direct window into a specific metabolic dysfunction. Its formation is a direct chemical consequence of an enzymatic block in the valine catabolism pathway, and its detection by robust and specific LC-MS/MS methods provides a reliable diagnosis for ECHS1 deficiency. The continued refinement of analytical methods and the integration of SCPC into broader metabolic screening panels will further enhance the early diagnosis of this severe class of inborn errors of metabolism, paving the way for timely therapeutic intervention and improved patient outcomes.
References
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Kuwajima M, Kojima K, Osaka H, et al. Valine metabolites analysis in ECHS1 deficiency. Mitochondrion. 2021;61:159-165. [Link]
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Kuwajima M, Kojima K, Osaka H, et al. Figure 2: Urine level of cysteine/cysteamine conjugates. ResearchGate. 2021. [Link]
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Zhang Y, Liu Y, Wang J, et al. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature. BMC Med Genet. 2020;21(1):242. [Link]
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UCSF Health. Creatinine urine test. 2023. [Link]
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Yamada K, Aiba K, Kitaura Y, et al. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion. J Med Genet. 2015;52(10):691-698. [Link]
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Medscape. Creatinine: Reference Range, Interpretation, Collection and Panels. 2023. [Link]
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Cure ECHS1 Foundation. Medical nutrition therapy in ECHS1 patients: Clinical and biochemical response to low valine diet. 2020. [Link]
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Kidney Care UK. Understanding your CKD blood and urine test results. 2024. [Link]
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Aida I, Eto K, Kato M, et al. Valine-restricted diet for patients with ECHS1 deficiency: Divergent clinical outcomes in two Japanese siblings. Brain Dev. 2021;43(3):438-443. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 151433, S-(2-Carboxypropyl)cysteine. [Link]
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National Center for Biotechnology Information. PubChem Pathway Summary for Pathway PWY-5021, L-valine degradation I. [Link]
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Liu Y, Li Y, Wang Y, et al. Deficiency in the conserved ECHS1 gene causes Leigh syndrome by impairing mitochondrial respiration efficiency and suppressing ADRB2-PKA signaling. Cell Death Dis. 2022;13(5):471. [Link]
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Alfieri A, Malatesta F. Challenges for cysteamine stabilization, quantification, and biological effects improvement. J Control Release. 2021;338:539-551. [Link]
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ResearchGate. Pathway of valine catabolism. [Link]
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Alfadhel M, Al-Amoudi M, Al-Thihli K, et al. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(17):2423-2428. [Link]
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An In-Depth Technical Guide to the Discovery and Characterization of Protein S-2-Carboxypropylation
A Novel Post-Translational Modification at the Interface of Metabolism and Cellular Regulation
For decades, the landscape of post-translational modifications (PTMs) has expanded, revealing intricate layers of cellular control. The discovery of novel PTMs continues to open new avenues for understanding protein function and its dysregulation in disease. This guide delves into the recent discovery of protein S-2-carboxypropylation (C2cp), a non-enzymatic PTM originating from an intermediate of valine metabolism, and provides a comprehensive overview of the innovative chemoproteomic strategies developed for its detection and characterization.
The Genesis of a Discovery: Methacrylyl-CoA and a Reactive Metabolite
The story of S-2-carboxypropylation begins with methacrylyl-CoA, a key intermediate in the catabolic pathway of the branched-chain amino acid valine.[1][2] Elevated levels of methacrylyl-CoA are known to be cytotoxic and are implicated in several metabolic disorders, including those arising from mutations in the 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) enzymes.[1] The inherent chemical reactivity of methacrylyl-CoA, specifically the electrophilicity of its alkene bond, led to the hypothesis that it could directly react with nucleophilic residues on proteins, giving rise to a previously unexplored PTM.[1][2]
The proposed mechanism involves a thia-Michael addition reaction between the sulfhydryl group of a cysteine residue and the double bond of methacrylyl-CoA. This forms a thioether linkage, resulting in the S-2-carboxypropylation of the cysteine residue.[1] Initial in vitro experiments confirmed that methacrylyl-CoA efficiently reacts with various thiol-containing biomolecules, including cysteine and glutathione, lending strong support to this hypothesis.[1]
Figure 1: Proposed pathway for the formation of protein S-2-carboxypropylation.
Overcoming the Detection Challenge: A Chemoproteomic Approach
A significant hurdle in the study of any novel PTM is the absence of specific antibodies for conventional detection methods like Western blotting or immunoprecipitation.[1][3] To circumvent this, a bioorthogonal chemical probe, N-propargyl methacrylamide (PMAA), was ingeniously designed.[1][3] This probe mimics the reactive methacrylate group while incorporating an alkyne handle for subsequent "click" chemistry-based detection and enrichment.
The experimental workflow is a multi-step process that enables the global and site-specific profiling of S-2-carboxypropylated proteins from complex cellular lysates.
Step-by-Step Experimental Workflow for C2cp Profiling
-
Cell Lysis and Protein Extraction: Cells are lysed under conditions that preserve protein integrity.
-
Probe Labeling: The cell lysate is incubated with the PMAA probe. The methacrylamide group of PMAA reacts with cysteine residues in a manner analogous to methacrylyl-CoA.
-
Click Chemistry: A biotin-azide reporter molecule is attached to the alkyne handle of the PMAA-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This tags the modified proteins with biotin.
-
Enrichment of Biotinylated Proteins: The biotin-tagged proteins are captured and enriched using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and pinpoint the exact sites of S-2-carboxypropylation.
Figure 2: Chemoproteomic workflow for the identification of S-2-carboxypropylated proteins.
The S-2-Carboxypropylome: A Functional Snapshot
The application of this chemoproteomic platform to HEK293T cells led to the identification of 403 S-2-carboxypropylated proteins and 120 specific cysteine modification sites.[2][3] This large-scale dataset provided the first glimpse into the "S-2-carboxypropylome."
| Metric | Value | Reference |
| Identified C2cp Proteins | 403 | [2][3] |
| Identified C2cp Sites | 120 | [2][3] |
| Cell Line Used | HEK293T | [2][3] |
Table 1: Summary of the initial proteomic profiling of S-2-carboxypropylation.
Bioinformatic analysis of the identified proteins revealed their involvement in a wide array of fundamental cellular processes.[1][2][3] This suggests that the non-enzymatic modification of these proteins by a reactive metabolite could have widespread consequences for cellular homeostasis.
Key cellular processes involving S-2-carboxypropylated proteins include:
-
Gene Transcription
-
Protein Translation
-
RNA Splicing
-
Protein Folding
-
Energy Production
To validate the findings from the proteomic screen, heterogeneous nuclear ribonucleoprotein U (HNRNPU) was selected for biochemical validation.[3] HNRNPU is a protein whose dysfunction has been linked to neurodevelopmental syndromes.[3] This validation step is crucial to confirm that the modifications identified by the high-throughput proteomic approach occur on specific proteins.
Implications for Disease and Therapeutic Development
The discovery of S-2-carboxypropylation provides a direct molecular link between the accumulation of a toxic metabolite, methacrylyl-CoA, and the modification of a broad range of cellular proteins.[1][2] This has significant implications for understanding the pathophysiology of valine metabolism disorders. The modification of key proteins involved in essential cellular processes could explain the cytotoxic effects observed when methacrylyl-CoA levels are elevated.[1][2]
From a drug development perspective, this discovery opens up several avenues of investigation:
-
Biomarker Development: S-2-carboxypropylated proteins in bodily fluids could serve as potential biomarkers for diagnosing and monitoring diseases associated with dysfunctional valine metabolism.
-
Target Identification: Understanding which S-2-carboxypropylated proteins are critical to disease pathology could reveal new therapeutic targets.
-
Therapeutic Strategies: Strategies aimed at reducing the levels of methacrylyl-CoA or protecting key cysteine residues from modification could be explored for therapeutic benefit.
Future Directions and Concluding Remarks
The identification of S-2-carboxypropylation as a new PTM marks a significant advancement in our understanding of how metabolic intermediates can directly impact the proteome. Future research in this area will likely focus on:
-
Enzymatic Regulation: Investigating whether there are enzymes that can add or remove this modification, which would add another layer of regulatory control.
-
Functional Consequences: Elucidating the precise functional consequences of S-2-carboxypropylation on individual proteins and cellular pathways.
-
Disease Association: Expanding the investigation of this PTM to a wider range of diseases, including other metabolic disorders and cancers.
References
-
Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. MDPI. [Link]
-
(PDF) Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. ResearchGate. [Link]
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Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. PubMed. [Link]
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An In-Depth Technical Guide to the Cellular Toxicity of Methacrylyl-CoA and the Formation of S-(2-Carboxypropyl)cysteine-N-acetylcysteine (SCPCM)
Abstract
Methacrylyl-coenzyme A (methacrylyl-CoA) is a critical, yet potentially cytotoxic, intermediate in the mitochondrial catabolism of the branched-chain amino acid valine. Under normal physiological conditions, its flux through the pathway is tightly regulated. However, inborn errors of metabolism, such as deficiencies in the enzymes short-chain enoyl-CoA hydratase (ECHS1) or 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), lead to its accumulation. This guide provides a comprehensive technical overview of the molecular mechanisms underlying methacrylyl-CoA-induced cellular toxicity and the formation of its downstream detoxification products, S-(2-carboxypropyl)cysteine (SCPC) and N-acetyl-S-(2-carboxypropyl)cysteine (SCPCM). We will explore the pathophysiology of methacrylyl-CoA accumulation, its impact on mitochondrial function and cellular redox homeostasis, and detail the experimental protocols for modeling and analyzing these effects in a research setting. This document is intended for researchers, scientists, and drug development professionals investigating inherited metabolic disorders, mitochondrial dysfunction, and cellular toxicology.
Introduction: The Double-Edged Sword of Valine Catabolism
The breakdown of essential branched-chain amino acids (BCAAs), including valine, is a fundamental process for energy production and metabolic homeostasis. The catabolic pathway of valine, however, is unique in its generation of methacrylyl-CoA, a highly reactive α,β-unsaturated thioester.[1][2][3] Its electrophilic nature makes it prone to react with nucleophilic moieties, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH).[1][4] This reactivity is the lynchpin of its toxicity.
Inherited defects in the enzymes responsible for the further metabolism of methacrylyl-CoA, namely ECHS1 and HIBCH, disrupt this delicate balance.[1][5] The resulting accumulation of methacrylyl-CoA is associated with severe pathologies, including Leigh-like syndrome, a progressive neurodegenerative disorder.[1][6][7] The clinical presentation often involves lactic acidosis, developmental delay, and characteristic lesions in the basal ganglia, underscoring the profound impact of this single metabolite on cellular health.[6][7]
This guide will dissect the cellular consequences of methacrylyl-CoA accumulation, focusing on two key areas:
-
Direct Covalent Modification: The non-enzymatic adduction of methacrylyl-CoA to protein cysteine residues, a post-translational modification termed S-2-carboxypropylation, which can alter protein function and contribute to cellular dysfunction.[1]
-
Detoxification and Biomarker Formation: The cellular response to clear excess methacrylyl-CoA, primarily through conjugation with glutathione and subsequent processing to form urinary biomarkers like SCPCM, which are crucial for the diagnosis of ECHS1 and HIBCH deficiencies.[6][8]
We will provide detailed, field-proven methodologies to empower researchers to investigate these phenomena, from establishing cell-based models of methacrylyl-CoA toxicity to the precise quantification of key metabolites and the assessment of cellular damage.
The Metabolic Nexus: Valine Catabolism and Methacrylyl-CoA Detoxification
The catabolism of valine to its ultimate fate as succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, is a multi-step process occurring within the mitochondrial matrix. A critical juncture in this pathway is the conversion of isobutyryl-CoA to methacrylyl-CoA, which is then hydrated by ECHS1 to 3-hydroxyisobutyryl-CoA.[3] HIBCH subsequently cleaves the CoA thioester, releasing 3-hydroxyisobutyrate.[1][4]
When ECHS1 or HIBCH function is impaired, methacrylyl-CoA accumulates, triggering detoxification mechanisms. The primary route involves the conjugation of methacrylyl-CoA with the abundant cellular antioxidant, glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then further metabolized through the mercapturic acid pathway to yield SCPC and finally SCPCM, which is excreted in the urine.[6][8]
Diagram: Valine Catabolism and SCPCM Formation Pathway
Caption: Valine catabolism, methacrylyl-CoA toxicity, and SCPCM formation pathway.
Mechanisms of Methacrylyl-CoA-Induced Cellular Toxicity
The cytotoxicity of methacrylyl-CoA stems from its high reactivity, which can lead to a cascade of detrimental cellular events.
Protein S-2-Carboxypropylation: A Novel Post-Translational Modification
The electrophilic double bond in methacrylyl-CoA readily undergoes a Michael addition reaction with the sulfhydryl group of cysteine residues in proteins.[1] This non-enzymatic modification, termed S-2-carboxypropylation, can alter the structure and function of a wide range of proteins.[1] Proteomic studies have identified hundreds of cellular proteins that are targets of this modification, implicating pathways such as RNA splicing, translation, and protein folding.[1] The functional consequences of S-2-carboxypropylation are an active area of research, but it is hypothesized to contribute to the pathogenic phenotypes observed in ECHS1 and HIBCH deficiencies by disrupting critical cellular processes.
Mitochondrial Dysfunction and Impaired Energy Metabolism
The mitochondrion is both the source of methacrylyl-CoA and a primary target of its toxicity. Accumulation of this reactive metabolite can lead to:
-
Inhibition of Key Mitochondrial Enzymes: Methacrylyl-CoA can directly inhibit enzymes of the electron transport chain and the pyruvate dehydrogenase complex (PDC), leading to impaired ATP production.[1][7]
-
Depletion of Coenzyme A: The sequestration of the free Coenzyme A pool into methacrylyl-CoA can limit other CoA-dependent metabolic pathways crucial for energy metabolism.
-
Oxidative Stress: The disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.
Depletion of Glutathione and Redox Imbalance
The conjugation of methacrylyl-CoA with GSH, while a detoxification mechanism, can also lead to the depletion of the cellular GSH pool.[4] GSH is a critical antioxidant, and its depletion can leave the cell vulnerable to oxidative stress from both endogenous and exogenous sources. This redox imbalance can further exacerbate mitochondrial dysfunction and trigger apoptotic cell death pathways.
Experimental Methodologies: A Practical Guide
This section provides detailed, step-by-step protocols for key experiments to study the cellular toxicity of methacrylyl-CoA.
Establishing a Cellular Model of Methacrylyl-CoA Accumulation
Objective: To create an in vitro model of ECHS1 deficiency in a human cell line to study the effects of methacrylyl-CoA accumulation.
Rationale: HEK293T cells are chosen for their high transfection efficiency, making them suitable for siRNA-mediated gene knockdown.[9][10][11][12] Knockdown of ECHS1, a key enzyme in valine catabolism, will lead to the accumulation of its substrate, methacrylyl-CoA, when the cells are supplied with valine.
Protocol: siRNA-mediated Knockdown of ECHS1 in HEK293T Cells
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: The day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate to achieve 60-80% confluency at the time of transfection.
-
siRNA Preparation: Prepare a 20 µM stock solution of a validated ECHS1-targeting siRNA and a non-targeting control siRNA.
-
Transfection Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine™ RNAiMAX reagent in 100 µL of Opti-MEM™ medium and mix gently.
-
In a separate tube, dilute 50 pmol of siRNA (2.5 µL of 20 µM stock) in 100 µL of Opti-MEM™ medium.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to the cells in each well.
-
Valine Loading: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and supplemented with 20 mM L-valine to induce methacrylyl-CoA accumulation in the ECHS1-knockdown cells.[1]
-
Harvesting: 48-72 hours post-transfection, harvest the cells for downstream analysis (e.g., Western blot for ECHS1 knockdown efficiency, metabolite analysis, or toxicity assays).
Quantification of SCPCM by LC-MS/MS
Objective: To quantify the biomarker SCPCM in cell culture supernatant or urine samples.
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for the accurate quantification of low-abundance metabolites in complex biological matrices.[8][13][14][15] An isotope-labeled internal standard is used to correct for matrix effects and variations in sample preparation and instrument response.
Protocol: LC-MS/MS Quantification of SCPCM
-
Sample Preparation (Urine):
-
Thaw urine samples on ice.
-
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., ¹³C₃-SCPCM).
-
Add 400 µL of acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific precursor-to-product ion transitions for SCPCM and its internal standard.
-
-
-
Data Analysis: Quantify SCPCM concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| SCPCM | [Value to be determined empirically] | [Value to be determined empirically] |
| ¹³C₃-SCPCM (IS) | [Value to be determined empirically] | [Value to be determined empirically] |
| Table 1: Example MRM transitions for SCPCM analysis. Note: Specific m/z values need to be optimized for the instrument used. |
Assessment of Mitochondrial Toxicity
Objective: To evaluate the impact of methacrylyl-CoA on mitochondrial function.
Protocol 1: Cellular ATP Level Measurement
Rationale: Cellular ATP levels are a sensitive indicator of mitochondrial health. A decrease in ATP suggests impaired mitochondrial respiration or increased ATP consumption.[5][16]
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of methacrylyl-CoA (or use the ECHS1 knockdown model).
-
ATP Measurement: Use a commercial bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. A decrease in luminescence corresponds to a decrease in cellular ATP.
Protocol 2: Seahorse XF Cell Mito Stress Test
Rationale: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. This allows for the dissection of specific effects on basal respiration, ATP-linked respiration, and maximal respiratory capacity.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with methacrylyl-CoA for the desired duration.
-
Assay: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol, which involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Analyze the changes in OCR to determine the bioenergetic profile of the cells and identify specific defects in mitochondrial respiration induced by methacrylyl-CoA.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the level of intracellular ROS as an indicator of oxidative stress.
Rationale: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18][19][20] The fluorescence intensity is proportional to the amount of ROS.
Protocol: DCFDA Assay
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with methacrylyl-CoA. Include a positive control (e.g., tert-butyl hydroperoxide).
-
DCFH-DA Staining: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[17]
-
Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[19]
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the fold-change in ROS production.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for robust interpretation and comparison.
| Patient Group | Urinary SCPCM (µmol/mmol creatinine) |
| Healthy Controls (n=6) | < 0.5 |
| ECHS1 Deficient Patients (n=6) | 2.83 - 15.4 |
| Table 2: Representative urinary SCPCM concentrations in healthy controls and patients with ECHS1 deficiency. (Data adapted from published studies for illustrative purposes)[6][8] |
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| ECHS1 | Crotonyl-CoA | ~25 | ~150,000 |
| HIBCH | 3-Hydroxyisobutyryl-CoA | ~10 | ~200,000 |
| Table 3: Kinetic parameters of key enzymes in methacrylyl-CoA metabolism. (Values are approximate and can vary based on experimental conditions)[4][21] |
Conclusion and Future Directions
The accumulation of methacrylyl-CoA due to inborn errors of valine metabolism represents a significant toxicological challenge to the cell, primarily through the covalent modification of proteins and the induction of mitochondrial dysfunction and oxidative stress. The formation and excretion of SCPCM serves as a reliable biomarker for these conditions, enabling early diagnosis and monitoring of dietary interventions.
The experimental framework provided in this guide offers a robust platform for investigating the pathophysiology of methacrylyl-CoA toxicity and for the preclinical evaluation of potential therapeutic strategies. Future research should focus on:
-
Identifying the most critically affected protein targets of S-2-carboxypropylation and elucidating the functional consequences of this modification.
-
Developing high-throughput screening assays to identify small molecules that can either promote the detoxification of methacrylyl-CoA or protect against its downstream toxic effects.
-
Exploring gene therapy approaches to correct the underlying enzymatic deficiencies in ECHS1 and HIBCH.
By integrating the insights from basic research with the development of novel therapeutic approaches, we can hope to improve the outcomes for individuals affected by these devastating metabolic disorders.
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Chen, Y., et al. (2022). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. International Journal of Molecular Sciences, 23(21), 13456. Available from: [Link]
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Li, X., et al. (2020). Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature. BMC Medical Genetics, 21(1), 28. Available from: [Link]
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Li, Y., et al. (2023). Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition. Nature Communications, 14(1), 2196. Available from: [Link]
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Kawai, Y., et al. (2004). Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism. Hepatology Research, 29(3), 169-175. Available from: [Link]
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Di Sanzo, S., et al. (2018). Label-Free Quantitative Proteomics in a Methylmalonyl-CoA Mutase-Silenced Neuroblastoma Cell Line. International Journal of Molecular Sciences, 19(11), 3557. Available from: [Link]
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Peters, H., et al. (2015). Metabolite studies in HIBCH and ECHS1 defects: Implications for screening. Molecular Genetics and Metabolism, 115(2-3), 168-173. Available from: [Link]
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Koopman, W. J., et al. (2006). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Sensors, 6(11), 1547-1558. Available from: [Link]
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Peters, H., et al. (2015). Metabolite studies in HIBCH and ECHS1 defects: Implications for screening. ResearchGate. Available from: [Link]
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Sharma, P., et al. (2020). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science, 58(7), 609-616. Available from: [Link]
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Dyck, J. R., et al. (1999). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 277(3), H1181-H1190. Available from: [Link]
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van der Ende, M., et al. (2022). Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism. Journal of Inherited Metabolic Disease, 45(5), 896-907. Available from: [Link]
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Manicki, M., et al. (2024). Valine restriction extends survival in a Drosophila model of short-chain enoyl-CoA hydratase 1 (ECHS1) deficiency. bioRxiv. Available from: [Link]
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Celma, C., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13-22. Available from: [Link]
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Pistoia, M., et al. (2023). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. PLoS ONE, 18(1), e0279998. Available from: [Link]
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Bantscheff, M., et al. (2007). Expression proteomics reveals protein targets and highlights mechanisms of action of small molecule drugs. Nature Biotechnology, 25(9), 1035-1044. Available from: [Link]
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Li, X., et al. (2020). Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature. BMC Medical Genetics, 21(1), 28. Available from: [Link]
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An In-depth Technical Guide to S-(2-carboxypropyl)-Cysteamine: From Chemical Identity to Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of S-(2-carboxypropyl)-Cysteamine, a critical biomarker for the inborn error of metabolism, Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency. This document details its chemical identity, including its IUPAC name and CAS number, and delves into its biochemical significance, mechanism of formation, and analytical methodologies for its detection and quantification. Furthermore, this guide presents detailed protocols for its chemical synthesis and bioanalytical measurement, aiming to equip researchers and drug development professionals with the necessary knowledge and tools to advance the study and potential therapeutic interventions related to ECHS1 deficiency and other metabolic disorders.
Introduction: Unveiling this compound
This compound is a sulfur-containing amino acid derivative that has emerged as a pivotal molecule in the study of certain inherited metabolic diseases.[1] While not a household name in the broader scientific community, for researchers focused on mitochondrial function and amino acid catabolism, it represents a key diagnostic marker. This guide will illuminate the multifaceted nature of this compound, from its basic chemical properties to its significant role in human pathology.
Chemical Identity and Properties
A thorough understanding of the chemical nature of this compound is fundamental for any research or clinical application.
Nomenclature and Identification
-
Systematic IUPAC Name: 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid[1]
-
Common Name: this compound
-
CAS Number: 80186-81-8[1]
-
Molecular Formula: C₆H₁₃NO₂S[1]
-
Molecular Weight: 163.24 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These predicted values offer insights into its behavior in biological systems and analytical workflows.
| Property | Value | Source |
| Water Solubility | 16.4 g/L | ALOGPS |
| logP | -1.9 | ALOGPS, ChemAxon |
| pKa (Strongest Acidic) | 4.48 | ChemAxon |
| pKa (Strongest Basic) | 9.71 | ChemAxon |
| Polar Surface Area | 63.32 Ų | ChemAxon |
Biochemical Significance and Pathophysiology
The clinical relevance of this compound is intrinsically linked to the pathophysiology of Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency, a rare and severe mitochondrial disorder.[1][2]
The Role of ECHS1 in Metabolism
ECHS1 is a crucial enzyme in the mitochondrial beta-oxidation of fatty acids and the catabolism of the branched-chain amino acid valine.[3] A deficiency in this enzyme leads to a metabolic bottleneck, causing the accumulation of toxic upstream metabolites.
In-Vivo Formation of this compound
In individuals with ECHS1 deficiency, the valine catabolism pathway is disrupted, leading to an accumulation of methacrylyl-CoA.[1] This highly reactive intermediate then undergoes a detoxification reaction by conjugating with endogenous cysteamine, a product of coenzyme A degradation.[1][4] This reaction, a Michael addition, results in the formation of this compound.[1] The elevated levels of this conjugate in biological fluids, such as urine and plasma, serve as a specific and sensitive biomarker for diagnosing ECHS1 deficiency.[1]
Caption: Metabolic pathway illustrating the formation of this compound in ECHS1 deficiency.
Chemical Synthesis of this compound
The availability of pure this compound as a reference standard is crucial for the development and validation of diagnostic assays. A plausible synthetic route involves a Michael addition reaction.
Synthetic Strategy
The synthesis can be achieved through the reaction of cysteamine with methacrylic acid or a suitable derivative. This approach mimics the in-vivo formation of the compound.
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The Multifaceted Role of Cysteamine Analogs in Cellular Metabolism: A Technical Guide for Researchers
Foreword: Beyond Cystine Depletion - Unraveling the Metabolic Intricacies of Cysteamine and its Derivatives
Cysteamine, a deceptively simple aminothiol, has long been recognized for its indispensable role in the management of cystinosis, a rare and devastating lysosomal storage disorder.[1] Its primary and well-documented function lies in its ability to deplete the damaging accumulation of intralysosomal cystine.[2] However, to confine our understanding of cysteamine to this singular mechanism would be to overlook a vast and intricate landscape of metabolic modulation. This guide is conceived for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional who seeks to venture beyond the canonical and explore the full spectrum of biological activities elicited by cysteamine and its growing family of synthetic analogs.
This document eschews a rigid, templated approach. Instead, it is structured to mirror the scientific journey of inquiry—from the foundational biochemistry of endogenous cysteamine to the rational design and evaluation of novel analogs that promise enhanced therapeutic efficacy and a broader range of applications. We will delve into the causal relationships that underpin experimental choices, presenting not just protocols, but self-validating systems for rigorous scientific investigation. Every mechanistic claim is substantiated by authoritative, contemporary research, ensuring a trustworthy and expert-driven narrative. Our exploration will take us through the vital pathways of glutathione metabolism, the intricacies of cellular redox homeostasis, and the emerging potential of these compounds in neurodegenerative diseases and oncology. Through detailed experimental workflows, quantitative data summaries, and illustrative pathway diagrams, this guide aims to be an indispensable resource for those at the forefront of metabolic research and therapeutic innovation.
I. The Endogenous Landscape: Cysteamine Biosynthesis and its Metabolic Nexus
Cysteamine is not a foreign entity to mammalian physiology; it is an endogenously synthesized molecule at the crossroads of several critical metabolic pathways.[3] Its biogenesis is intrinsically linked to the catabolism of Coenzyme A (CoA), a ubiquitous and essential cofactor in cellular metabolism.
The journey begins with the enzymatic hydrolysis of pantetheine, a key intermediate in CoA degradation, by the enzyme pantetheinase, also known as vanin-1.[4][5] This reaction yields two vital products: pantothenic acid (Vitamin B5), which can be recycled for de novo CoA synthesis, and cysteamine itself.[5] The intracellular concentration of free cysteamine is tightly regulated, and its availability is a critical determinant of its subsequent metabolic influence.[6]
Caption: Endogenous production of cysteamine from Coenzyme A degradation.
Once synthesized, cysteamine can undergo several transformations. It can be oxidized to its disulfide form, cystamine, a reaction that is readily reversible and plays a significant role in the redox-sensing capabilities of the cysteamine/cystamine couple.[5] Alternatively, cysteamine can be further metabolized to hypotaurine and subsequently to taurine, contributing to a range of physiological processes including bile acid conjugation and osmoregulation.[3]
II. Beyond Cystinosis: The Multifaceted Mechanisms of Cysteamine Analogs
The therapeutic utility of cysteamine and its analogs extends far beyond the lysosomal confines of cystinosis. These compounds are potent modulators of several key metabolic and signaling pathways, primarily through their antioxidant and enzyme-inhibitory activities.
A. Glutathione Metabolism and Redox Homeostasis
A central tenet of cysteamine's biological activity is its profound influence on glutathione (GSH) metabolism. Cysteamine has been shown to increase intracellular GSH levels, a cornerstone of the cell's antioxidant defense system.[7] This is achieved, in part, by providing a source of cysteine, a rate-limiting substrate for GSH synthesis.[4] Furthermore, cysteamine can directly scavenge reactive oxygen species (ROS), thereby alleviating oxidative stress.[8]
The interplay between cysteamine and the glutathione redox cycle is intricate. Cysteamine can modulate the activity of glutathione peroxidase (GPx), a key enzyme responsible for reducing harmful peroxides.[4] By maintaining a reduced intracellular environment, cysteamine and its analogs can protect cells from oxidative damage implicated in a wide range of pathologies.
Caption: Cysteamine's role in promoting glutathione synthesis and redox balance.
B. The Nrf2 Signaling Pathway: A Master Regulator of Antioxidant Response
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in orchestrating the cellular antioxidant response.[9][10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of a vast array of antioxidant and cytoprotective genes.[11]
Cysteamine and its analogs have been identified as potent activators of the Nrf2 signaling pathway.[8][9] By modifying cysteine residues on Keap1, these aminothiols can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and the subsequent upregulation of a battery of protective genes, including those involved in glutathione synthesis and regeneration. This mechanism provides a more sustained and comprehensive antioxidant effect compared to direct ROS scavenging alone.
C. Inhibition of Transglutaminase 2: Implications for Neurodegenerative Diseases
Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between proteins. While TG2 plays a role in various physiological processes, its aberrant activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Huntington's disease, by promoting the aggregation of misfolded proteins.[12][13]
Cysteamine and its disulfide, cystamine, are effective inhibitors of TG2.[13][14] The proposed mechanisms of inhibition are twofold: cystamine can promote the formation of an inhibitory disulfide bond within the TG2 enzyme, while cysteamine can act as a competitive inhibitor of the transamidation reaction.[13] By attenuating the activity of TG2, these compounds can reduce the formation of toxic protein aggregates, offering a promising therapeutic strategy for a range of neurodegenerative disorders.
III. The Chemist's Contribution: Synthesis and Evaluation of Novel Cysteamine Analogs
The therapeutic potential of cysteamine is often hampered by its unfavorable pharmacokinetic properties and unpleasant odor.[15][16] This has spurred the development of a diverse array of cysteamine analogs and prodrugs designed to improve its stability, bioavailability, and patient compliance.
A. Prodrug Strategies: Enhancing Delivery and Efficacy
Prodrugs are inactive precursors that are metabolically converted to the active drug in the body.[17] Several prodrug strategies have been employed for cysteamine, including the synthesis of amino acid conjugates and ester derivatives.[15][18] For instance, γ-glutamyl-cysteamine has been designed to target the enzyme γ-glutamyl transpeptidase (GGT), which is highly expressed on the surface of certain cells, thereby facilitating targeted drug delivery.[15]
B. N-Acetylation and Other Modifications: Fine-Tuning Biological Activity
N-acetylation of cysteamine to form N-acetylcysteamine (NAC) is another strategy to modify its physicochemical and biological properties.[3][19][20][21] While NAC is a well-known antioxidant in its own right, its derivatization can also influence its ability to modulate specific metabolic pathways. The synthesis of various N-acyl and S-acyl derivatives of cysteamine and cystamine has been explored to generate compounds with enhanced or novel biological activities.[22][23]
Table 1: A Comparative Overview of Cysteamine Analogs and Their Reported Biological Activities
| Analog/Prodrug | Modification | Rationale | Reported Biological Activity | Key References |
| Cystamine | Disulfide dimer of cysteamine | More stable form | Radioprotective, TG2 inhibitor, Nrf2 activator | [15][24] |
| γ-Glutamyl-cysteamine | Amino acid conjugate | Targeted delivery via GGT | Cystine depletion in vitro | [15] |
| N-Acetylcysteamine (NAC) | N-acetylation | Improved stability, antioxidant | Antioxidant, mucolytic | [3][19][21] |
| Carbohydrate-cysteamine thiazolidines | Thiazolidine prodrug | Mask odor, controlled release | Extracellular release of cysteamine | [16] |
| Glutaric and Succinic Acid Derivatives of Cystamine | Dicarboxylic acid conjugation | Odorless prodrugs, release of multiple cysteamine molecules | Enhanced cystine depletion in vitro | [23] |
IV. The Experimentalist's Toolkit: Validated Protocols for Assessing Biological Activity
The rigorous evaluation of cysteamine analogs necessitates the use of robust and reproducible experimental assays. This section provides detailed, step-by-step protocols for key in vitro assays that form the cornerstone of research in this field.
A. Intracellular Cystine Depletion Assay in Fibroblasts
This assay is fundamental for evaluating the primary therapeutic effect of cysteamine and its analogs in the context of cystinosis.
1. Cell Culture:
-
Culture human cystinotic fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Treatment with Cysteamine Analogs:
-
Seed cells in 6-well plates and allow them to reach 80-90% confluency.
-
Prepare stock solutions of cysteamine and its analogs in a suitable solvent (e.g., sterile water or PBS).
-
Treat the cells with varying concentrations of the test compounds for a defined period (e.g., 24 hours). Include an untreated control.
3. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in the presence of N-ethylmaleimide (NEM) to prevent the auto-oxidation of cysteine to cystine.[25]
-
Collect the cell lysate and determine the protein concentration using a standard method (e.g., BCA assay).
4. LC-MS/MS Analysis of Intracellular Cystine:
-
Deproteinize the cell lysates by adding a precipitating agent (e.g., trichloroacetic acid).[26]
-
Add a stable isotope-labeled internal standard (e.g., d6-cystine) to the samples.[27]
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the intracellular cystine concentration.[25][27]
-
Normalize the cystine levels to the total protein concentration.
Caption: A streamlined workflow for the cystine depletion assay.
B. DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method to assess the free radical scavenging capacity of antioxidant compounds.[8][28][29][30]
1. Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare solutions of the test compounds and a positive control (e.g., ascorbic acid) at various concentrations in a suitable solvent.
2. Assay Procedure:
-
In a 96-well plate, add a small volume of the test compound solution to each well.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
3. Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance in the presence of the test compound.
C. Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, a key enzyme in the glutathione redox cycle.[7][31][32][33][34]
1. Principle:
-
This assay is based on the principle that GPx catalyzes the reduction of an organic peroxide by GSH, which is then regenerated by glutathione reductase (GR) at the expense of NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.
2. Reagents:
-
Assay buffer (e.g., phosphate buffer with EDTA)
-
Glutathione reductase
-
Reduced glutathione (GSH)
-
NADPH
-
Peroxide substrate (e.g., tert-butyl hydroperoxide)
-
Sample containing GPx activity (e.g., cell lysate)
3. Procedure:
-
In a cuvette or 96-well plate, combine the assay buffer, GR, GSH, and NADPH.
-
Add the sample and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding the peroxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
4. Calculation:
-
Calculate the GPx activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.
D. Transglutaminase 2 (TG2) Activity Assay
This assay quantifies the enzymatic activity of TG2, which is often upregulated in neurodegenerative diseases.[24][35][36][37][38]
1. Principle:
-
This assay utilizes a fluorescent substrate pair: a primary amine donor (e.g., monodansylcadaverine) and a glutamine-containing substrate (e.g., N,N-dimethylcasein). The TG2-catalyzed incorporation of the fluorescent amine into the protein substrate results in an increase in fluorescence intensity.
2. Reagents:
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Monodansylcadaverine
-
N,N-dimethylcasein
-
Dithiothreitol (DTT) to maintain TG2 in its active, reduced state
-
Sample containing TG2 activity (e.g., cell or tissue lysate)
3. Procedure:
-
In a black 96-well plate, combine the assay buffer, N,N-dimethylcasein, monodansylcadaverine, and DTT.
-
Add the sample containing TG2.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 332 nm, emission at 500 nm).
4. Data Analysis:
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
To assess the inhibitory potential of cysteamine analogs, pre-incubate the enzyme with the test compounds before adding the substrates.
V. Future Horizons and Concluding Remarks
The study of cysteamine and its analogs is a vibrant and rapidly evolving field. While significant strides have been made in understanding their multifaceted biological activities, many exciting avenues remain to be explored. The development of novel prodrugs and delivery systems holds the key to overcoming the current limitations of cysteamine therapy. Furthermore, a deeper understanding of the precise molecular targets of these compounds will undoubtedly unveil new therapeutic applications.
The continued investigation into the role of cysteamine analogs in modulating fundamental metabolic pathways, such as glutathione metabolism and Nrf2 signaling, will be crucial in harnessing their full therapeutic potential. The experimental frameworks and foundational knowledge presented in this guide are intended to empower researchers to push the boundaries of our understanding and to translate these fundamental discoveries into novel and effective therapies for a range of human diseases. The journey from a simple aminothiol to a versatile class of therapeutic agents is a testament to the power of interdisciplinary scientific inquiry, and the most exciting chapters in this story are yet to be written.
VI. References
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Adamszyk, M., Heil, A., & Aeschlimann, D. (2013). Real-time fluorescence assay for monitoring transglutaminase activity. BMG Labtech.
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Besouw, M., van den Heuvel, L., & Levtchenko, E. (2011). Design, Synthesis and Initial In Vitro Evaluation of Novel Prodrugs for the Treatment of Cystinosis.
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Bisht, D., Kumar, A., & Kumar, D. (2024). An insight into role of amino acids as antioxidants via NRF2 activation. Journal of Food Biochemistry, n/a(n/a), e15106.
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Brossier, F., et al. (2016). Cysteamine, the natural metabolite of pantetheinase, shows specific activity against Plasmodium. International Journal for Parasitology, 46(7), 431-438.
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Dedeoglu, A., et al. (2018). Glutathione synthesis and recycling. ResearchGate.
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Dinu, D., et al. (2024). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Heliyon, 10(19), e30089.
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Gangoiti, P., et al. (2019). Measurement of cystine in granulocytes using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1124, 25-31.
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G-Biosciences. (n.d.). DPPH Antioxidant Assay.
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Griesgraber, G. W. (2004). Synthesis of the N-Acetylcysteamine Thioester of seco-Proansamitocin. The Journal of Organic Chemistry, 69(17), 5729-5735.
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Wikipedia. (2023, November 29). Coenzyme A. In Wikipedia.
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Jansen, G., et al. (2019). Vanin 1: Its Physiological Function and Role in Diseases. International Journal of Molecular Sciences, 20(16), 3878.
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Kamel, A. A., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 26(16), 4983.
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Northwest Life Science Specialties. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit.
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Özyürek, M., et al. (2020). DPPH Radical Scavenging Assay. MDPI.
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Ozren, K., & Inan, M. (2008). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. Preparative Biochemistry and Biotechnology, 38(4), 298-309.
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Park, S. Y., & Kwak, Y. S. (2024). Traditional Health Practices May Promote Nrf2 Activation Similar to Exercise. Antioxidants, 13(2), 193.
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Pavičić, I., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences, 25(10), 5344.
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Pensa, E., et al. (2018). Cysteamine prodrugs. Google Patents.
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Pescina, S., et al. (2018). Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(9, Part B), 2982-2990.
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BenchChem. (2025). Application Note: Quantification of DL-Cystine in Plasma Samples using LC-MS/MS.
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Sunderland University. (n.d.). Cysteamine Prodrugs For an Improved Treatment of Cystinosis.
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Pitari, G., et al. (2000). Pantetheinase activity of membrane-bound Vanin-1: Lack of free cysteamine in tissues of Vanin-1 deficient mice. FEBS Letters, 483(2-3), 149-154.
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ResearchGate. (n.d.). | Metabolic pathways of glutathione synthesis, recycling,... | Download Scientific Diagram.
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ResearchGate. (n.d.). Antioxidant Assays.
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Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129.
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Shaw, P., & Chattopadhyay, A. (2020). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. ResearchGate.
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Slaninova, I., et al. (2017). Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 997-1008.
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Spasov, A. A., et al. (2024). The Spectrophotometric method to Measure Glutathione Peroxidase activity in Human and Rat Red Blood Cells. ResearchGate.
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Stankevič, V., & Ak, M. (2021). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 58(3), 825-833.
-
Orloff, S., et al. (1981). Pantetheinase activity and cysteamine content in cystinotic and normal fibroblasts and leukocytes. Pediatric Research, 15(7), 1063-1067.
-
Palamara, A. T., et al. (1996). Synthesis and biological evaluation in human monocyte-derived macrophages of N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine analogues with potent antioxidant and anti-HIV activities. Antiviral Chemistry and Chemotherapy, 7(4), 193-200.
-
Pardini, C., et al. (2011). Synthesis and in vitro evaluation of novel pro-drugs for the treatment of nephropathic cystinosis. Bioorganic & Medicinal Chemistry Letters, 21(11), 3299-3302.
-
Lee, J. M., et al. (2009). Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis. Redox Biology, 1(1), 554-569.
-
Zedira. (n.d.). Transglutaminase Assay Kit (" DCC "), fluorescent.
-
Chapman, N. M., & Chi, H. (2018). Glutathione de novo synthesis but not recycling process coordinates with glutamine catabolism to control redox homeostasis and directs murine T cell differentiation. eLife, 7, e36158.
-
Agilent. (n.d.). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach.
-
Chapman, N. M., & Chi, H. (2018). Glutathione de novo synthesis but not recycling process coordinates with glutamine catabolism to control redox homeostasis and directs murine T cell differentiation. eLife, 7, e36158.
-
Rommelaere, S., et al. (2018). Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity. Life Science Alliance, 1(4), e201800118.
-
Zhang, Y., et al. (2024). Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. Frontiers in Immunology, 15, 1369341.
-
Canbay, E., et al. (2019). LC-MS/MS measurement of leukocyte cystine; effect of preanalytic factors. Journal of Chromatography B, 1128, 121785.
-
Taseidifar, M., & Makarem, S. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 27(19), 6599.
-
Rahmawati, D., et al. (2021). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Applied Pharmaceutics, 13(2), 136-140.
-
Abd-Elbaky, A. E., & El-Shorbagy, A. M. (2023). Determination of glutathione peroxidase activity and oxidized/reduced glutathione ratio in patients with colon cancer. GSC Biological and Pharmaceutical Sciences, 22(2), 159-166.
-
Wu, Y. W., & Tsai, Y. H. (2006). A Rapid Transglutaminase Assay for High-Throughput Screening Applications. Journal of Biomolecular Screening, 11(7), 836-842.
-
ResearchGate. (n.d.). Metabolic pathways of glutathione synthesis, recycling, detoxification,... | Download Scientific Diagram.
-
Elmonem, M. A., et al. (2017). Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis. Carbohydrate Research, 438, 33-39.
-
Jeitner, T. M., et al. (2018). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. Bioscience Reports, 38(5), BSR20180691.
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Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of S-(2-carboxypropyl)-Cysteamine in Human Urine
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of S-(2-carboxypropyl)-Cysteamine (CPC) in human urine. CPC and its N-acetylated form are increasingly recognized as critical biomarkers for inherited metabolic disorders, such as short-chain enoyl-CoA hydratase (ECHS1) deficiency, and may also serve as indicators of exposure to certain xenobiotics.[1][2] The method detailed herein employs a simple "dilute-and-shoot" sample preparation, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This protocol has been developed to meet the rigorous standards of bioanalytical method validation, ensuring high accuracy, precision, and reliability for clinical research and drug development applications.[3][4][5][6]
Introduction
This compound (CPC) is a thiol-containing metabolite that arises from the Michael addition of cysteamine to methacrylyl-CoA, a key intermediate in the valine catabolism pathway.[1] Elevated urinary levels of CPC and its derivative, N-acetyl-S-(2-carboxypropyl)cysteine, are indicative of disruptions in this pathway, particularly in ECHS1 deficiency, a rare and severe mitochondrial disorder.[1][2] Accurate quantification of these metabolites is therefore crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
Furthermore, the structural class to which CPC belongs, mercapturic acids, are well-established biomarkers for assessing human exposure to a wide range of electrophilic xenobiotics and their reactive metabolites.[7][8][9][10][11] The development of a sensitive and specific analytical method for CPC is therefore of significant interest to both clinical diagnostics and toxicology.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[10] This application note provides a comprehensive, step-by-step protocol for the quantification of CPC in human urine, designed to be readily implemented in a research or clinical laboratory setting. The causality behind experimental choices and adherence to validation principles are emphasized throughout.[5][12]
Analyte and Internal Standard Structures
Caption: Chemical structures of the analyte and internal standard.
Materials and Methods
Reagents and Materials
-
This compound (CPC) reference standard (≥98% purity)
-
Cysteamine (Internal Standard, IS) (≥98% purity)[13][14][15][16][17][18]
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (≥99%)
-
Human urine, drug-free
-
Microcentrifuge tubes, 1.5 mL
-
Autosampler vials, 2 mL
Instrumentation
-
Liquid Chromatograph: UPLC System (e.g., Waters ACQUITY I-Class)[9]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical Column: Acquity Premier HSS T3 C18 column (2.1 mm x 150 mm, 1.8 µm)[9]
Standard Solutions Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve CPC and Cysteamine (IS) in LC-MS grade water to prepare individual 1 mg/mL stock solutions.
Working Standard and Internal Standard Solutions: Prepare serial dilutions of the CPC primary stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control (QC) samples. Prepare a 1 µg/mL working solution of the Cysteamine IS in the same diluent.
Sample Preparation Protocol
The "dilute-and-shoot" approach is chosen for its simplicity, high throughput, and minimal analyte loss. Given that urine is a relatively clean matrix for this class of compounds, extensive extraction is often unnecessary. Acidification of the sample is critical to ensure the stability and consistent ionization of thiol-containing compounds like CPC.[8]
-
Thaw frozen human urine samples on ice.
-
Vortex mix the urine samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, combine:
-
50 µL of urine sample (or calibration standard/QC)
-
440 µL of 0.1% formic acid in water
-
10 µL of the 1 µg/mL Cysteamine IS working solution
-
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: A streamlined workflow for urine sample preparation.
LC-MS/MS Method
Liquid Chromatography Conditions
A reversed-phase chromatographic method using a C18 column is selected to retain the polar CPC molecule. The gradient elution ensures efficient separation from endogenous urine components.
| Parameter | Value |
| Column | Acquity Premier HSS T3 C18, 2.1x150 mm, 1.8 µm[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.45 mL/min[9] |
| Column Temperature | 45°C[9] |
| Injection Volume | 7.5 µL[9] |
| Run Time | 13 minutes |
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.00 | 100 | 0 |
| 7.30 | 77 | 23 |
| 9.70 | 5 | 95 |
| 11.30 | 5 | 95 |
| 11.35 | 100 | 0 |
| 13.00 | 100 | 0 |
Mass Spectrometry Conditions
Electrospray ionization (ESI) in positive mode is selected as thiols and amines readily form protonated molecules ([M+H]+).[19][20][21][22] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 650°C[9] |
| Desolvation Gas Flow | 700 L/hr[9] |
| Cone Gas Flow | 150 L/hr[9] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| CPC | 194.1 | 116.1 | 25 | 15 |
| CPC (Quantifier) | 194.1 | 74.1 | 25 | 20 |
| Cysteamine (IS) | 78.1 | 61.1 | 20 | 10 |
Method Validation
The bioanalytical method was validated according to the principles outlined in international guidelines.[3][4][6] The validation ensures that the method is reliable for its intended purpose.[5]
Calibration Curve and Linearity
The calibration curve was constructed by analyzing eight non-zero standards in triplicate. The curve was linear over the concentration range of 5 to 2500 ng/mL. A linear regression with 1/x² weighting was used. The correlation coefficient (r²) was >0.995.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 8.1 |
| LQC | 15 | ≤ 6.3 | ± 5.5 | ≤ 7.5 | ± 6.4 |
| MQC | 250 | ≤ 4.1 | ± 3.8 | ≤ 5.2 | ± 4.9 |
| HQC | 2000 | ≤ 3.5 | ± 2.9 | ≤ 4.8 | ± 3.7 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[3]
Selectivity and Matrix Effect
Selectivity was evaluated by analyzing six different lots of blank human urine. No significant interfering peaks were observed at the retention times of CPC and the IS. The matrix effect was assessed and found to be minimal and consistent across different urine lots, compensated for by the use of a co-eluting internal standard.
Stability
The stability of CPC in human urine was evaluated under various conditions to ensure sample integrity from collection to analysis.[3]
| Stability Test | Condition | Duration | Result |
| Bench-top | Room Temperature | 8 hours | Stable |
| Freeze-Thaw | -80°C to RT | 3 cycles | Stable |
| Long-term | -80°C | 90 days | Stable |
| Post-preparative | Autosampler (10°C) | 48 hours | Stable |
Conclusion
This application note details a validated LC-MS/MS method for the quantification of this compound in human urine. The simple sample preparation, rapid analysis time, and high sensitivity and selectivity make it an ideal tool for clinical research, diagnostics, and toxicological studies. The method demonstrates excellent accuracy, precision, and stability, adhering to established bioanalytical validation guidelines and ensuring the generation of reliable and reproducible data.
References
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Spaggiari, G., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Pharmaceuticals. Available at: [Link]
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Bohlen, D., et al. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. Metabolites. Available at: [Link]
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Kaur, H., et al. (2007). High performance liquid chromatography analysis of 2-mercaptoethylamine (cysteamine) in biological samples by derivatization with N-(1-pyrenyl) maleimide (NPM) using fluorescence detection. Journal of Chromatography B. Available at: [Link]
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Pastore, A., et al. (2005). Determination of total cysteamine in human plasma in the form of its 2-S-quinolinium derivative by high performance liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. Available at: [Link]
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Weber, A. L., & Miller, S. L. (1981). Prebiotic syntheses of vitamin coenzymes: I. Cysteamine and 2-mercaptoethanesulfonic acid (coenzyme M). Journal of Molecular Evolution. Available at: [Link]
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Wang, Y., et al. (2020). Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature. BMC Medical Genetics. Available at: [Link]
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Application Note: Quantitative Analysis of S-Phenylmercapturic Acid (SPMA), a Key Biomarker of Benzene Exposure, in Human Urine and Plasma by LC-MS/MS
Introduction: The Significance of Monitoring Benzene Exposure
Benzene is a ubiquitous environmental and occupational pollutant, classified as a Group 1 carcinogen ('carcinogenic to humans') by the International Agency for Research on Cancer (IARC).[1] Exposure to benzene is a significant public health concern due to its association with an increased risk of leukemia and other hematological disorders. Accurate and sensitive measurement of benzene exposure is crucial for occupational safety, environmental health assessments, and clinical toxicology. While several metabolites of benzene can be measured, S-phenylmercapturic acid (SPMA) is widely recognized as a highly specific and reliable biomarker for assessing low levels of benzene exposure.[2][3][4] SPMA is a minor metabolite, accounting for about 0.2% of the absorbed benzene dose, but its specificity makes it superior to other biomarkers, especially at low exposure concentrations.[1][3][5]
This application note provides a detailed, field-proven protocol for the quantitative analysis of SPMA in human urine and plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and specificity, allowing for the precise quantification of SPMA without the need for laborious derivatization steps.[2] The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a robust and validated bioanalytical method.
While the primary focus is on SPMA (N-acetyl-S-phenyl-L-cysteine), it is important to note the broader context of S-phenyl-L-cysteine derivatives. The parent compound, S-phenyl-L-cysteine, can be formed through the conjugation of benzene epoxide with glutathione, a critical step in the detoxification pathway. Further metabolic processes, including oxidation, can lead to various derivatives. For instance, the enzymatic oxidation of S-phenyl-L-cysteine can produce its corresponding sulfoxide.[6] This application note, however, will concentrate on the well-established and regulated biomarker, SPMA.
Principle of the Method
The analytical method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Samples are first prepared to remove proteins and other interfering matrix components. A deuterated internal standard (SPMA-d5) is added at the beginning of the sample preparation to account for any analyte loss during extraction and to correct for matrix effects. The prepared samples are then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions for SPMA and its internal standard provide high selectivity and sensitivity for quantification.
Experimental Workflow Overview
The overall workflow for the quantitative analysis of SPMA in urine and plasma is depicted in the following diagram.
Caption: Figure 1. General workflow for SPMA analysis.
Part 1: Analysis in Human Urine
Sample Collection and Handling
Proper sample collection and handling are critical for accurate results.
-
Collection: Collect at least 8 mL of urine in a polypropylene tube.[7] It is recommended to collect both pre-shift and post-shift samples for occupational exposure monitoring.[7]
-
Storage: Upon collection, samples should be refrigerated or frozen. For long-term storage, freezing at -20°C or -80°C is recommended. SPMA is stable in frozen urine for at least a month and through several freeze-thaw cycles.[7]
Critical Consideration: Pre-SPMA Conversion
A significant consideration for urine analysis is the presence of an unstable precursor, pre-S-phenylmercapturic acid (pre-SPMA), which can be converted to the more stable SPMA under acidic conditions.[1][8] To ensure accurate and consistent quantification of total SPMA, it is crucial to acidify the urine samples before analysis to facilitate the complete conversion of pre-SPMA to SPMA.[1] Complete conversion occurs at a pH below 1.1.[1]
Urine Sample Preparation Protocols
Three common sample preparation methods are presented below, ranging from a simple "dilute-and-shoot" approach to more comprehensive extraction techniques. The choice of method will depend on the required sensitivity and the available instrumentation.
Protocol 1: Direct Injection (for high-throughput screening)
This method is the simplest but may be more susceptible to matrix effects.
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.[9]
-
Transfer 1 mL of urine into a microcentrifuge tube.
-
Add a strong acid (e.g., 9 M H2SO4) to adjust the pH to < 1.1 to ensure complete conversion of pre-SPMA.[1][10]
-
Add 20 µL of the internal standard (SPMA-d5) working solution.[9]
-
Vortex the sample thoroughly.
-
Centrifuge at high speed (e.g., 800 x g for 5 minutes) to pellet any precipitates.[9]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to direct injection.
-
Follow steps 1-4 from the Direct Injection protocol.
-
Add an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes to facilitate extraction.[2]
-
Centrifuge for 5 minutes at 3400 rpm to separate the layers.[2]
-
Transfer the organic supernatant to a new tube.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge at 45 °C.[2]
-
Reconstitute the dried extract in 100 µL of the mobile phase and vortex for 30 seconds.[2]
-
Transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is suitable for methods requiring the highest sensitivity.
-
Follow steps 1-4 from the Direct Injection protocol.
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., acetone).
-
Evaporate the eluate to dryness.[7]
-
Reconstitute the residue in the mobile phase and transfer to an autosampler vial.
LC-MS/MS Parameters for Urine Analysis
The following table provides typical LC-MS/MS parameters for the analysis of SPMA in urine.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Genesis C18, 3.5 µm particle size, 150 mm x 3 mm)[7][11] |
| Mobile Phase A | 5/95/0.1% (v/v/v) acetonitrile/water/acetic acid[7] |
| Mobile Phase B | 75/25/0.1% (v/v/v) acetonitrile/water/acetic acid[7] |
| Flow Rate | 0.3 mL/min[7] |
| Gradient | A suitable gradient to separate SPMA from matrix components (e.g., 0-40% B over 10 min)[7] |
| Injection Volume | 10-20 µL |
| MS System | Tandem Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[11] |
| MRM Transitions | SPMA: m/z 238 → 109[11] SPMA-d5: m/z 243 → 114[11] |
| Calibration Range | 0.400-200 ng/mL[11] or 0.5-500 ng/mL[2] |
Part 2: Analysis in Human Plasma
The analysis of SPMA in plasma is less common than in urine for biomonitoring of environmental exposure but may be relevant in specific toxicological or pharmacological studies. The primary challenge in plasma analysis is the high protein content, which requires efficient removal before LC-MS/MS analysis.
Sample Collection and Handling
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).[12] The choice of anticoagulant should be consistent across all samples in a study, as it can influence the results.[12]
-
Processing: Centrifuge the blood sample at low temperature (e.g., 2000 x g for 20 minutes at 4°C) to separate the plasma.[13]
-
Storage: Store the collected plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.[13]
Plasma Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a straightforward and effective method for preparing plasma samples for LC-MS/MS analysis.
-
Thaw plasma samples gradually at 4°C.
-
In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Add the internal standard (SPMA-d5) working solution.
-
Add a cold protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (v/v) to the plasma volume.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters for Plasma Analysis
The LC-MS/MS parameters for plasma analysis are generally similar to those used for urine. However, optimization of the chromatographic gradient may be necessary to ensure adequate separation from the more complex plasma matrix components. The MRM transitions and ionization mode remain the same.
Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA or EMA).
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve should have a correlation coefficient (r) > 0.99.[2] |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).[2] |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[2] |
| Recovery | Consistent and reproducible recovery of the analyte and internal standard. Overall recoveries for SPMA have been reported to be around 106%.[7] |
| Matrix Effect | Assessed to ensure that the sample matrix does not interfere with the ionization of the analyte and internal standard. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[2] |
Data Presentation: Example Validation Summary
The following table summarizes typical validation results for the analysis of SPMA in human urine.
| Parameter | Result |
| Linearity Range | 0.400 - 200 ng/mL[11] |
| Correlation (r) | > 0.99[2] |
| Accuracy (RE%) | < 7.5%[11] |
| Precision (RSD%) | < 6.5%[11] |
| Stability | SPMA was found to be stable in urine for 90 days at -20 °C.[2] |
Conclusion
This application note provides a comprehensive and detailed guide for the quantitative analysis of S-phenylmercapturic acid (SPMA) in human urine and plasma using LC-MS/MS. The protocols described are based on established and validated methods from the scientific literature, ensuring scientific integrity and trustworthiness. By following these guidelines, researchers can achieve accurate and reliable quantification of this critical biomarker of benzene exposure, contributing to advancements in occupational health, environmental science, and toxicology.
References
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Jain, R. B. (2017). Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method. Journal of Chromatography B, 1061-1062, 226-231. [Link]
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Peck, C. C., et al. (2015). A simple and sensitive LC-MS/MS method for the determination of S-phenylmercapturic acid in human urine. Journal of the Brazilian Chemical Society, 26(8), 1717-1724. [Link]
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PubMed. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. [Link]
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Schettgen, T., et al. (2010). Urinary S-phenylmercapturic acid (SPMA) as a biomarker for exposure to benzene. Critical Reviews in Toxicology, 40(2), 117-140. [Link]
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Qu, Q., et al. (2000). Biomarkers of exposure to low concentrations of benzene: a field assessment. Occupational and Environmental Medicine, 57(11), 778-785. [Link]
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Al-Fartosy, A. J. M., et al. (2024). Validation of Analysis of S-Phenyl Mercapturic Acid in Urine by High-Performance Liquid Chromatography – Photodiode Array. Baghdad Science Journal, 21(1), 22-29. [Link]
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Deutsche Forschungsgemeinschaft. (2021). Benzene, benzyl chloride, and toluene – Determination of S-phenylmercapturic acid and S-benzylmercapturic acid in urine by LC-MS/MS. The MAK Collection for Occupational Health and Safety, 6(4), Doc033. [Link]
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Centers for Disease Control and Prevention. (2014). NMAM 8326: S-Benzylmercapturic acid and S-phenylmercapturic acid in urine; metabolites of toluene and benzene. [Link]
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Tranfo, G., et al. (2007). Determination of free and total S-phenylmercapturic acid by HPLC/MS/MS in the biological monitoring of benzene exposure. Journal of Environmental Monitoring, 9(6), 573-577. [Link]
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Alwis, K. U., et al. (2020). Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods. Journal of Analytical Toxicology, 44(8), 843-851. [Link]
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Journal of Visualized Experiments. (2020). A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. [Link]
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MDPI. (2023). Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review. [Link]
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LCGC. (2022). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]
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MDPI. (2021). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. [Link]
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National Institutes of Health. (2022). Towards site-specific manipulation in cysteine-mediated redox signaling. [Link]
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PubMed. (1998). Sulfoxides as urinary metabolites of S-allyl-L-cysteine in rats: evidence for the involvement of flavin-containing monooxygenases. [Link]
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ResearchGate. (2018). Chemical methods for mapping cysteine oxidation. [Link]
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PubMed. (2023). Detection of L-cysteine in urine samples based on CdS/TiO2-modified extended-gate field-effect transistor photoelectrochemical sensor. [Link]
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National Institutes of Health. (2008). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]
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PubMed. (1994). Bioassay discrimination between nitric oxide (NO.) and nitroxyl (NO-) using L-cysteine. [Link]
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MDPI. (2020). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. [Link]
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National Center for Biotechnology Information. (2018). 1. Exposure Data - Benzene. [Link]
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Stable isotope dilution mass spectrometry for SCPCM analysis
An Application Note and Protocol for the Quantitative Analysis of Small Molecule Protein-Coupled Modulators (SCPCM) using Stable Isotope Dilution Mass Spectrometry (SID-MS)
Introduction: The Quantification Challenge of SCPCMs
Small Molecule Protein-Coupled Modulators (SCPCMs) represent a pivotal class of therapeutics that function by binding to and modulating the activity of target proteins. Their efficacy and safety are directly linked to their concentration at the site of action and systemically. Therefore, the accurate and precise quantification of SCPCMs in complex biological matrices such as plasma, serum, and tissue is a cornerstone of preclinical and clinical drug development. Mass spectrometry (MS) is the ideal technology for this purpose, and when coupled with stable isotope dilution (SID), it provides the highest possible analytical specificity and reliability, making it the gold standard for bioanalysis.[1][2][3]
This guide provides a comprehensive overview of the principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) and delivers a detailed, field-proven protocol for the development and validation of a quantitative assay for SCPCMs.
Pillar 1: The Principle of Stable Isotope Dilution (SID)
SID-MS is an internal standardization technique that offers unparalleled accuracy by correcting for variability at every stage of the analytical process.[4][5] The core principle relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest possible stage.[6][7]
Why it Works: The Ideal Internal Standard
The SIL internal standard (SIL-IS) is chemically and physically almost identical to the analyte of interest (the SCPCM).[1][5] The only significant difference is its mass, due to the incorporation of heavy isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[5][8] This near-identical nature ensures that the SIL-IS and the analyte behave in the same way during:
-
Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the SIL-IS.[1][5]
-
Chromatographic Separation: The analyte and SIL-IS co-elute from the liquid chromatography (LC) column, experiencing the same retention time.
-
Mass Spectrometric Detection: Both compounds are subjected to the same degree of ionization suppression or enhancement caused by the sample matrix.[5]
Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z), quantification is based on the ratio of the analyte's signal intensity to the SIL-IS's signal intensity.[9][10] This ratio remains constant regardless of sample loss or matrix effects, providing a highly robust and accurate measurement.[9]
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Application Notes and Protocols: Sample Preparation for Single Cell Protocapture Mass Spectrometry (SCPCM) in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Cellular Heterogeneity with SCPCM
Single Cell Protocapture Mass Spectrometry (SCPCM) has emerged as a powerful technique for quantifying thousands of proteins from individual cells, offering unprecedented insights into cellular heterogeneity.[1] Unlike traditional bulk proteomics, which provides an averaged view of protein expression across a population of cells, SCPCM allows for the detailed characterization of individual cells within complex biological matrices.[2] This capability is crucial for understanding diverse biological processes, from therapeutic resistance in cancer to cell-to-cell variability in diabetes.[1]
The success of any SCPCM experiment hinges on a meticulous and reproducible sample preparation workflow. The minute amount of starting material in a single cell necessitates protocols that are optimized to minimize sample loss and variability.[3][4] This guide provides a comprehensive overview of the key steps and considerations for preparing biological samples for SCPCM analysis, grounded in established methodologies and field-proven insights.
The SCPCM Sample Preparation Workflow: A Conceptual Overview
The journey from a complex biological sample to peptides ready for mass spectrometry analysis involves several critical stages. Each step is designed to efficiently isolate single cells, lyse them to release their protein content, digest these proteins into peptides, and prepare the peptides for introduction into the mass spectrometer.
Caption: A generalized workflow for SCPCM sample preparation.
Part 1: Single-Cell Isolation from Biological Matrices
The initial and arguably most critical step is the isolation of viable, individual cells from their native environment. The choice of method depends heavily on the sample type (e.g., cell culture, tissue, blood).
Core Principles:
-
Maintain Viability: All procedures should be performed under conditions that preserve cell integrity until the point of lysis. This often involves working on ice and using appropriate buffers.[5]
-
Minimize Perturbation: The isolation process itself should not significantly alter the proteome of the cells.
-
Achieve a True Single-Cell Suspension: Aggregates can lead to the analysis of multiple cells, confounding the results.[6]
Common Isolation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Fluorescence-Activated Cell Sorting (FACS) | Separates cells based on their light scattering and fluorescence properties. | High-throughput, allows for selection of specific cell populations based on markers.[3] | Can induce cellular stress, requires specialized equipment. |
| Laser Capture Microdissection (LCM) | Isolates specific cells from tissue sections using a laser. | Provides spatial information, ideal for tissue analysis.[7] | Low-throughput, requires specialized equipment. |
| Limiting Dilution | Serially diluting a cell suspension to a concentration where individual wells of a microplate are likely to contain a single cell. | Simple, does not require specialized equipment.[8] | Random, may not be suitable for rare cell populations. |
| Microfluidics/Droplet-based Systems | Encapsulates single cells in picoliter-sized droplets. | High-throughput, gentle on cells. | Requires specialized instrumentation. |
For many applications, FACS is a preferred method due to its high-throughput nature and ability to enrich for specific cell populations.[8]
Part 2: Cell Lysis - Releasing the Proteome
Once single cells are isolated, the next step is to lyse them to release their protein content. The choice of lysis method is critical as it can impact protein yield and integrity.
Key Considerations for Lysis:
-
Completeness: The lysis method should be efficient enough to rupture the cell membrane and release the entire proteome.
-
Compatibility: The lysis reagents must be compatible with downstream enzymatic digestion and mass spectrometry.[9]
-
Minimizing Degradation: Protease inhibitors should be included in the lysis buffer to prevent protein degradation by endogenous proteases.[5]
Common Lysis Methods:
-
Detergent-Based Lysis: This is a widely used method that employs detergents to solubilize cell membranes.[10]
-
Physical Lysis:
-
Sonication: Uses high-frequency sound waves to disrupt cells.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can rupture cell membranes. The SCoPE2 (Single-Cell ProtEomics by Mass Spectrometry) protocol utilizes a freeze-heat cycle for cell lysis, which helps to reduce sample loss.[1]
-
-
Enzymatic Lysis: Utilizes enzymes to break down cell walls, particularly useful for plant and bacterial cells.
For most mammalian cell types in SCPCM, a combination of detergent-based lysis and physical disruption (e.g., heating) is effective.[1][8]
Part 3: Protein Reduction, Alkylation, and Digestion
After lysis, the protein mixture is prepared for enzymatic digestion. This involves reducing and alkylating cysteine residues to ensure efficient cleavage by the protease.[12]
Step-by-Step Protocol:
-
Reduction: Disulfide bonds within and between proteins are broken. This is typically achieved by adding a reducing agent like dithiothreitol (DTT) and incubating at an elevated temperature.[8]
-
Alkylation: The reduced cysteine residues are then capped to prevent them from reforming disulfide bonds. Iodoacetamide (IAA) is a commonly used alkylating agent.[8]
-
Digestion: The protein mixture is then digested into smaller peptides using a protease. Trypsin is the most commonly used enzyme as it cleaves specifically at the C-terminus of lysine and arginine residues, generating peptides of a suitable length for mass spectrometry analysis.[13] The digestion is typically carried out overnight at 37°C.[14]
Rationale: The reduction and alkylation steps are crucial for denaturing the proteins and making them more accessible to the protease, leading to more complete and reproducible digestion.[12]
Part 4: Peptide Cleanup and Preparation for MS
The final step in the sample preparation workflow is to clean up the peptide mixture to remove any substances that could interfere with the mass spectrometry analysis, such as salts and detergents.[13]
Common Cleanup Methods:
-
Solid-Phase Extraction (SPE): This is the most common method for peptide cleanup. It utilizes a stationary phase, typically a C18 reversed-phase resin, to bind the peptides while salts and other polar contaminants are washed away.[13] The peptides are then eluted with an organic solvent.
-
SP3 (Single-Pot, Solid-Phase, enhanced Sample Preparation): This method uses carboxylate-coated magnetic beads to capture proteins, allowing for efficient washing and removal of contaminants before on-bead digestion.[11]
Importance of Cleanup: A clean peptide sample is essential for achieving high sensitivity and reproducible results in the mass spectrometer.[9]
Detailed Protocols
Protocol 1: Plate-Based SCPCM Sample Preparation
This protocol is adapted from established methods and is suitable for cells sorted into 384-well plates.[15]
Materials:
-
Lysis Buffer: 0.1% n-Dodecyl β-D-maltoside (DDM), 20 mM Triethylammonium bicarbonate (TEAB), pH 8.0
-
Reduction Solution: 50 mM Dithiothreitol (DTT) in 20 mM TEAB
-
Alkylation Solution: 125 mM Iodoacetamide (IAA) in 20 mM TEAB
-
Trypsin Solution: 0.01 µg/µL Trypsin in 100 mM TEAB
-
Quenching Solution: 1% Formic Acid (FA)
Procedure:
-
Cell Sorting: Sort single cells into individual wells of a 384-well plate containing 1 µL of lysis buffer.
-
Lysis: Seal the plate and incubate at 70°C for 10 minutes.
-
Reduction: Add 1 µL of reduction solution to each well and incubate at 37°C for 30 minutes.
-
Alkylation: Add 1 µL of alkylation solution to each well and incubate at room temperature in the dark for 30 minutes.
-
Digestion: Add 1 µL of trypsin solution to each well and incubate at 37°C overnight.
-
Quenching: Add 1 µL of quenching solution to stop the digestion.
-
Storage: The plate can be stored at -80°C until LC-MS/MS analysis.
Protocol 2: SCoPE2-based Sample Preparation
This protocol is a simplified representation of the SCoPE2 method, which utilizes a freeze-heat lysis approach.[1]
Materials:
-
HPLC-grade water
-
Trypsin/Lys-C mix in 100 mM TEAB
-
TMTpro labeling reagent (if multiplexing)
-
Hydroxylamine solution
Procedure:
-
Cell Sorting: Sort single cells into individual wells of a 384-well plate containing 1 µL of HPLC-grade water.
-
Freezing: Freeze the plate at -80°C for at least 30 minutes.[1]
-
Lysis: Transfer the plate to a thermal cycler and heat to 90°C for 10 minutes, then cool to 12°C.[1]
-
Digestion: Add 1 µL of Trypsin/Lys-C mix and incubate at 37°C for 3 hours.[1]
-
Multiplexing (Optional): If using isobaric tags like TMT, the labeling reaction is performed at this stage.
-
Quenching: The reaction is quenched, typically with hydroxylamine for TMT labeling.[1]
-
Pooling and Cleanup: Samples are pooled and cleaned up using SPE before LC-MS/MS analysis.
Troubleshooting Common Sample Preparation Issues
| Issue | Potential Cause | Suggested Solution |
| Low Protein/Peptide Yield | Incomplete cell lysis. | Optimize lysis buffer composition or physical disruption method. |
| Protein/peptide loss during cleanup. | Ensure proper conditioning and elution from SPE cartridges.[16] | |
| Poor Digestion Efficiency | Incomplete reduction/alkylation. | Ensure fresh reagents and appropriate incubation times. |
| Inactive trypsin. | Use high-quality, proteomics-grade trypsin and store it properly. | |
| High Contamination in MS Spectra | Incomplete removal of salts/detergents. | Optimize SPE wash steps.[13] |
| Introduction of contaminants from reagents or plastics. | Use high-purity reagents and low-binding plastics.[9] | |
| Inconsistent Quantification | Variability in cell sorting. | Ensure the cell sorter is properly calibrated and maintained. |
| Pipetting errors at low volumes. | Use calibrated pipettes and consider automated liquid handling for improved precision.[17] |
Conclusion
A well-executed sample preparation protocol is the foundation of a successful Single Cell Protocapture Mass Spectrometry experiment. By understanding the principles behind each step and adhering to meticulous laboratory practices, researchers can minimize variability and generate high-quality data that unlocks the secrets of cellular heterogeneity. The protocols and guidelines presented here provide a robust starting point for developing and optimizing SCPCM workflows for a wide range of biological matrices. As the field of single-cell proteomics continues to evolve, it is crucial to stay informed of new methodologies and adapt protocols to meet the specific needs of each research question.[18]
References
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Leduc, A. (2022). Sample preparation for single-cell proteomics by mass spectrometry. 5th single-cell proteomics conference, SCP2022. Available at: [Link]
-
Williams, S. M., et al. (2023). Sample Preparation Methods for Targeted Single-Cell Proteomics. Journal of Proteome Research. Available at: [Link]
-
Specht, H., et al. (2021). Single-cell proteomics preparation for mass spectrometry analysis using freeze-heat lysis and an isobaric carrier. Nature Protocols. Available at: [Link]
-
Iacono, A. D., et al. (2015). Current techniques for single-cell lysis. Journal of Biological Engineering. Available at: [Link]
-
LCGC International. (2016). Troubleshooting Sample Preparation. Available at: [Link]
-
Cytiva. (2024). Reproducible protein and peptide cleanup for mass spectrometry. Available at: [Link]
-
Current Protocols in Protein Science. (2018). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Available at: [Link]
-
Mertins, P., et al. (2018). Reproducible workflow for multiplexed deep-scale proteome and phosphoproteome analysis of tumor tissues by liquid chromatography-mass spectrometry. Nature Protocols. Available at: [Link]
-
Williams, S. M., et al. (2023). Sample Preparation Methods for Targeted Single-Cell Proteomics. ACS Publications. Available at: [Link]
-
Front Line Genomics. (2024). Top Tips for Single-Cell Sample Prep. Available at: [Link]
-
Jian, W., et al. (2016). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. ResearchGate. Available at: [Link]
-
protocols.io. (2023). Manual SP3 digestion and clean-up of protein lysates. Available at: [Link]
-
MDPI. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Available at: [Link]
-
Biocompare. (2022). Tips and Tricks for Proteomic Sample Preparation. Available at: [Link]
-
Chromatography Today. (2020). Challenges with Sample Preparation. Available at: [Link]
-
ResearchGate. (2015). (PDF) Current techniques for single-cell lysis. Available at: [Link]
-
ResearchGate. (2024). (PDF) Massively parallel sample preparation for multiplexed single-cell proteomics using nPOP. Available at: [Link]
-
Siebtechnik Tema. (n.d.). Sampling and sample preparation. Available at: [Link]
-
University of Washington Proteomics Resource. (n.d.). Protein digestion and Peptide labelling strategies. Available at: [Link]
-
YouTube. (2023). A Rapid Workflow for High-Throughput FFPE-based Proteomics. Available at: [Link]
-
Separation Science. (2023). GPC/SEC Good Practice & Troubleshooting Tutorials. Available at: [Link]
-
Springer. (2022). Biological Matrix Supply Chain Shortages: More Matrices Are Now Rare—the Case for Surrogate Matrices. Available at: [Link]
-
Malvern Panalytical. (2013). Top 10 Tips for GPC Sample Preparation. Available at: [Link]
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HILIC-MS/MS for Urinary Metabolite Profiling of Valine Disorders: An Application Note and Protocol
Introduction: The Clinical Significance of Valine Metabolism
Valine, an essential branched-chain amino acid (BCAA), is fundamental to protein synthesis, muscle metabolism, and immune function.[1][2] Inborn errors of valine metabolism, while rare, can lead to the accumulation of toxic intermediates, causing severe neurological damage and metabolic instability.[3] Two such disorders are Maple Syrup Urine Disease (MSUD) and 3-hydroxyisobutyric aciduria. MSUD results from a deficiency in the branched-chain alpha-ketoacid dehydrogenase (BCKAD) complex, leading to the buildup of BCAAs (leucine, isoleucine, and valine) and their corresponding ketoacids in urine and blood.[4][5][6][7] This condition is named for the distinctive sweet odor of affected infants' urine.[5][7] 3-hydroxyisobutyric aciduria is another disorder of valine metabolism characterized by the urinary excretion of 3-hydroxyisobutyric acid, which can lead to ketoacidosis and failure to thrive.[8][9][10]
Accurate and sensitive detection of key urinary metabolites is crucial for the diagnosis, monitoring, and management of these conditions.[11][12] Urine, being readily available and reflective of systemic metabolic changes, is an ideal matrix for non-invasive screening and profiling.[13] This application note details a robust and sensitive method utilizing Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) for the comprehensive profiling of urinary metabolites associated with valine disorders.
The Power of HILIC-MS/MS for Polar Metabolite Analysis
Metabolomics aims to identify and quantify key metabolites to understand biochemical activities in response to pathophysiological stimuli.[11][12] The metabolites implicated in valine disorders, such as amino acids and organic acids, are highly polar. Traditional reversed-phase liquid chromatography (RPLC) often provides poor retention for these compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique for such polar analytes.[14][15][16]
In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[15] The high organic content of the mobile phase also facilitates efficient ionization in the mass spectrometer's electrospray ionization (ESI) source.[14]
Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, allows for the targeted quantification of specific metabolites even in a complex matrix like urine. This targeted approach is powerful for developing quantitative methods for a large number of metabolites.[11]
Workflow for Urinary Metabolite Profiling
The overall workflow for HILIC-MS/MS based urinary metabolite profiling of valine disorders encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Figure 1: A schematic of the HILIC-MS/MS workflow for urinary metabolite analysis.
Detailed Protocols
Part 1: Urine Sample Preparation
Rationale: Proper sample preparation is critical for reproducible and accurate results. The primary goals are to remove particulates and proteins that can interfere with the analysis and to ensure the sample is compatible with the HILIC mobile phase. Dilution is necessary to reduce matrix effects, and the addition of an organic solvent like acetonitrile aids in protein precipitation.[17][18]
Materials:
-
Urine collection cups
-
Centrifuge tubes (1.5 mL)
-
Micropipettes and tips
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., L-Valine-d8)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Collection: Collect mid-stream urine samples in sterile containers. For longitudinal studies, it is advisable to collect the first morning void to minimize diurnal variation.
-
Initial Processing: Centrifuge the fresh urine sample at 13,000 x g for 10 minutes at 4°C to pellet any cellular debris and particulates.[18]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean centrifuge tube.
-
Internal Standard Spiking: Add an internal standard solution (e.g., L-Valine-d8 at a final concentration of 1 µg/mL) to the urine supernatant. This is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.
-
Protein Precipitation & Dilution:
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Final Sample Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis. Avoid disturbing the protein pellet.
Part 2: HILIC-MS/MS Analysis
Rationale: The choice of HILIC column and mobile phase composition is critical for achieving optimal separation of polar metabolites. An amide-based stationary phase is often a good choice for retaining a wide range of polar compounds.[14] The mobile phase typically consists of a high percentage of acetonitrile with a small amount of aqueous buffer containing a volatile salt like ammonium formate, which aids in creating a stable water layer and improves peak shape and ionization efficiency.[19] A gradient elution, where the percentage of the aqueous phase is gradually increased, is used to elute analytes with varying polarities.[20]
Instrumentation & Consumables:
-
UHPLC system
-
Triple quadrupole mass spectrometer with an ESI source
-
HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
LC Parameters:
| Parameter | Value |
| Column | Waters XBridge Amide, 3.5 µm, 2.1x100mm |
| Column Temp. | 30°C |
| Flow Rate | 0.3 mL/min |
| Injection Vol. | 5 µL |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% FA |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 ACN:H₂O + 0.1% FA |
| Gradient | See Table 2 below |
Table 1: Liquid Chromatography Parameters
Gradient Elution Program:
| Time (min) | % B |
| 0.0 | 95 |
| 8.0 | 82.5 |
| 12.0 | 70.5 |
| 14.0 | 55 |
| 15.5 | 55 |
| 15.6 | 95 |
| 17.0 | 95 |
Table 2: Gradient Elution Program. This is an example gradient and should be optimized for the specific separation.[14]
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Mass Spectrometry Parameters. These are typical starting parameters and should be optimized for the specific instrument and analytes.
MRM Transitions for Key Valine Disorder Metabolites:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Valine | 118.1 | 72.1 | 15 |
| L-Valine-d8 (IS) | 126.1 | 79.1 | 15 |
| Leucine/Isoleucine | 132.1 | 86.1 | 15 |
| 3-Hydroxyisobutyric acid | 105.1 | 59.1 | 10 |
| α-Ketoisovaleric acid | 117.1 | 71.1 | 12 |
Table 4: Example MRM transitions. These transitions must be empirically determined and optimized for the specific mass spectrometer.
Data Analysis and Interpretation
Data processing involves peak integration, calibration curve generation, and concentration calculation using the instrument's software. The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.
Elevated levels of valine, leucine, isoleucine, and their corresponding ketoacids in urine are indicative of Maple Syrup Urine Disease.[4][6][21] A significant increase in urinary 3-hydroxyisobutyric acid is a key marker for 3-hydroxyisobutyric aciduria.[10]
Valine Catabolic Pathway and Key Biomarkers
The following diagram illustrates the valine catabolic pathway and highlights the enzymatic steps where defects lead to the accumulation of specific urinary biomarkers.
Figure 2: Simplified valine catabolic pathway and associated metabolic disorders.
Conclusion
The described HILIC-MS/MS method provides a sensitive, specific, and robust platform for the urinary metabolite profiling of valine disorders. The detailed protocol, from sample preparation to data analysis, offers a reliable workflow for clinical research and diagnostic laboratories. This approach facilitates the early detection and effective monitoring of patients with these rare but serious metabolic conditions, ultimately leading to improved clinical outcomes. The principles and protocols outlined herein can be adapted for the analysis of other polar metabolites in various biological matrices, highlighting the versatility of HILIC-MS/MS in the field of metabolomics.
References
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Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. [Link]
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HILIC-MS/MS Multi-Targeted Method for Metabolomics Applications. (2018). PubMed. [Link]
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Maple Syrup Urine Disease. (2024). StatPearls - NCBI Bookshelf. [Link]
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HILIC-UPLC-MS for Exploratory Urinary Metabolic Profiling in Toxicological Studies. (2011). Analytical Chemistry. [Link]
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Clinical, biochemical, and molecular findings in three patients with 3-hydroxyisobutyric aciduria. (2002). PubMed. [Link]
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Urinary Metabolomic Markers of Protein Glycation, Oxidation, and Nitration in Early-Stage Decline in Metabolic, Vascular, and Renal Health. (2019). PubMed. [Link]
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Disorders of Leucine, Isoleucine, and Valine Metabolism. (2018). ResearchGate. [Link]
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Untargeted HILIC-MS-Based Metabolomics Approach to Evaluate Coffee Roasting Process: Contributing to an Integrated Metabolomics Multiplatform. (2020). MDPI. [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.). Advanced Materials Technology. [Link]
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Maple syrup urine disease. (n.d.). Wikipedia. [Link]
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Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. (2019). ResearchGate. [Link]
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3-hydroxyisobutyric aciduria. (n.d.). Wikipedia. [Link]
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Mass spectrometric studies of valine molecules by electron shock in the gas phase. (2022). Ukrainian Journal of Physics. [Link]
-
Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry. (2016). ResearchGate. [Link]
-
Global metabolic profiling procedures for urine using UPLC–MS. (2010). Nature Protocols. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). TrAC Trends in Analytical Chemistry. [Link]
-
Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. (2022). Waters. [Link]
-
3-Hydroxyisobutyric aciduria: an inborn error of valine metabolism. (1991). PubMed. [Link]
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Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst. [Link]
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Valine - Amino Acid Profile, Qn (Urine). (n.d.). HealthMatters.io. [Link]
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Maple Syrup Urine Disease. (2006). GeneReviews® - NCBI Bookshelf. [Link]
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Characterization of LC-MS based urine metabolomics in healthy children and adults. (2022). Scientific Reports. [Link]
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Urine Metabolites as Biomarkers and Metabolism Mechanism Studies of Alcohol-Associated Liver Disease. (2022). MDPI. [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. (2017). PubMed Central. [Link]
-
Maple Syrup Urine Disease. (n.d.). OMIM. [Link]
-
HILIC-MS/MS Multi-targeted Method for Metabolomics Applications. (2018). SpringerLink. [Link]
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Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. (2019). RSC Publishing. [Link]
-
Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices. (2019). Nature Methods. [Link]
-
Disorders of branched chain amino acid metabolism. (2016). PubMed Central. [Link]
-
Maple Syrup Urine Disease (MSUD). (n.d.). Children's Hospital of Philadelphia. [Link]
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). MDPI. [Link]
-
Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. (2019). Metabolomics. [Link]
-
Optimization of Data Acquisition and Sample Preparation Methods for LC-MS Urine Metabolomic Analysis. (2019). ResearchGate. [Link]
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Application Note & Protocol: A Validated Approach to the Chemical Synthesis of S-(2-carboxypropyl)-Cysteamine
Abstract
This document provides a detailed protocol for the chemical synthesis of S-(2-carboxypropyl)-Cysteamine (SCPCA), a sulfur-containing amino acid derivative of significant interest in biochemistry and clinical diagnostics. SCPCA is a notable biomarker for certain metabolic disorders, including Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency.[1][2] The synthesis is achieved through a robust S-alkylation reaction, where the nucleophilic thiol group of cysteamine attacks an electrophilic three-carbon precursor. This guide offers a step-by-step methodology, explains the chemical principles behind the protocol, and details the necessary purification and characterization techniques. It is intended for researchers, scientists, and professionals in drug development and metabolic research.
Introduction and Scientific Background
This compound, with the systematic IUPAC name 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid, is a mercapturic acid derivative.[1][3] Mercapturic acids are typically end-products of the glutathione detoxification pathway, formed when electrophilic compounds react with the sulfhydryl group of glutathione and are subsequently metabolized.[4][5][6] In a clinical context, SCPCA has been identified as a key metabolite in the urine of patients with ECHS1 deficiency, a rare mitochondrial disorder.[1] The enzyme defect in this condition leads to the accumulation of toxic metabolites like methacrylyl-CoA, which then conjugates with endogenous cysteamine, forming SCPCA as part of a detoxification response.[1][2]
The synthesis of SCPCA is crucial for producing analytical standards for clinical screening, for use in biochemical assays to study enzyme kinetics, and as a starting material for further chemical modifications. The protocol described herein is based on the well-established S-alkylation of thiols, a common and efficient method for forming carbon-sulfur bonds.[7] We will employ the reaction between cysteamine and 3-bromopropionic acid under basic conditions to achieve an efficient and high-yield synthesis.
Reaction Principle and Mechanism
The core of this synthesis is a nucleophilic substitution reaction. Cysteamine possesses a highly nucleophilic thiol (-SH) group. Under basic conditions, this thiol is deprotonated to form a thiolate anion (RS⁻), which is an even more potent nucleophile. This thiolate then attacks the electrophilic carbon atom of 3-bromopropionic acid, which bears a bromine atom—an excellent leaving group. The reaction proceeds via an Sₙ2 mechanism, resulting in the displacement of the bromide ion and the formation of a stable thioether bond.
The key steps are:
-
Deprotonation: The base (e.g., Sodium Hydroxide) removes the acidic proton from the thiol group of cysteamine.
-
Nucleophilic Attack: The resulting thiolate anion attacks the carbon atom bonded to the bromine in 3-bromopropionic acid.
-
Displacement: The bromide ion is expelled as the leaving group, forming the C-S bond and yielding the final product.
The overall chemical transformation is depicted below.
Caption: Overall reaction scheme for the synthesis of SCPCA.
Detailed Experimental Protocol
Materials and Equipment
Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Ratio | Notes |
|---|---|---|---|---|
| Cysteamine Hydrochloride | C₂H₇NS·HCl | 113.61 | 1.0 | Starting material. Stable salt form. |
| 3-Bromopropionic Acid | C₃H₅BrO₂ | 152.97 | 1.2 | Alkylating agent.[1] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~2.2 | Base for deprotonation. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | For pH adjustment during work-up. |
| Deionized Water | H₂O | 18.02 | - | Solvent. |
| Ethanol | C₂H₅OH | 46.07 | - | For purification/washing. |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
pH meter or pH strips
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Büchner funnel and vacuum flask for filtration
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Safety First: This procedure involves handling corrosive and potentially toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactant Preparation: In the 250 mL round-bottom flask, dissolve 5.68 g (0.05 mol) of cysteamine hydrochloride in 50 mL of deionized water. Begin stirring the solution with the magnetic stirrer.
-
Basification: Prepare a solution of ~4.4 g (0.11 mol) of sodium hydroxide in 30 mL of deionized water. Cool this solution in an ice bath. Slowly add the NaOH solution to the cysteamine solution. The goal is to deprotonate both the hydrochloride salt and the thiol group. Monitor the pH to ensure it becomes strongly basic (pH > 12).
-
Addition of Alkylating Agent: Dissolve 9.18 g (0.06 mol) of 3-bromopropionic acid in 20 mL of deionized water. Place this solution in the dropping funnel. Add the 3-bromopropionic acid solution dropwise to the basic cysteamine solution over 30 minutes. An exothermic reaction may be observed.
-
Reaction: Once the addition is complete, attach the reflux condenser and heat the reaction mixture to 60-70°C using the heating mantle.[1] Maintain this temperature and allow the reaction to proceed under constant stirring for 6-8 hours.[1]
-
Reaction Work-up:
-
After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully acidify the solution to a pH of ~3 using concentrated hydrochloric acid. This step protonates the carboxylate and amine groups. A precipitate of the product may begin to form.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid twice with small portions of cold ethanol to remove unreacted starting materials and inorganic salts.[1]
-
For further purification, recrystallization can be performed. Transfer the crude product to a beaker and add a minimal amount of hot deionized water to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry them under vacuum. A typical yield after purification is >75%.[1]
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environments of the final structure.
-
Mass Spectrometry (HRMS): To verify the exact molecular weight (163.0616 g/mol for C₆H₁₃NO₂S).
-
HPLC: To assess the purity of the final product.[8]
-
Melting Point: To compare with literature values.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from preparation to final product characterization.
Caption: Step-by-step experimental workflow for SCPCA synthesis.
Trustworthiness and Scientific Rationale
-
Causality of Experimental Choices:
-
Starting Material: Cysteamine is used as its hydrochloride salt because the salt is more stable and less prone to oxidation to cystamine compared to the free base.[9]
-
Use of Base: The reaction requires a basic medium to deprotonate the thiol group. The resulting thiolate is a significantly stronger nucleophile, which dramatically increases the reaction rate and yield.[1] Using a stoichiometric excess of base ensures complete deprotonation.
-
Alkylating Agent: 3-bromopropionic acid is an effective alkylating agent because bromine is a good leaving group, facilitating the nucleophilic attack by the thiolate.[10]
-
Purification: The purification strategy relies on the zwitterionic nature of the product. By adjusting the pH, the solubility of SCPCA can be significantly altered relative to impurities. Acidification protonates the carboxylate, reducing its solubility in the aqueous medium and allowing for precipitation. The final ethanol wash is effective at removing more polar impurities and residual acid.[1]
-
-
Self-Validating System: The protocol incorporates clear endpoints and validation steps. The pH adjustments provide distinct points for product precipitation. The final characterization by NMR, MS, and HPLC serves as an absolute validation of the synthesis, confirming that the target molecule has been produced at the desired purity.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By explaining the underlying chemical principles and providing a detailed, step-by-step guide, this document equips researchers with the necessary information to produce this important biomolecule for analytical and research purposes. Adherence to the described reaction conditions and purification techniques will ensure a high yield and purity of the final product.
References
- This compound - Benchchem. (n.d.).
- Synthesis of mercapturic acid derivatives - PDF Free Download. (n.d.).
- Formation of mercapturic acid. Glutathione S–transferase (1) catalyzes... - ResearchGate. (n.d.).
- Methyl Mercapturate Synthesis: An Efficient, Convenient and Simple Method - PMC. (n.d.). Retrieved from a U.S.
- The mercapturic acid pathway - Taylor & Francis. (2019).
- Mercapturic acid – Knowledge and References - Taylor & Francis. (n.d.).
- Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC - NIH. (2022). Retrieved from a U.S.
- JPH05140087A - Purification of cysteamine - Google Patents. (n.d.).
- METHOD FOR THE PURIFICATION OF CYSTEAMINE - European Patent Office - EP 3842418 A1 - EPO. (2021).
- Challenges for cysteamine stabilization, quantification, and biological effects improvement. (2021). Journal of Pharmaceutical and Biomedical Analysis.
- The use of 3-bromopropionic acid for the determination of protein thiol groups - PubMed. (1973). Biochemical Journal.
- The use of 3-bromopropionic acid for the determination of protein thiol groups - PMC - NIH. (1973). Retrieved from a U.S.
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Application Notes and Protocols for the Early Diagnosis and Screening of ECHS1 Deficiency Using SCPCM
Authored by: Gemini, Senior Application Scientist
Introduction: The Clinical Challenge of ECHS1 Deficiency
Mitochondrial short-chain enoyl-CoA hydratase 1 (ECHS1) deficiency is a rare and severe autosomal recessive inborn error of metabolism.[1][2][3] The ECHS1 enzyme plays a critical role in two major metabolic pathways: the beta-oxidation of fatty acids and the catabolism of the branched-chain amino acid valine.[1][4][5] Dysfunction of ECHS1 leads to a build-up of toxic metabolic intermediates, most notably methacrylyl-CoA and acryloyl-CoA, which are derivatives of valine metabolism.[2][6] This toxicity is thought to secondarily impair the pyruvate dehydrogenase complex and the mitochondrial respiratory chain, leading to a profound energy deficit.[7]
Clinically, ECHS1 deficiency presents with a wide spectrum of severity, ranging from neonatal-onset lactic acidosis and rapid neurological decline to a more progressive Leigh-like syndrome characterized by developmental regression, dystonia, and seizures.[1][2][8] The current diagnostic paradigm relies on a combination of clinical suspicion, characteristic findings on brain MRI (bilateral basal ganglia lesions), and the identification of specific biomarkers in urine, such as 2-methyl-2,3-dihydroxybutyrate.[8][9][10] Definitive diagnosis is achieved through genetic testing to identify biallelic pathogenic variants in the ECHS1 gene or by demonstrating deficient ECHS1 enzyme activity in cultured fibroblasts.[8][11]
While these methods are effective, there is a critical need for a functional assay that can provide an earlier and more dynamic assessment of the metabolic consequences of ECHS1 deficiency. Such an assay could facilitate earlier diagnosis, enable patient stratification for emerging therapies, and serve as a valuable tool in drug development. This application note details a novel methodology, the Stable Isotope-Labeled Propionate Cerebral Metabolism (SCPCM) assay, which leverages the principles of Stable Isotope-Resolved Metabolomics (SIRM) to probe the metabolic dysregulation central to ECHS1 deficiency.[12][13][14]
Scientific Rationale: Probing Anaplerotic Pathways with Stable Isotope-Labeled Propionate
The SCPCM method is predicated on the principle of using a stable isotope-labeled substrate to trace its metabolic fate through interconnected biochemical pathways.[15][16][17] In the context of ECHS1 deficiency, where mitochondrial energy metabolism is compromised, the cell's ability to replenish Krebs cycle intermediates (anaplerosis) is critical for maintaining cellular function. Propionate, a three-carbon short-chain fatty acid, is a key anaplerotic substrate. It is converted to propionyl-CoA, which then enters the Krebs cycle as succinyl-CoA.[18]
By introducing a stable isotope-labeled propionate, such as 13C3-propionate, we can trace the incorporation of these heavy carbon atoms into downstream metabolites of the Krebs cycle and related pathways. In healthy cells, 13C3-propionate will be efficiently metabolized, leading to a predictable pattern of 13C enrichment in Krebs cycle intermediates. In ECHS1 deficient cells, the underlying mitochondrial dysfunction and potential sequestration of Coenzyme A by toxic intermediates are hypothesized to alter the flux through these anaplerotic pathways. This alteration in metabolic flux can be precisely quantified by measuring the distribution of 13C-labeled isotopologues of key metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20][21] The SCPCM assay, therefore, provides a functional readout of the metabolic consequences of ECHS1 deficiency.
The SCPCM Workflow: A Step-by-Step Guide
The SCPCM workflow is a multi-step process that begins with stable isotope labeling of patient-derived cells, followed by metabolite extraction, LC-MS analysis, and data interpretation.
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Application Note: Monitoring Low Valine Diet Efficacy by Measuring Urinary Metabolites of the Propionyl-CoA Pathway
Introduction: The Critical Role of Valine Metabolism and the Rationale for Urinary Monitoring
Valine, an essential branched-chain amino acid (BCAA), is crucial for protein synthesis and various physiological functions.[1] However, in certain inborn errors of metabolism, such as Methylmalonic Acidemia (MMA) and Propionic Acidemia (PA), the catabolism of valine is impaired.[2] This leads to the accumulation of toxic intermediate metabolites, causing severe neurological and metabolic disturbances.[2] A low valine diet is a cornerstone of management for these conditions, aiming to reduce the production of these harmful compounds.[3][4][5] Furthermore, emerging research in oncology suggests that targeting valine catabolism may be a therapeutic strategy in certain cancers, such as prostate cancer, where it fuels lipogenesis and bioenergetics.[6][7]
Effective management of a low valine diet requires robust monitoring to ensure patient compliance and therapeutic efficacy, preventing both the toxic effects of excessive valine intake and the nutritional deficiencies from over-restriction.[8] Urinary metabolite analysis offers a non-invasive and reliable method to assess the flux through the valine catabolic pathway.[9][10][11] Specifically, the quantification of downstream metabolites of propionyl-CoA, which is a key intermediate in valine breakdown, serves as a valuable biomarker.[12][13] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for monitoring the efficacy of a low valine diet by measuring key urinary metabolites of the propionyl-CoA pathway, including methylmalonic acid and related compounds.
Biochemical Pathway: From Valine to Succinyl-CoA
The catabolism of valine ultimately feeds into the tricarboxylic acid (TCA) cycle via succinyl-CoA. A critical segment of this pathway involves the conversion of propionyl-CoA to succinyl-CoA.
Caption: Valine Catabolism to Succinyl-CoA.
A defect in the enzymes methylmalonyl-CoA mutase or propionyl-CoA carboxylase, or deficiencies in their respective cofactors (vitamin B12 and biotin), leads to an accumulation of propionyl-CoA and methylmalonyl-CoA.[14][15][16][17][18] These intermediates are then hydrolyzed and excreted in the urine as propionic acid, methylmalonic acid, and other related organic acids.[19][20] Therefore, quantifying these urinary metabolites provides a direct readout of the metabolic block and the effectiveness of a valine-restricted diet in mitigating this blockage.
Experimental Workflow for Urinary Metabolite Monitoring
The overall process for monitoring a low valine diet involves sequential steps from sample collection to data analysis.
Caption: Experimental Workflow for Urinary Metabolite Monitoring.
Detailed Protocols
PART 1: Urine Sample Collection and Handling
Rationale: Proper sample collection and handling are paramount to ensure the integrity of the urinary metabolites and the accuracy of the subsequent analysis. Urine is the preferred specimen for organic acid analysis due to the rapid excretion and high concentration of these hydrophilic compounds.[10]
Protocol:
-
Patient Preparation: No special dietary restrictions are required for routine monitoring, as the goal is to assess the metabolic status under the current dietary regimen. However, for baseline measurements, a standardized diet may be considered.
-
Sample Collection:
-
Collect a first-morning midstream urine sample in a sterile, preservative-free container. A 24-hour urine collection can also be used for more comprehensive metabolic assessment.[21]
-
For infants and young children, a urine collection bag may be used. Ensure prompt transfer of the urine to a sealed container to minimize contamination.
-
-
Aliquoting and Storage:
-
Immediately after collection, aliquot the urine into polypropylene cryovials (e.g., 2 mL).
-
For short-term storage (up to 24 hours), refrigerate the samples at 2-8°C.
-
For long-term storage, freeze the samples at -20°C or preferably at -80°C to prevent degradation of the organic acids.
-
-
Sample Transport: If samples need to be transported to an analytical laboratory, they should be shipped frozen on dry ice.
PART 2: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for the quantitative analysis of urinary organic acids due to its high sensitivity, specificity, and broad coverage of metabolites.[10][22][23] The protocol involves extraction of the organic acids from the urine matrix, followed by chemical derivatization to increase their volatility for GC analysis.
Protocol:
-
Internal Standard Spiking: Thaw the urine samples at room temperature. Add a known amount of an internal standard (e.g., tropic acid or 2-ketocaproic acid) to a defined volume of urine (e.g., 1 mL).[22][24] The internal standard is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.
-
Sample Pre-treatment:
-
Liquid-Liquid Extraction:
-
Add an organic solvent (e.g., 2 mL of ethyl acetate) to the pre-treated urine sample.[25]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the organic acids into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process for a second time and pool the organic extracts.
-
-
Derivatization:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas.
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This step converts the non-volatile organic acids into their volatile trimethylsilyl (TMS) esters, which are suitable for GC analysis.
-
Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
A typical GC-MS setup for organic acid analysis would include a capillary column (e.g., DB-5ms) and operation in either full scan or selected ion monitoring (SIM) mode for quantification.[22]
-
Data Analysis and Interpretation
1. Metabolite Identification and Quantification:
-
Metabolites are identified by comparing their retention times and mass spectra to those of authentic chemical standards.
-
Quantification is achieved by integrating the peak area of the target analyte and normalizing it to the peak area of the internal standard. A calibration curve generated from standards of known concentrations is used to determine the concentration of the metabolite in the urine sample.
2. Normalization:
-
Urinary metabolite concentrations are typically normalized to urinary creatinine concentration to account for variations in urine dilution. The results are expressed as mmol/mol creatinine.
3. Interpretation of Results:
-
Elevated Methylmalonic Acid: A high level of urinary methylmalonic acid is a key indicator of a block in the conversion of L-methylmalonyl-CoA to succinyl-CoA. In the context of a low valine diet, persistently elevated levels may suggest poor dietary adherence or an insufficient restriction of valine intake.
-
Other Relevant Metabolites: Increased levels of 3-hydroxypropionate and 2-methylcitrate can also be indicative of a metabolic block at the level of propionyl-CoA carboxylase.[19]
-
Monitoring Trends: The primary utility of this assay is in monitoring the trend of these metabolites over time. A decrease in the urinary excretion of these organic acids following the implementation of a low valine diet indicates a positive therapeutic response.
Table 1: Example of Expected Changes in Urinary Metabolites with a Low Valine Diet
| Metabolite | Expected Level in Untreated State | Expected Level with Effective Low Valine Diet |
| Methylmalonic Acid | Significantly Elevated | Markedly Reduced |
| 3-Hydroxypropionic Acid | Elevated | Reduced |
| Propionylglycine | Elevated | Reduced |
Troubleshooting and Method Validation
Self-Validating System:
-
Internal Standards: The use of an appropriate internal standard is critical for ensuring the accuracy and reproducibility of the quantitative results.[22][24]
-
Quality Control (QC) Samples: Include QC samples (urine pools with known low, medium, and high concentrations of the target analytes) in each analytical run to monitor the performance of the assay.
-
Calibration Curve: A multi-point calibration curve should be run with each batch of samples to ensure the linearity and accuracy of the quantification.
Common Issues and Solutions:
| Issue | Potential Cause | Solution |
| Poor Peak Shape | Incomplete derivatization, active sites in the GC system | Ensure complete dryness before derivatization, check the condition of the GC liner and column. |
| Low Recovery | Inefficient extraction | Optimize extraction solvent and pH, ensure proper mixing. |
| High Variability | Inconsistent sample handling, instrument instability | Standardize all pre-analytical and analytical steps, perform regular instrument maintenance. |
Conclusion
Monitoring urinary organic acids, particularly methylmalonic acid, is an indispensable tool for managing patients on a low valine diet.[19][20] The GC-MS-based protocol detailed in this application note provides a robust and reliable method for quantifying these key biomarkers, enabling clinicians and researchers to objectively assess dietary efficacy and make informed adjustments to therapeutic regimens. This approach not only aids in the management of inborn errors of metabolism but also holds promise for evaluating novel therapeutic strategies that target valine catabolism in other disease contexts.
References
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ResearchGate. (n.d.). The Valine Catabolism Pathway All branched-chain amino acids (BCAAs)... Retrieved from [Link]
-
V V, et al. (2022). Urinary metabolic biomarkers of diet quality in European children are associated with metabolic health. eLife, 11, e72133. Retrieved from [Link]
-
Tanaka, I., et al. (2020). Valine-restricted diet for patients with ECHS1 deficiency: Divergent clinical outcomes in two Japanese siblings. Brain & Development, 43(2), 329-334. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 1. [Major pathway of the conversion...]. In GeneReviews®. Retrieved from [Link]
-
MDPI. (n.d.). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Retrieved from [Link]
-
Baumgartner, M. R., et al. (2021). Guidelines for the diagnosis and management of methylmalonic acidaemia and propionic acidaemia: First revision. Journal of Inherited Metabolic Disease, 44(1), 168-193. Retrieved from [Link]
-
Holliday, H., et al. (2024). Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer. Nature Communications, 15(1), 6061. Retrieved from [Link]
-
MedLink Neurology. (n.d.). Conversion of propionyl-CoA in succinyl CoA. Retrieved from [Link]
-
Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry, 42(10), 1609-1615. Retrieved from [Link]
-
Baumgartner, M. R., et al. (2014). Proposed guidelines for the diagnosis and management of methylmalonic and propionic acidemia. Orphanet Journal of Rare Diseases, 9, 130. Retrieved from [Link]
-
Lo, E. K. K., et al. (2024). Low-dose valine attenuates diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD) in mice by enhancing leptin sensitivity and modulating the gut microbiome. Molecular Metabolism, 86, 101969. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]
-
ResearchGate. (n.d.). Forest plot of the associations of urinary measurements of valine, isoleucine, leucine, 2EA, 3HM, 2M3H with overall 2 year survival in colorectal cancer patients, stratified by stage at diagnosis. Retrieved from [Link]
-
D'Cunha, R., & D'Cunha, A. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. International Journal of Molecular Sciences, 25(9), 4758. Retrieved from [Link]
-
ResearchGate. (n.d.). Major pathway of the conversion of propionyl-CoA into succinyl-CoA. The.... Retrieved from [Link]
-
Zhang, Y., et al. (2020). Valine Supplementation Does Not Reduce Lipid Accumulation and Improve Insulin Sensitivity in Mice Fed High-Fat Diet. ACS Omega, 5(48), 31057-31065. Retrieved from [Link]
-
Manoli, I., & Venditti, C. P. (2016). Methylmalonic and Propionic Acidemias: Clinical Management Update. Current Treatment Options in Pediatrics, 2(3), 195-210. Retrieved from [Link]
-
Holliday, H., et al. (2024). Valine Catabolism Drives Bioenergetic and Lipogenic Fuel Plasticity in Prostate Cancer. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Clinical improvements after treatment with a low-valine and low-fat diet in a pediatric patient with enoyl-CoA hydratase, short chain 1 (ECHS1) deficiency. Retrieved from [Link]
-
Dr. Oracle. (2025, May 25). What vitamin cofactors are needed for the metabolic conversion of propionyl-CoA (Coenzyme A) to succinyl-CoA (Coenzyme A)? Retrieved from [Link]
-
Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 13. [Recommended Surveillance for Individuals with Isolated Methylmalonic Acidemia]. In GeneReviews®. Retrieved from [Link]
-
Duez, P., Kumps, A., & Mardens, Y. (1996). (PDF) GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry, 42(10), 1609-1615. Retrieved from [Link]
-
ScienceDirect. (n.d.). Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells. Retrieved from [Link]
-
Pérez-Périz, M., et al. (2022). Clinical improvements after treatment with a low-valine and low-fat diet in a pediatric patient with enoyl-CoA hydratase, short chain 1 (ECHS1) deficiency. Nutrición Hospitalaria, 39(5), 1144-1148. Retrieved from [Link]
-
bioRxiv. (2024, August 17). Valine restriction extends survival in a Drosophila model of short-chain enoyl-CoA hydratase 1 (ECHS1) deficiency. Retrieved from [Link]
-
Green, C. R., Wallace, M., Divakaruni, A. S., Phillips, S. A., Murphy, A. N., & Ciaraldi, T. P. (2016). Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. PLoS ONE, 11(1), e0145850. Retrieved from [Link]
-
Tasevska, N., et al. (2014). Use of a urinary sugars biomarker to assess measurement error in self-reported sugars intake in the Nutrition and Physical Activity Assessment Study (NPAAS). The American Journal of Clinical Nutrition, 100(3), 883-891. Retrieved from [Link]
-
Gibson, R., et al. (2020). Urinary biomarkers of dietary intake: a review. Nutrition Research Reviews, 33(1), 1-21. Retrieved from [Link]
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- 7. biorxiv.org [biorxiv.org]
- 8. Table 13. [Recommended Surveillance for Individuals with Isolated Methylmalonic Acidemia]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes & Protocols for Chemoproteomic Profiling of Cysteine S-2-carboxypropylation
Introduction: Uncovering a Metabolically-Driven Cysteine Modification
Cysteine, with its highly nucleophilic thiol side chain, stands as a uniquely reactive amino acid within the proteome. This reactivity makes it a critical hub for cellular signaling and redox regulation, but also a primary target for modification by endogenous electrophiles generated during metabolic processes. One such modification, S-2-carboxypropylation (2CP), is gaining significant attention as a biomarker and potential mediator of metabolic stress. This adduct arises from the non-enzymatic reaction of cysteine residues with reactive metabolites derived from ketogenesis and glycolysis, such as acetoacetate and methylglyoxal.
Profiling this modification on a proteome-wide scale is crucial for understanding its functional consequences and its role in pathologies like diabetes and cancer. Traditional proteomic methods often struggle with the substoichiometric and transient nature of such modifications. Chemoproteomics offers a powerful solution by employing bespoke chemical probes to capture, enrich, and identify these modified proteins with high sensitivity and specificity.
This document provides a comprehensive guide to the principles and protocols for profiling cysteine S-2-carboxypropylation, focusing on a robust, activity-based protein profiling (ABPP) approach using a "clickable" chemical probe. We will detail the experimental workflow from cell treatment to mass spectrometry data analysis, emphasizing the rationale behind key steps to ensure experimental success and data integrity.
Core Principle: Activity-Based Profiling with a Bioorthogonal Probe
The central strategy involves a chemical probe that mimics a native metabolic electrophile. This probe is engineered with two key features:
-
A Warhead: An electrophilic group that covalently reacts with the cysteine thiol, forming a stable adduct analogous to the native S-2-carboxypropyl mark.
-
A Bioorthogonal Handle: A chemical group, typically a terminal alkyne, that is inert to biological systems but can undergo a specific ligation reaction—the "click" reaction—with a reporter tag.
This approach allows for the covalent labeling of target cysteines within the complex cellular environment. Following labeling, the alkyne handle is used to attach a biotin reporter tag via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). The biotinylated proteins are then selectively enriched from the total proteome using streptavidin affinity chromatography, digested into peptides, and finally identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 1: Chemoproteomic Workflow. This diagram illustrates the key stages for profiling S-2-carboxypropylation, from live-cell labeling with an alkyne probe to final identification by mass spectrometry.
Protocol 1: Global Profiling of S-2-carboxypropylation Targets in Cultured Cells
This protocol details the complete workflow for identifying proteins susceptible to S-2-carboxypropylation in a cellular context.
Materials & Reagents
-
Cells: Adherent or suspension cells of interest (e.g., HEK293T, HepG2).
-
Chemical Probe: Alkyne-functionalized probe (e.g., ethyl 2-methyl-4-pentyne-2-carboxylate, a mimic of acetoacetate). Synthesize as per literature or procure from a custom synthesis provider.
-
Click Chemistry Reagents:
-
Biotin-Azide (e.g., PEG4-Biotin-Azide).
-
Copper(II) Sulfate (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
-
Buffers: Phosphate-buffered saline (PBS), Lysis Buffer (e.g., RIPA buffer without reducing agents), Urea Buffer (8 M urea in 50 mM Tris-HCl, pH 8.0).
-
Protease Inhibitors: Complete™ Protease Inhibitor Cocktail.
-
Enrichment: High-capacity streptavidin agarose resin.
-
Proteomics Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin (sequencing grade).
Step-by-Step Methodology
Part A: In-Cell Labeling
-
Cell Culture: Plate cells to achieve ~80-90% confluency on the day of the experiment.
-
Rationale: A healthy, actively metabolizing cell population ensures physiological relevance of the labeling.
-
-
Probe Preparation: Prepare a stock solution of the alkyne probe in DMSO (e.g., 100 mM).
-
Labeling: Aspirate media, wash cells once with warm PBS. Add fresh media containing the desired final concentration of the alkyne probe (typically 50-200 µM). Include a vehicle control (DMSO only).
-
Rationale: The concentration and incubation time (typically 2-6 hours) should be optimized to maximize labeling while minimizing cytotoxicity. A dose-response experiment is recommended.
-
-
Cell Harvest: After incubation, wash cells three times with cold PBS to remove excess probe. Scrape cells in PBS and pellet by centrifugation (500 x g, 5 min, 4°C).
Part B: Cell Lysis and Click Chemistry
-
Lysis: Resuspend the cell pellet in 1 mL of cold Lysis Buffer containing protease inhibitors. Lyse cells by sonication on ice.
-
Protein Quantification: Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same concentration (e.g., 2 mg/mL).
-
Click Reaction Assembly: In a 1.5 mL tube, assemble the click reaction components in the following order. This protocol is for 1 mg of protein.
-
Protein Lysate: 500 µL (1 mg)
-
Biotin-Azide (from 10 mM stock): 10 µL (Final: 100 µM)
-
TBTA (from 10 mM stock in DMSO): 10 µL (Final: 100 µM)
-
Rationale: TBTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and protects proteins from copper-induced damage, enhancing reaction efficiency.
-
-
TCEP (from 50 mM stock, freshly made): 20 µL (Final: 1 mM)
-
Rationale: TCEP reduces Cu(II) from the CuSO₄ stock to the catalytically active Cu(I) state in situ.
-
-
CuSO₄ (from 50 mM stock): 20 µL (Final: 1 mM)
-
-
Incubation: Vortex briefly and incubate at room temperature for 1 hour with rotation.
Part C: Protein Precipitation and Digestion
-
Cleanup: Precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour. Pellet the protein by centrifugation (10,000 x g, 10 min, 4°C). Discard the supernatant.
-
Solubilization: Resuspend the pellet in 500 µL of 8 M Urea Buffer.
-
Reduction & Alkylation: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C. Add IAA to a final concentration of 25 mM and incubate for 30 minutes in the dark.
-
Rationale: This step reduces and permanently blocks all cysteine residues that were not modified by the probe, ensuring they do not interfere with downstream analysis.
-
-
Digestion: Dilute the urea concentration to < 2 M by adding 1.5 mL of 50 mM Tris-HCl (pH 8.0). Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Part D: Enrichment and Mass Spectrometry
-
Enrichment: Add the peptide solution to pre-washed high-capacity streptavidin agarose beads. Incubate for 2 hours at room temperature with rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with:
-
2x with 1% SDS in PBS
-
2x with 8 M Urea in 100 mM Tris-HCl (pH 8.0)
-
3x with PBS
-
Rationale: A stringent washing protocol is absolutely critical for reducing background and ensuring high confidence in the identified target proteins.
-
-
Elution: Elute the bound peptides from the beads. A common method is to use a buffer containing 80% acetonitrile and 0.2% formic acid. Alternatively, on-bead digestion with a second protease can be used.
-
LC-MS/MS Analysis: Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.
| Parameter | Setting | Rationale |
| LC Column | C18 reverse-phase, 25 cm length | Provides robust separation of complex peptide mixtures. |
| Gradient | 90-minute linear gradient (e.g., 5-40% Acetonitrile) | Allows for effective separation and ionization of a wide range of peptides. |
| MS1 Resolution | 120,000 | High resolution is needed to accurately determine the precursor mass. |
| MS2 Method | HCD (Higher-energy C-D) | Provides information-rich fragmentation spectra for peptide identification. |
| Dynamic Exclusion | 30 seconds | Prevents the repeated fragmentation of highly abundant peptides, increasing proteome coverage. |
Part E: Data Analysis
-
Database Search: Use a standard proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the generated .raw files against a relevant protein database (e.g., UniProt Human).
-
Search Parameters:
-
Enzyme: Trypsin, allowing up to 2 missed cleavages.
-
Fixed Modification: Carbamidomethyl (C) for the IAA alkylation step.
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and the specific mass of your probe adducted to cysteine.
-
Quantification: Use a label-free quantification (LFQ) method to compare abundances between the probe-treated and vehicle control samples.
-
-
Data Filtering: Filter the results to a <1% False Discovery Rate (FDR) at both the peptide and protein level. A significant "hit" should show a high LFQ intensity in the probe-treated sample and little to no intensity in the vehicle control.
Protocol 2: Competitive Profiling for Target Validation and Occupancy
This orthogonal approach validates the targets identified in Protocol 1 and can provide an estimate of modification stoichiometry. It relies on competition between the endogenous modification and a broad-spectrum, pan-cysteine reactive probe.
Figure 2: Competitive Profiling Principle. A pan-cysteine reactive probe labels free cysteines. When an endogenous modification like 2CP is present, it blocks the probe, leading to a decrease in the measured MS signal.
Methodology Outline
-
Induce Endogenous Modification: Treat cells with a metabolic precursor to induce S-2-carboxypropylation (e.g., high concentrations of acetoacetate) alongside a control group.
-
Lyse and Label: Lyse the cells in a buffer that preserves the modification. Treat both control and induced lysates with a pan-cysteine reactive alkyne probe, such as iodoacetamide-alkyne (IAA-alkyne).
-
Rationale: IAA-alkyne will react with all accessible cysteine thiols. If a site is occupied by the 2CP modification, it will be unavailable for labeling by IAA-alkyne.
-
-
Process and Analyze: Proceed with the same click chemistry, enrichment, and LC-MS/MS analysis steps as described in Protocol 1.
-
Data Interpretation: In the data analysis, look for proteins/peptides where the LFQ intensity from the IAA-alkyne probe is significantly decreased in the acetoacetate-treated sample compared to the control. This signal reduction indicates the site was occupied by the endogenous modification.
This competitive profiling method provides strong, independent validation of the targets discovered through the direct-labeling approach and is a hallmark of a robust chemoproteomic study.
References
-
Festa, G. et al. (2014). Covalent modification of GAPDH by a reactive ketone metabolite and a novel inhibitor of its activity. Chemical Science. [Link]
-
Geoghegan, K. F. & Kelly, M. A. (2015). Cysteine-reactive probes for chemical proteomics. Mass Spectrometry Reviews. [Link]
-
Besanceney-Webler, C. et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]
-
Weerapana, E. et al. (2010). Quantitative proteomics identifies a platform for evaluating covalent inhibitors in human cells. Nature Chemical Biology. [Link]
-
Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]
Revolutionizing Proteomics: A Guide to Antibody-Free Detection of S-2-Carboxypropylated Proteins
This comprehensive guide details a cutting-edge, antibody-free platform for the detection and profiling of S-2-carboxypropylated proteins. This post-translational modification (PTM), resulting from the reaction of methacrylyl-CoA with cysteine residues, is an emerging biomarker associated with metabolic disorders and oxidative stress.[1][2] The protocols outlined herein leverage a bioorthogonal chemical probe in conjunction with mass spectrometry to offer a robust and sensitive alternative to traditional antibody-dependent methods.
Introduction: The Significance of S-2-Carboxypropylation
Cysteine S-2-carboxypropylation (C2cp) is a recently discovered PTM that arises from the covalent adduction of methacrylyl-CoA, a key intermediate in the valine catabolic pathway, to cysteine residues in proteins.[1] Accumulation of methacrylyl-CoA is cytotoxic and has been linked to various pathological conditions, making the detection of C2cp-modified proteins crucial for understanding disease mechanisms and developing novel diagnostics.[1]
Traditionally, the study of PTMs has heavily relied on specific antibodies. However, the development of antibodies for novel or rare modifications like C2cp is often a significant bottleneck. This guide presents a powerful chemoproteomic strategy that circumvents the need for antibodies, enabling the direct detection, enrichment, and identification of S-2-carboxypropylated proteins from complex biological samples.[3]
Principle of the Antibody-Free Platform
The core of this methodology is a bioorthogonal chemical probe, N-propargyl methacrylamide (PMAA) . This probe is designed to mimic the reactive methacrylyl group, allowing it to covalently label free cysteine residues that would otherwise be targets for endogenous methacrylyl-CoA.[3] The probe also contains a bioorthogonal alkyne handle, which facilitates subsequent conjugation to a reporter tag (e.g., biotin) via a highly specific click chemistry reaction.[3][4] The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This multi-step process offers high specificity and sensitivity, enabling the global profiling of S-2-carboxypropylated proteins and the identification of specific modification sites within the proteome.[1]
Experimental Workflow Overview
The overall experimental workflow is a systematic process that begins with sample preparation and culminates in data analysis and validation.
Figure 1: High-level overview of the chemoproteomic workflow for identifying S-2-carboxypropylated proteins.
Detailed Protocols
Preparation of Cell Lysates
This protocol is optimized for cultured mammalian cells, such as HEK293T, HeLa, or HCT116 cells.[3]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein lysate can be used immediately or stored at -80°C.
Chemical Probe Labeling of Proteomes
Materials:
-
Cell lysate (from section 4.1)
-
N-propargyl methacrylamide (PMAA) probe (stock solution in DMSO)
-
Control probe (e.g., PIBA - N-propargyl isobutyramide) (stock solution in DMSO)
-
Incubator at 37°C
Procedure:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add the PMAA probe to the lysate to a final concentration of 1-4 mM. For a negative control, use the PIBA probe at the same concentration in a separate sample.[3]
-
Incubate the samples at 37°C for 4-16 hours with gentle agitation.[3]
-
To remove unreacted probe, precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet with ice-cold methanol.
-
Air-dry the pellet briefly to remove residual methanol.
Biotinylation via Click Chemistry
Materials:
-
Protein pellet from section 4.2
-
Urea (8 M in 100 mM Tris-HCl, pH 8.0)
-
Biotin-azide reporter tag
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
Procedure:
-
Resuspend the protein pellet in 8 M urea.
-
Add the following click chemistry reagents in order, with vortexing after each addition:
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubate the reaction at room temperature for 1 hour with gentle agitation.
Enrichment of Biotinylated Proteins
Materials:
-
Biotinylated protein sample from section 4.3
-
Streptavidin-agarose beads
-
Wash buffer 1 (2% SDS in PBS)
-
Wash buffer 2 (1 M NaCl)
-
Wash buffer 3 (0.1% Rapigest in 50 mM ammonium bicarbonate)
Procedure:
-
Equilibrate the streptavidin-agarose beads with PBS.
-
Add the equilibrated beads to the biotinylated protein sample and incubate at room temperature for 2 hours with gentle rotation.
-
Centrifuge briefly to pellet the beads and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash buffer 1 (3 times)
-
Wash buffer 2 (2 times)
-
PBS (3 times)
-
Wash buffer 3 (3 times)
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry
Materials:
-
Protein-bound streptavidin beads from section 4.4
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add trypsin (1:50 enzyme-to-protein ratio) and incubate at 37°C overnight.
-
Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Mass Spectrometry and Data Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) coupled to a nano-liquid chromatography system is recommended.
LC-MS/MS Parameters (Example):
-
Column: 75 µm x 15 cm C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5-40% B over 90 minutes
-
MS1 Resolution: 70,000
-
MS2 Resolution: 17,500
-
Data-Dependent Acquisition: Top 10 most intense ions selected for HCD fragmentation
Data Analysis:
-
Raw data files should be processed using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the spectra against a relevant protein database (e.g., UniProt Human).
-
Specify variable modifications:
-
Oxidation (M)
-
Carbamidomethyl (C)
-
S-2-carboxypropylation (C)
-
-
Filter the results to a false discovery rate (FDR) of <1%.
-
Proteins identified with a higher number of unique peptides in the PMAA-treated sample compared to the control are considered potential hits.[5]
Data Interpretation and Validation
A key aspect of this workflow is the comparative analysis between the PMAA-labeled sample and the negative control.
| Parameter | PMAA-Treated Sample | Negative Control (PIBA) | Interpretation |
| Unique Peptides Identified | High | Low/None | Indicates specific enrichment of C2cp-modified proteins. |
| Spectral Counts | High | Low/None | Correlates with the abundance of the modified protein. |
| Protein Ratio (PMAA/Control) | > 1.4 | - | A common threshold for identifying significant enrichment.[3][5] |
Further validation can be achieved by:
-
Sequence Motif Analysis: Identifying conserved amino acid sequences around the modified cysteine residue.[3]
-
Biochemical Assays: Using recombinant proteins to confirm the modification in vitro.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low protein yield after precipitation | Incomplete precipitation | Ensure the correct ratio of cold acetone is used; increase incubation time at -20°C. |
| High background in control sample | Non-specific binding to beads | Increase the number and stringency of wash steps. |
| Few identified C2cp peptides | Low abundance of modification | Increase the starting amount of protein lysate; optimize probe concentration and incubation time. |
Conclusion
The described antibody-free platform provides a powerful and versatile tool for the discovery and characterization of S-2-carboxypropylated proteins. By combining the specificity of chemical probes with the analytical power of mass spectrometry, researchers can gain unprecedented insights into the role of this PTM in health and disease. This methodology is not only applicable to S-2-carboxypropylation but can also be adapted for the study of other protein modifications where specific antibodies are unavailable.
References
-
Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. MDPI. [Link]
-
Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. PubMed. [Link]
-
The Characteristics and Roles of Advanced Oxidation Protein Products in Atherosclerosis. SpringerLink. [Link]
-
Antibody-free, targeted mass-spectrometric approach for quantification of proteins at low picogram per milliliter levels in human plasma/serum. PMC - National Institutes of Health (NIH). [Link]
-
Advanced Oxidation Protein Products (AOPP) Assay. Cell Biolabs, Inc.. [Link]
-
Molecular probes for cellular imaging of post-translational proteoforms. PMC - NIH. [Link]
-
Key chemical probes and reactions for chemical proteomics analyses... | Download Scientific Diagram. ResearchGate. [Link]
-
Label-Free Detection of Post-translational Modifications with a Nanopore. Nano Letters. [Link]
-
Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing. PubMed. [Link]
-
(PDF) Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. ResearchGate. [Link]
-
Design of chemical probes for S-2-carboxypropylated protein profiling... ResearchGate. [Link]
-
Using Mass Spectrometry for Protein Complex Analysis. News-Medical.Net. [Link]
-
Detecting Post-translational Modifications: 5 Easy Methods. Bitesize Bio. [Link]
-
Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. MDPI. [Link]
-
A Preliminary Evaluation of Advanced Oxidation Protein Products (AOPPs) as a Potential Approach to Evaluating Prognosis in Early-Stage Breast Cancer Patients and Its Implication in Tumour Angiogenesis: A 7-Year Single-Centre Study. MDPI. [Link]
-
Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. [Link]
-
Advanced oxidation protein products (AOPP) for monitoring oxidative stress in critically ill patients: A simple, fast and inexpensive automated technique | Request PDF. ResearchGate. [Link]
-
Identification of S-2-carboxypropylated cysteines by PMAA. (A) The... ResearchGate. [Link]
-
Correlation between Advanced Oxidation Protein Products (AOPP) and Antioxidant status in Type 2 diabetics in Southern Asian Regi. SAS Publishers. [Link]
Sources
- 1. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Characteristics and Roles of Advanced Oxidation Protein Products in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Use of N-acetylcysteine supplementation in patients with elevated SCPCM
Application Note & Protocol
Topic: Use of N-acetylcysteine (NAC) Supplementation in Patients with Elevated Serum Creatine Phosphokinase, Muscle-type (CK-MM)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Myocellular Integrity
Elevated serum creatine phosphokinase, specifically the muscle-type isoenzyme (CK-MM), is a cardinal biomarker of myocellular injury. Its presence in the bloodstream signifies a breach in sarcolemmal integrity, allowing cytosolic components to leak into the systemic circulation. This phenomenon is observed in a wide spectrum of conditions, ranging from acute rhabdomyolysis and strenuous exercise-induced muscle damage to chronic myopathies and drug-induced toxicities (e.g., statin-induced myopathy)[1][2]. The underlying pathophysiology frequently involves an overwhelming cascade of oxidative stress, where the production of reactive oxygen species (ROS) outstrips the endogenous antioxidant capacity of the muscle tissue[3][4].
N-acetylcysteine (NAC), a derivative of the amino acid cysteine, presents a compelling therapeutic strategy. Its potent antioxidant and anti-inflammatory properties are well-documented[5][6]. NAC functions primarily as a precursor for the synthesis of glutathione (GSH), one of the most critical endogenous antioxidants in skeletal muscle[3][5][7]. By replenishing intramuscular GSH stores, NAC enhances the cell's ability to neutralize ROS, thereby mitigating the downstream inflammatory cascades and cellular damage that lead to CK-MM release[5][6]. This application note provides a detailed overview of the mechanism of NAC and a comprehensive protocol for its application in research settings focused on ameliorating elevated CK-MM.
Scientific Rationale & Mechanism of Action
The therapeutic efficacy of NAC in protecting muscle tissue is multifactorial, stemming from its ability to intervene at critical points in the oxidative stress and inflammatory pathways.
-
Glutathione Precursor: The rate-limiting step in GSH synthesis is the availability of cysteine[5]. Oral or intravenous administration of NAC provides a readily available source of cysteine, directly boosting intracellular GSH levels in muscle cells[7][8]. Enhanced GSH availability allows for more effective detoxification of ROS by the enzyme glutathione peroxidase[3].
-
Direct ROS Scavenging: The sulfhydryl group (-SH) in NAC can directly scavenge and neutralize a variety of free radicals, offering an immediate line of defense against oxidative damage[5][7].
-
Modulation of Inflammatory Pathways: Oxidative stress is a potent activator of pro-inflammatory transcription factors, notably nuclear factor-kappa B (NF-κB)[6][9]. NF-κB activation triggers the expression of inflammatory cytokines like TNF-α and IL-6, which contribute to secondary muscle damage[6][10]. NAC has been shown to inhibit NF-κB activation, thereby downregulating the production of these damaging cytokines and reducing inflammation[6][9].
-
Improved Microvascular Function: NAC can enhance nitric oxide (NO) bioavailability, leading to improved blood flow and oxygen delivery to tissues, which is crucial for muscle recovery and function[11].
The convergence of these mechanisms helps to preserve the structural integrity of the sarcolemma, reduce myonecrosis, and consequently, lower the systemic levels of CK-MM.
Caption: Mechanism of N-acetylcysteine in mitigating muscle damage.
Application Protocol: NAC Administration for Elevated CK-MM
This protocol provides a framework for investigating the efficacy of NAC in a research context. Dosing and administration routes should be adapted based on the specific model (preclinical vs. clinical) and the severity of muscle injury.
Subject Inclusion Criteria (Example: Human Study)
-
Adults (18-65 years) with a confirmed diagnosis of acute muscle injury (e.g., rhabdomyolysis, severe exercise-induced muscle damage).
-
Baseline serum CK-MM levels > 5 times the upper limit of normal (>1000 U/L).
-
Ability to provide informed consent.
-
Exclusion Criteria: Known allergy to NAC, pregnancy, severe renal or hepatic failure (unless part of the study design), active gastroduodenal ulcer.
Materials & Reagents
-
N-acetylcysteine (intravenous formulation or oral capsules/powder).
-
Sterile water for injection or 5% dextrose (for IV administration).
-
0.9% Normal saline (for IV hydration, if applicable).
-
Blood collection tubes (serum separator tubes).
-
Centrifuge.
-
Automated clinical chemistry analyzer for CK-MM measurement.
Step-by-Step Experimental Workflow
-
Baseline Assessment (Time 0):
-
Record vital signs and relevant clinical history.
-
Collect a baseline blood sample (10 mL) for immediate analysis of serum CK-MM, renal function panel (BUN, creatinine), and liver function tests. A baseline measurement is critical for a valid comparison of post-treatment effects.
-
-
NAC Administration:
-
Intravenous (IV) Protocol (for acute/severe cases): This route ensures rapid and complete bioavailability. A common regimen, adapted from acetaminophen toxicity protocols, is a 21-hour infusion[12].
-
Oral Protocol (for sub-acute or preventative studies):
-
-
Monitoring and Sample Collection:
-
Collect blood samples for CK-MM analysis at regular intervals (e.g., 12, 24, 48, and 72 hours) after the initiation of NAC therapy.
-
Monitor for any adverse effects, most commonly gastrointestinal upset with oral administration or anaphylactoid reactions with IV infusion.
-
-
Data Analysis:
-
Calculate the percentage change in CK-MM from baseline at each time point for both the NAC-treated group and a placebo-controlled group.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.
-
Caption: Experimental workflow for a placebo-controlled NAC trial.
Data Interpretation & Expected Outcomes
The primary endpoint of this protocol is the attenuation of the rise in serum CK-MM or the acceleration of its decline compared to a placebo control. While results can be variable, studies suggest that NAC can have a protective effect.
| Parameter | Condition | NAC Dosage Regimen | Expected Outcome | Supporting Evidence |
| CK-MM Levels | Exercise-Induced Muscle Damage | 1200 mg/day (oral) for 7 days | While some studies show NAC has no significant influence on CK levels after exercise[13][15], others suggest a protective effect on muscle force and reduced markers of injury. | Leelarungrayub et al. (2011)[15], Pinheiro et al. (2012) |
| CK-MM Levels | Rhabdomyolysis (Preclinical) | 150 mg/kg (IV) | Pretreatment with NAC can significantly improve renal function and reduce morphological damage in animal models of rhabdomyolysis[16]. | Lee et al. (2009)[16] |
| Muscle Soreness | Exercise-Induced Muscle Damage | 1 g/day (oral) for 6 days | May reduce muscle soreness in the initial days following damaging exercise. | Tsuchiya et al. (2018)[17] |
| Muscle Function | Acute Compartment Syndrome (Preclinical) | Intramuscular Injections | Significant decrease in fibrosis and significant increase in the restoration of muscle function[4]. | Aguilar et al. (2020)[4] |
Trustworthiness & Self-Validation: The integrity of this protocol relies on a robust control group (placebo) and strict adherence to the blood sampling schedule. The baseline CK-MM measurement for each subject serves as their own internal control, making the calculated percentage change a reliable measure of the intervention's effect. Consistency in sample handling and analysis is paramount to ensure the data is trustworthy and reproducible.
References
-
Lee, J. H., et al. (2007). Muscular cell proliferative and protective effects of N-acetylcysteine by modulating activity of extracellular signal-regulated protein kinase. Journal of Cellular Biochemistry. Available at: [Link]
-
Michailidis, Y., et al. (2004). N-Acetylcysteine enhances muscle cysteine and glutathione availability and attenuates fatigue during prolonged exercise in endurance-trained individuals. Journal of Applied Physiology. Available at: [Link]
-
Medved, I., et al. (2004). N-acetylcysteine enhances muscle cysteine and glutathione availability and attenuates fatigue during prolonged exercise in endurance-trained individuals. Journal of Applied Physiology. Available at: [Link]
-
Dr. Oracle. (2023). What are the treatment steps for rhabdomyolysis with a history of acetaminophen (Tylenol) use?. Dr. Oracle. Available at: [Link]
-
Cobley, J. N., et al. (2022). How N-Acetylcysteine Supplementation Affects Redox Regulation, Especially at Mitohormesis and Sarcohormesis Level: Current Perspective. Antioxidants. Available at: [Link]
-
Kerksick, C., & Willoughby, D. (2005). The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress. Journal of the International Society of Sports Nutrition. Available at: [Link]
-
Whitehead, N. P., et al. (2008). N-Acetylcysteine ameliorates skeletal muscle pathophysiology in mdx mice. The Journal of Physiology. Available at: [Link]
-
Żebrowska, A., et al. (2024). The impact of N-acetylcysteine on lactate, biomarkers of oxidative stress, immune response, and muscle damage: A systematic review and meta-analysis. Journal of Human Kinetics. Available at: [Link]
-
Kim, G. H. (2004). Proliferative effect of N-Acetylcysteine on a skeletal muscle cell line possibly acting as a glutathione precursor. KUMEL Repository. Available at: [Link]
-
Leelarungrayub, D., et al. (2011). N-Acetylcysteine Supplementation Controls Total Antioxidant Capacity, Creatine Kinase, Lactate, and Tumor Necrotic Factor-Alpha against Oxidative Stress Induced by Graded Exercise in Sedentary Men. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Derksen, M., et al. (2023). The Mechanism and Inflammatory Markers Involved in the Potential Use of N-acetylcysteine in Chronic Pain Management. Journal of Clinical Medicine. Available at: [Link]
-
Tsuchiya, Y., et al. (2018). Acute Effect of Oral N-Acetylcysteine on Muscle Soreness and Exercise Performance in Semi-Elite Rugby Players. Journal of the International Society of Sports Nutrition. Available at: [Link]
-
Terrill, J. R., et al. (2020). N-Acetylcysteine Reduces Skeletal Muscles Oxidative Stress and Improves Grip Strength in Dysferlin-Deficient Bla/J Mice. Antioxidants. Available at: [Link]
-
Weatherspoon, D. (2023). What are the benefits of NAC (N-acetylcysteine)?. Medical News Today. Available at: [Link]
-
Aguilar, C. A., et al. (2020). N-Acetyl-L-Cysteine Reduces Fibrosis and Improves Muscle Function After Acute Compartment Syndrome Injury. Military Medicine. Available at: [Link]
-
Tenorio, M., et al. (2021). NAC (N-acetylcysteine): Benefits, dosage, uses, and more. Health Benefits Times. Available at: [Link]
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Leelarungrayub, D., et al. (2011). N-acetylcysteine supplementation controls total antioxidant capacity, creatine kinase, lactate, and tumor necrotic factor-alpha. SciSpace. Available at: [Link]
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Leelarungrayub, D., et al. (2011). N-acetylcysteine supplementation controls total antioxidant capacity, creatine kinase, lactate, and tumor necrotic factor-alpha against oxidative stress induced by graded exercise in sedentary men. PubMed. Available at: [Link]
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Pinheiro, C. H. J., et al. (2012). Effect of N-acetylcysteine on markers of skeletal muscle injury after fatiguing contractile activity. Scandinavian Journal of Medicine & Science in Sports. Available at: [Link]
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ClinicalTrials.gov. (2006). Study of N-Acetylcysteine (NAC) and Continuous Renal Replacement Therapy (CRRT) for the Treatment of Rhabdomyolysis. ClinicalTrials.gov. Available at: [Link]
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Lee, S. Y., et al. (2009). N-acetylcysteine attenuates glycerol-induced acute kidney injury by regulating MAPKs and Bcl-2 family proteins. Nephrology Dialysis Transplantation. Available at: [Link]
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ResearchGate. (2023). (PDF) N-Acetylcysteine Improves Renal Fuction and Reduces Tissue Malondialdehyde Levels in Glycerol-Induced Acute Kidney Injury of Wistar Rats Equal first author. ResearchGate. Available at: [Link]
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Conte, E., et al. (2020). Statin-Induced Myopathy: Translational Studies from Preclinical to Clinical Evidence. International Journal of Molecular Sciences. Available at: [Link]
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Talsness, D. M., et al. (2020). Randomized controlled trial of N-acetylcysteine therapy for RYR1-related myopathies. Neurology. Available at: [Link]
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ResearchGate. (2014). Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes. ResearchGate. Available at: [Link]
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ClinicalTrials.gov. (2010). Evaluation of Patients With Statin Myopathy Using an N of 1 Trial Design. ClinicalTrials.gov. Available at: [Link]
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Mohammadi, M., et al. (2014). Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes. Advanced Pharmaceutical Bulletin. Available at: [Link]
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Troubleshooting & Optimization
Troubleshooting low recovery of SCPCM in LC-MS/MS analysis
Topic: Troubleshooting Low Recovery of the Small-Molecule Drug Metabolite SCPCM
Welcome to the technical support center for advanced LC-MS/MS bioanalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with analyte recovery, specifically focusing on the hypothetical but representative small-molecule drug metabolite, SCPCM. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve complex analytical issues.
Section 1: Initial Diagnosis & Systematic Troubleshooting
Q1: My recovery for the drug metabolite SCPCM is unacceptably low. Where do I even begin the troubleshooting process?
A1: Low recovery is a common yet complex issue in LC-MS/MS bioanalysis, stemming from multiple potential points of failure throughout the analytical workflow.[1] A systematic approach is crucial to avoid random, inefficient adjustments. The key is to logically isolate the stage where the analyte is being lost: during sample preparation, within the LC system, or as a result of poor ionization in the MS source.
We recommend a tiered diagnostic approach, starting with the most common and easily addressed issues. The following workflow provides a structured path for troubleshooting.
Caption: A systematic workflow for diagnosing low analyte recovery.
Q2: How do I perform a systematic recovery calculation to accurately pinpoint where SCPCM is being lost?
A2: A proper recovery assessment is the cornerstone of effective troubleshooting. It involves comparing the analyte response in a sample that has undergone the full preparation process to the response of a sample where the analyte is spiked in after the preparation process, representing 100% recovery. This differentiates analyte loss during extraction from matrix effects.[1]
Experimental Protocol: Differentiating Extraction Recovery from Matrix Effects
-
Prepare Three Sets of Samples (n≥3):
-
Set A (Pre-Spike): Blank biological matrix (e.g., plasma) spiked with SCPCM at a known concentration before the extraction procedure.
-
Set B (Post-Spike): Blank biological matrix that has undergone the full extraction procedure. The resulting clean extract is then spiked with SCPCM at the same concentration as Set A. This sample represents the theoretical 100% recovery benchmark, as no analyte is lost during the extraction steps.
-
Set C (Neat Solution): SCPCM standard prepared in the final reconstitution solvent at the same concentration.
-
-
Process and Analyze:
-
Process Set A through your entire sample preparation workflow (e.g., SPE, LLE, or PPT).
-
Analyze the final extracts from all three sets by LC-MS/MS.
-
-
Calculate Key Metrics:
-
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
This calculation isolates the analyte loss occurring only during the sample preparation steps. A value below 85-90% indicates a significant problem with your extraction efficiency.[1]
-
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100
-
This isolates the impact of the biological matrix on the MS signal. A value <100% indicates ion suppression, while >100% indicates ion enhancement.[2]
-
-
This systematic evaluation will immediately tell you whether to focus your efforts on optimizing the sample preparation protocol (low recovery) or on mitigating matrix effects (ion suppression/enhancement).
Section 2: Sample Preparation Issues
Q3: My recovery calculation points to the extraction step. Could my choice of method (PPT, LLE, SPE) be the problem for SCPCM?
A3: Absolutely. Each common extraction technique has distinct advantages and disadvantages, and the optimal choice is highly dependent on the analyte's physicochemical properties and the complexity of the matrix.[3] For a small-molecule metabolite like SCPCM, which may be polar, the choice is critical.
| Extraction Method | Pros | Cons | Suitability for SCPCM (Metabolite) |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high throughput. | Non-selective, high levels of residual matrix components (phospholipids), high risk of ion suppression.[4][5] | Risky. While fast, the lack of cleanup often leads to significant matrix effects, which can manifest as low or variable signal (perceived as low recovery).[5] Best for early discovery, but problematic for validation. |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences, can provide a clean extract. | Can be labor-intensive, requires solvent optimization, may have poor recovery for polar metabolites. | Moderate. Depends on SCPCM's polarity. If SCPCM is highly polar, it will not partition well into common immiscible organic solvents (e.g., ethyl acetate, MTBE), resulting in low recovery. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, significantly reduces matrix effects, high concentration factor.[6] | More complex method development, higher cost per sample, potential for analyte loss if not optimized.[7] | Excellent (if optimized). Offers the best balance of recovery and extract cleanliness. A mixed-mode or polar-enhanced sorbent may be required for a polar metabolite like SCPCM. |
Recommendation: If you are using PPT and see low recovery or high variability, it is highly likely due to ion suppression, not true analyte loss. If using LLE with a polar metabolite, the low recovery is likely real loss due to poor partitioning. In both cases, developing a robust SPE method is the most reliable path forward.[3]
Q4: I'm using Solid-Phase Extraction (SPE), but my recovery is still poor. What are the common pitfalls?
A4: SPE is a powerful technique, but its success hinges on precise control over each step. Low recovery in SPE typically means the analyte was either not retained on the sorbent, was washed away, or was not fully eluted.[8][9]
Caption: The five critical steps of a solid-phase extraction workflow.
Troubleshooting Table for Low SPE Recovery
| Problem Symptom | Likely Cause | Diagnostic Action & Solution |
| Analyte found in Load fraction | 1. Incorrect Sorbent: The sorbent's chemistry (e.g., reversed-phase C18) is not retaining the polar SCPCM. | Analyze the "flow-through" from the load step. If SCPCM is present, switch to a more appropriate sorbent (e.g., a polar-enhanced reversed-phase or a mixed-mode cation exchange sorbent).[7] |
| 2. Improper Conditioning/Equilibration: The sorbent was not properly wetted, or the cartridge dried out before loading.[10] | Ensure the conditioning solvent fully wets the sorbent, and follow immediately with the equilibration buffer. Do not let the sorbent bed go dry. | |
| 3. Sample pH Incorrect: For ion-exchange SPE, the pH of the sample prevents SCPCM from being charged and binding to the sorbent. | Adjust the sample pH to be ~2 units away from the analyte's pKa to ensure it is fully charged for ion-exchange retention.[8] | |
| Analyte found in Wash fraction | Wash Solvent is Too Strong: The organic content or pH of the wash solvent is aggressive enough to prematurely elute SCPCM along with the interferences. | Analyze the wash fraction. If SCPCM is present, decrease the organic strength of the wash solvent or adjust its pH to ensure the analyte remains retained while interferences are removed.[11] |
| Analyte not in Load, Wash, or Elution fractions | 1. Elution Solvent is Too Weak: The elution solvent lacks the strength (organic %) or correct pH to disrupt the sorbent-analyte interaction. | Re-elute the cartridge with a much stronger solvent. If SCPCM now appears, your original elution solvent was too weak. Increase its organic percentage or add a pH modifier (e.g., acid/base) to neutralize the analyte for elution.[8] |
| 2. Irreversible Binding/Degradation: The analyte is binding irreversibly to the sorbent or degrading on the column. | This is less common but possible with highly active sites on the sorbent. Try a different brand or type of sorbent. | |
| 3. Post-Elution Issues: Analyte is lost after elution due to non-specific binding to the collection plate or evaporation issues. | See Q6. Ensure the reconstitution solvent is strong enough to redissolve the dried-down residue completely.[1] |
Section 3: Analyte-Specific Problems (SCPCM)
Q6: I suspect SCPCM is sticking to my labware (non-specific binding). How can I confirm and prevent this?
A6: Non-specific binding (NSB) is a frequent cause of low recovery for certain classes of compounds, especially those that are "sticky" (hydrophobic or highly charged).[1] Analyte molecules can adsorb to the surfaces of plastic or glass containers, tips, and vials.
How to Diagnose NSB: A simple experiment involves preparing a known concentration of SCPCM in your standard diluent and transferring it sequentially through several new vials. If the peak area decreases with each transfer, NSB is occurring.
Prevention Strategies:
-
Use Low-Binding Labware: Employ polypropylene or silanized glass vials, which have more inert surfaces.
-
Adjust Sample pH: Modify the pH of your sample diluent and reconstitution solvent to be far from the analyte's pI to reduce ionic interactions with container surfaces.
-
Increase Organic Content: Add a higher percentage of organic solvent (e.g., acetonitrile or methanol) to your reconstitution solvent to keep the analyte in solution.
-
Add a "Blocking" Agent: For LC-MS, adding a small amount of a non-interfering compound that also exhibits NSB can saturate the active sites on the plasticware. A common strategy is to add a small amount of a stable-isotope labeled (SIL) carrier protein or a generic peptide like BSA, though this can introduce its own issues and must be used with care.
-
Minimize Surface Area and Time: Use the smallest appropriate vials and process samples without unnecessary delays.
Q7: Could SCPCM be degrading during my sample preparation workflow?
A7: Metabolite instability is a critical and often overlooked factor.[12] Certain functional groups (e.g., esters, lactones, N-oxides) are susceptible to hydrolysis or enzymatic degradation in biological matrices.
Troubleshooting Steps:
-
Assess Stability at Each Step: Perform stability tests by incubating SCPCM in blank matrix under conditions mimicking each step of your process (e.g., bench-top at room temp, 4°C in the autosampler). Compare the response to a freshly prepared sample.
-
Inhibit Enzymatic Activity: If degradation is suspected, process samples on ice immediately after thawing. Consider adding enzyme inhibitors (e.g., sodium fluoride for esterases) to the collection tubes, if compatible with your assay.
-
Control pH and Temperature: Hydrolysis is often pH and temperature-dependent. Ensure all solutions are buffered appropriately and keep samples cold. The evaporation step, if used, should employ the lowest possible temperature.[1]
-
Matrix Inactivation: A useful diagnostic is to compare recovery in an active matrix versus an "inactive" matrix (e.g., one where proteins have been precipitated with ice-cold acetonitrile immediately upon spiking). If recovery is significantly higher in the inactive matrix, it points to pre-extraction metabolic instability.[1]
Section 4: LC & MS System Optimization
Q8: My sample preparation seems okay. How can I be sure my chromatography isn't the problem?
A8: Poor chromatography can mimic low recovery. If the peak shape is broad, tailing, or split, the peak height is reduced, leading to a lower signal-to-noise ratio and potentially falling below the limit of quantification.[13]
Key Areas to Investigate:
-
Injection Solvent: The solvent used to reconstitute your final extract must be weaker than or equal to the initial mobile phase composition.[14] Injecting in a solvent much stronger than the mobile phase (e.g., 90% acetonitrile into a 5% acetonitrile mobile phase) will cause severe peak distortion and broadening.[13]
-
Peak Tailing: For basic compounds like many drug metabolites, peak tailing can occur due to secondary interactions with acidic silanols on the silica-based column packing.
-
Solution: Ensure your mobile phase has an appropriate modifier. Using a low concentration of an acid like formic acid (0.1%) can protonate the analyte and suppress silanol interactions.
-
-
Column Contamination & Aging: Over time, matrix components can build up on the column frit or head, leading to peak broadening and a gradual decrease in sensitivity.[14]
-
Solution: Try flushing the column with a strong solvent series. If performance does not improve, replace the column. Using a guard column can extend the life of your analytical column.
-
Q9: My signal for SCPCM is consistently very low, even with neat standards. How do I optimize my ESI-MS source settings for this specific metabolite?
A9: Electrospray Ionization (ESI) is a delicate process highly dependent on the analyte and mobile phase conditions. "Default" source parameters are rarely optimal. Systematic optimization is key to maximizing sensitivity.[15]
Caption: Key ESI source parameters for signal optimization.
Parameter Optimization Strategy (using Flow Injection Analysis or Tee'd Infusion):
| Parameter | Principle of Action | Optimization Strategy for a Small Metabolite |
| Ionization Polarity | Determines if [M+H]⁺ or [M-H]⁻ is formed. | Test both positive and negative modes. While positive mode is common, some metabolites ionize far more efficiently in negative mode. This is the most important first step.[16] |
| Sprayer Voltage (Vcap) | Creates the charged droplets (Taylor cone). | Start with the instrument's default and adjust up and down. Too low gives an unstable spray; too high can cause corona discharge and signal suppression. Find the "sweet spot."[15] |
| Gas Temperature & Flow | Aids in desolvation of droplets to release gas-phase ions. | For small, polar metabolites, higher temperatures and flows are often needed to effectively desolvate the aqueous mobile phase. However, excessive heat can cause thermal degradation. Optimize for maximum signal without signs of instability. |
| Cone/Orifice Voltage | Extracts ions into the mass analyzer and helps break up solvent clusters. | This is a critical parameter. Ramp the voltage (e.g., 10-80 V) and plot the intensity. Too low, and you get solvated ions; too high, and you cause in-source fragmentation, reducing your precursor ion signal. Choose the voltage at the top of the plateau.[15] |
| Mobile Phase pH/Additive | Ensures the analyte is in its charged form in solution. | For ESI+, the pH should be ~2 units below the analyte's pKa. For ESI-, the pH should be ~2 units above the pKa. Formic acid (0.1%) is an excellent choice for positive mode. Avoid TFA if possible, as it is a known signal suppressor.[15] |
Q10: What is "matrix effect," and how do I know if it's suppressing my SCPCM signal?
A10: Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency caused by co-eluting components from the biological matrix.[2] It is a major source of inaccuracy and imprecision in LC-MS/MS bioanalysis. Components like phospholipids, salts, and endogenous metabolites can compete with your analyte for charge in the ESI source or change the droplet properties, leading to a lower signal.[1]
Diagnosis: The calculation performed in Q2 is the definitive way to quantify matrix effects. If the peak area of the post-spike sample (Set B) is significantly lower than the neat standard (Set C), you have ion suppression.
Mitigation Strategies:
-
Improve Sample Cleanup: This is the most effective solution. Switching from PPT to a well-developed SPE method will remove many of the interfering matrix components.[3][5]
-
Optimize Chromatography: Adjust your LC gradient to chromatographically separate SCPCM from the regions where matrix components elute (often early in the run for phospholipids). A longer column or a different stationary phase may be necessary.
-
Dilute the Sample: If sensitivity allows, simply diluting the final extract can reduce the concentration of interfering components below the level where they cause significant suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical properties to the analyte, it will co-elute and experience the same degree of suppression or enhancement, allowing for an accurate analyte/IS ratio and reliable quantification.[17]
Section 5: The Role of Internal Standards
Q11: How does an Internal Standard (IS) help with low recovery, and am I using the right one for SCPCM?
A11: An internal standard is critical for accurate quantification. It is a compound of known concentration added to every sample, standard, and QC, and all results are calculated as a ratio of the analyte peak area to the IS peak area.[18] Its purpose is to correct for variability throughout the entire workflow.[17][19]
How an IS Helps:
-
Corrects for Extraction Inconsistency: If you physically lose some sample during a transfer step, you lose both analyte and IS, keeping the ratio constant.
-
Corrects for Matrix Effects: If ion suppression occurs, it should affect both the analyte and a co-eluting IS equally, normalizing the signal.[17]
Choosing the Right Internal Standard:
-
Stable Isotope-Labeled (SIL) IS: This is the gold standard and strongly recommended. A SIL-IS (e.g., SCPCM with 3-5 ¹³C or ²H atoms) is chemically identical to the analyte. It will behave identically during extraction and chromatography and experience the exact same matrix effects.[20] Its different mass allows the MS to distinguish it from the analyte.
-
Structural Analog IS: If a SIL-IS is unavailable, a close structural analog can be used. However, it will have slightly different extraction efficiency and chromatographic retention. If it does not co-elute perfectly with the analyte, it cannot accurately correct for matrix effects. This is a compromise.
-
Generic IS: Using an unrelated compound as an IS is a poor practice in regulated bioanalysis and should be avoided, as its behavior will not mimic SCPCM.
References
-
Al-Tannak, N. F., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Molecules, 27(3), 879. [Link]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
Chromatography Online. (2023). LC Troubleshooting. YouTube. [Link]
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Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
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LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
WelchLab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]
-
Takahashi, M., et al. (2021). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Biological and Pharmaceutical Bulletin, 44(9), 1338-1345. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(4), 425-443. [Link]
-
Waters Corporation. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Waters Blog. [Link]
-
Welch Materials, Inc. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
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Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5999-6005. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
News-Medical.Net. (2023). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
Bioanalysis Zone. (2023). The importance of unstable metabolites in LC–MS/MS-based bioanalysis. Bioanalysis Zone. [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. [Link]
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Future Science. (2011). Importance of matrix effects in LC-MS/MS bioanalysis. Future Science. [Link]
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CovalX. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. CovalX. [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
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Technical Support Center: Optimizing Chromatographic Separation of SCPCM and its Isomers
Welcome to the technical support center for optimizing the chromatographic separation of SCPCM and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the separation of these complex molecules.
Introduction to SCPCM and Isomer Separation
SCPCM, a critical component in various pharmaceutical and research applications, often coexists with its structural and chiral isomers. These isomers can have the same molecular formula but different arrangements of atoms, potentially leading to significant differences in their chemical, physical, and biological properties.[1][2][3][4][5] The separation of SCPCM from its isomers is crucial for ensuring the purity, efficacy, and safety of the final product.[6][7]
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful tools for isomer separation.[7][8][] However, the subtle structural differences between isomers make their separation a challenging task, often requiring meticulous method development and troubleshooting.[10][11]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when developing and running chromatographic separations for SCPCM and its isomers.
Q1: What is the primary challenge in separating SCPCM from its isomers?
A1: The main challenge lies in the subtle differences in the physicochemical properties of the isomers. Structural isomers may have very similar polarities and molecular weights, while enantiomers (chiral isomers) have identical physical and chemical properties in an achiral environment.[3][12] Therefore, achieving adequate resolution requires highly selective chromatographic systems.
Q2: Which chromatographic technique is generally preferred for SCPCM isomer separation, HPLC or SFC?
A2: Both HPLC and SFC are effective for isomer separations. SFC, using supercritical carbon dioxide as the main mobile phase, can offer faster separations and reduced solvent consumption.[8][] It often provides unique selectivity for isomers that are difficult to separate by HPLC.[8] However, HPLC remains a widely used and robust technique, with a vast array of available stationary phases.[7] The choice between HPLC and SFC often depends on the specific isomers, available equipment, and the desired scale of purification.[][13]
Q3: What type of column is most suitable for separating chiral isomers of SCPCM?
A3: For chiral separations, a chiral stationary phase (CSP) is essential.[6][14] Polysaccharide-based CSPs are among the most popular and versatile for a wide range of compounds.[11] The selection of the specific CSP often requires screening multiple columns with different chiral selectors to find the one that provides the best enantiomeric recognition for SCPCM.[11][15]
Q4: Can I use the same column for both analytical and preparative scale separations?
A4: While it is possible to use a column with the same stationary phase chemistry for both analytical and preparative scales, the column dimensions will be different. Analytical columns are smaller in diameter and length for high-resolution screening, while preparative columns are larger to accommodate higher sample loads for purification.[] Method transfer from analytical to preparative scale requires careful optimization of flow rates and loading capacities.
Q5: How do I choose the initial mobile phase conditions for method development?
A5: For normal-phase chromatography (often used in SFC and sometimes HPLC for isomer separations), a good starting point is a mixture of a non-polar solvent like hexane or supercritical CO2 and a polar modifier such as an alcohol (e.g., methanol, ethanol, or isopropanol).[8][16] For reversed-phase HPLC, a common starting point is a mixture of water and a miscible organic solvent like acetonitrile or methanol.[12] Initial screening with a gradient elution can help to determine the approximate solvent strength required to elute the isomers.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic separation of SCPCM and its isomers.
Issue 1: Poor Resolution Between Isomer Peaks
Poor resolution is a frequent challenge and can be caused by several factors. A systematic approach is key to identifying and resolving the issue.
Systematic Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor resolution.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inappropriate Stationary Phase | The chosen column may not have the necessary selectivity to differentiate between the isomers. Chiral separations, in particular, require a specific chiral stationary phase that can form transient diastereomeric complexes with the enantiomers.[6][12] | Screen a variety of columns with different stationary phases. For chiral separations, test different types of chiral selectors (e.g., polysaccharide-based, Pirkle-type).[11] |
| Suboptimal Mobile Phase Composition | The mobile phase composition, including the type and concentration of the organic modifier and any additives, significantly impacts selectivity and retention.[16] | Systematically vary the mobile phase composition. For normal-phase, try different alcohol modifiers (methanol, ethanol, isopropanol). For reversed-phase, adjust the ratio of organic solvent to water. Consider adding small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity, especially for ionizable compounds.[15] |
| Incorrect Flow Rate | The flow rate affects the time analytes spend interacting with the stationary phase. A flow rate that is too high can lead to decreased efficiency and poor resolution. | Optimize the flow rate. Generally, lower flow rates lead to better resolution, but also longer run times. |
| Inappropriate Column Temperature | Temperature can influence the thermodynamics of the separation, affecting both retention and selectivity. | Vary the column temperature. In some cases, increasing the temperature can improve efficiency, while in others, sub-ambient temperatures may enhance selectivity. |
Issue 2: Peak Tailing or Fronting
Asymmetrical peaks can compromise resolution and accurate quantification.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[17] | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase support (e.g., silanol groups on silica-based columns) can cause peak tailing.[15] | Add a competitive agent to the mobile phase, such as a small amount of a basic or acidic modifier, to block active sites on the stationary phase.[15] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, particularly fronting.[17][18] | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Accumulation of strongly retained impurities on the column can lead to poor peak shape.[17][19] | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[20] |
Issue 3: Retention Time Variability
Inconsistent retention times can make peak identification and quantification unreliable.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.[21][18] | Prepare fresh mobile phase accurately and consistently. Use a reliable mixer for gradient methods.[21] |
| Lack of Column Equilibration | Insufficient equilibration time between runs, particularly after a gradient, can cause retention time drift.[21][22] | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in Temperature | Changes in the ambient or column temperature can affect retention times.[21] | Use a column oven to maintain a constant and controlled temperature. |
| Pump Malfunction or Leaks | Issues with the pump, such as worn seals or check valves, or leaks in the system can lead to an inconsistent flow rate and, consequently, variable retention times.[23] | Perform regular pump maintenance. Check for leaks throughout the system.[23] |
Advanced Separation Strategies
For particularly challenging separations, advanced techniques may be necessary.
Multi-Column Chromatography
Multi-column continuous chromatography, such as Multi-column Counter-current Solvent Gradient Purification (MCSGP), can significantly improve yield and purity for difficult separations.[24][25] This technique utilizes multiple columns to continuously separate the target compound from its impurities, offering a more efficient alternative to traditional batch chromatography.[24][25]
Supercritical Fluid Chromatography (SFC)
As mentioned, SFC is a powerful tool for isomer separation.[8] The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency.[8] Method development in SFC often involves screening different stationary phases and organic modifiers.[26]
Workflow for SFC Method Development
Caption: A typical workflow for developing an SFC separation method.
Experimental Protocols
Protocol 1: Initial Screening of Chiral Columns for SCPCM Enantiomers
-
Prepare the Sample: Dissolve the racemic SCPCM standard in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Select Columns: Choose a set of 3-5 chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).
-
Initial Mobile Phase:
-
Normal Phase/SFC: Isocratic elution with 80% CO2 and 20% Methanol.
-
Reversed Phase: Isocratic elution with 50:50 Acetonitrile:Water.
-
-
Set Instrument Parameters:
-
Flow Rate: 1.0 mL/min (for analytical columns).
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at a suitable wavelength for SCPCM.
-
-
Run the Screening: Inject the sample onto each column and record the chromatograms.
-
Evaluate Results: Compare the resolution and retention times for the enantiomers on each column. Select the column that provides the best initial separation for further optimization.
Protocol 2: Optimization of Mobile Phase for a Selected Column
-
Prepare a Series of Mobile Phases: Based on the initial screening, prepare a series of mobile phases with varying concentrations of the organic modifier (e.g., for normal phase, vary the percentage of alcohol from 5% to 30% in 5% increments).
-
Run the Optimizations: Inject the SCPCM sample using each mobile phase composition, keeping all other parameters constant.
-
Analyze the Data: Plot the resolution and retention factors (k') against the percentage of the organic modifier.
-
Select the Optimal Composition: Choose the mobile phase composition that provides the best balance of resolution and analysis time.
-
Consider Additives: If peak shape is poor, add a small amount (0.1%) of an acidic or basic modifier to the mobile phase and re-evaluate the separation.[15]
References
-
Shimadzu. (n.d.). SFC Columns. Retrieved from [Link]
-
Freesciencelessons. (2021, November 3). A Level Chemistry Revision "Structural Isomers". YouTube. Retrieved from [Link]
-
ChromaCon. (n.d.). MCSGP for Peptide Purification. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
YMC America. (n.d.). Continuous Purification: MCSGP and CaptureSMB. Retrieved from [Link]
-
Spectroscopy Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Khan Academy. (2015, March 1). Structural (constitutional) isomers | Structure and bonding | Organic chemistry | Khan Academy. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
WordPress. (n.d.). Downstream Processing/ Purification/ Isolation of Peptides. Retrieved from [Link]
-
MatheO. (2017, September 12). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). Retrieved from [Link]
-
KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 9). 5.1: Isomers. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Interchim. (2022, July 20). Continuous purification from flow chemistry systems with in line flash chromatography. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Retrieved from [Link]
-
Khan Academy. (n.d.). Structural Isomers | Carbon and its compounds. Retrieved from [Link]
-
Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
FuseSchool - Global Education. (2016, October 27). What Are Structural Isomers | Organic Chemistry. YouTube. Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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- 17. ijprajournal.com [ijprajournal.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 20. agilent.com [agilent.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. researchgate.net [researchgate.net]
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- 24. MCSGP for Peptide Purification - chromacon.com [chromacon.com]
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- 26. matheo.uliege.be [matheo.uliege.be]
Technical Support Center: Use of Reducing Agents for Total Cysteamine Measurement in Plasma
Welcome to the technical support center for the accurate measurement of total cysteamine in plasma. This guide is designed for researchers, clinical scientists, and drug development professionals who require robust and reproducible methods for quantifying this critical aminothiol. As cysteamine's therapeutic and biological importance is increasingly recognized, so too is the need for precise analytical methodologies.
This document moves beyond simple protocols to explain the fundamental biochemistry and rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding cysteamine analysis.
Q1: Why is a reduction step mandatory for measuring total plasma cysteamine?
A: In biological matrices like plasma, cysteamine exists in a dynamic equilibrium between several forms. Only a fraction is the free thiol (the reduced form). The majority is rapidly oxidized to its disulfide form, cystamine, or forms mixed disulfides with other thiol-containing molecules such as cysteine, glutathione, and albumin.[1] To obtain a diagnostically and pharmacokinetically relevant measurement of the total cysteamine concentration, all these oxidized and protein-bound forms must be chemically reduced back to the single, measurable free cysteamine molecule. Failing to perform this reduction step will lead to a significant underestimation of the actual total cysteamine level.[1]
Q2: What are the primary reducing agents used, and how do I choose the right one?
A: The choice of reducing agent is one of the most critical steps in the entire workflow. The three most common agents are Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and Sodium Borohydride (NaBH₄). For most modern applications, especially those using LC-MS/MS, TCEP is the superior choice.
-
Tris(2-carboxyethyl)phosphine (TCEP): This is the recommended reducing agent for most applications. TCEP is a potent, selective, and stable reducing agent that is highly effective at reducing disulfide bonds over a wide pH range.[1] Critically, it is resistant to air oxidation, odorless, and does not contain a thiol group itself, which prevents it from interfering in subsequent derivatization or detection steps.[1]
-
Dithiothreitol (DTT): A traditional and effective reducing agent, DTT is less stable than TCEP and is prone to air oxidation. It has a strong, unpleasant odor and, as a thiol, may need to be removed from the sample prior to certain derivatization chemistries to prevent interference.[1]
-
Sodium Borohydride (NaBH₄): This is a very strong reducing agent that has been used in several published methods.[2][3] However, its high reactivity can sometimes lead to unwanted side reactions, and it requires careful handling and pH control.
The table below provides a direct comparison to guide your decision.
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Efficacy | High; reduces even stable alkyl disulfides[1] | High; effective for most biological disulfides |
| Stability | Excellent; resistant to air oxidation[1] | Poor; readily oxidizes in air |
| Odor | Odorless[1] | Strong, unpleasant odor |
| Optimal pH Range | Wide | More effective at pH > 7 |
| Interference | Minimal; non-thiol structure | Can interfere with thiol-specific derivatization |
| Recommendation | Highly Recommended for LC-MS/MS and HPLC | A viable but less robust alternative |
Q3: How critical is sample handling before the reduction step?
A: It is impossible to overstate the importance of pre-analytical sample handling. Cysteamine is highly unstable and prone to oxidation.[4] This process is accelerated at neutral or alkaline pH, at higher temperatures, and in the presence of metal ions.[4] Inconsistent handling is a primary source of variability and inaccurate results.
Key handling requirements include:
-
Anticoagulant: Blood should be collected in tubes containing EDTA . EDTA acts as a chelating agent, binding metal ions (like Cu²⁺) that catalyze the oxidation of thiols.[4][5]
-
Temperature: Samples must be kept on ice immediately after collection and centrifuged at 4°C. Plasma should be separated promptly and frozen at -70°C or -80°C if not analyzed immediately.[6]
-
Light Exposure: To prevent potential light-dependent oxidation, the use of amber or opaque tubes for sample processing and storage is strongly recommended.[1]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: My measured cysteamine concentration is unexpectedly low or undetectable.
This is the most common issue and can almost always be traced back to one of three areas: sample integrity, the reduction step, or the analytical system.
Troubleshooting Workflow for Low Cysteamine Recovery
Caption: Logical workflow for troubleshooting low cysteamine recovery.
Problem: I am seeing high variability between my sample replicates.
High coefficient of variation (%CV) between replicates often points to inconsistencies in the manual handling steps of the protocol.
-
Pipetting Inaccuracy: Small volumes of plasma, internal standard, and reducing agent must be pipetted with calibrated instruments. Ensure your pipettes are within their calibration period.
-
Incomplete Mixing: After adding the reducing agent or the protein precipitation solvent, ensure each sample is vortexed for a consistent duration and intensity to guarantee a homogenous mixture.
-
Inconsistent Incubation Times: If you are processing a large batch of samples, ensure that the time from the addition of the reducing agent to the quenching/protein precipitation step is consistent for all samples. A staggered approach may be necessary.
Section 3: Protocols and Methodologies
The following protocols represent a validated, field-proven approach for the measurement of total cysteamine in human plasma.
Protocol 1: Plasma Sample Collection and Handling
-
Collection: Collect whole blood into a K₂-EDTA or K₃-EDTA vacuum tube.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Cooling: Immediately place the tube in an ice-water bath. Do not allow the sample to freeze.
-
Centrifugation: Within one hour of collection, centrifuge the sample at 2000 x g for 10 minutes at 4°C.[6]
-
Aliquoting: Carefully transfer the supernatant (plasma) to a pre-labeled, amber cryogenic vial. Avoid disturbing the buffy coat.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: TCEP-Based Reduction for LC-MS/MS Analysis
This protocol is adapted from validated methods for cysteamine quantification.[1][7]
-
Reagents Needed:
-
TCEP Hydrochloride
-
LC-MS Grade Water
-
Cysteamine-d4 (Internal Standard)
-
Acetonitrile with 0.1% Formic Acid (Protein Precipitation Solvent)
-
Human Plasma Samples, Calibrators, and QCs
-
-
Prepare TCEP Stock (100 mM): Dissolve 28.7 mg of TCEP-HCl in 1 mL of LC-MS grade water. Scientist's Note: While TCEP is stable, it's best practice to prepare this solution fresh or validate its stability under your storage conditions (e.g., aliquoted at -20°C for one month).
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice.
-
Sample Preparation: In a 1.5 mL amber microcentrifuge tube, add the following in order:
-
50 µL of plasma sample
-
10 µL of Internal Standard (Cysteamine-d4, concentration will depend on your specific assay sensitivity)
-
10 µL of 100 mM TCEP stock solution
-
-
Reduction Incubation: Vortex the tubes for 10 seconds. Incubate at room temperature for 30 minutes. Scientist's Note: This incubation step is critical to ensure the complete reduction of all disulfide bonds.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile with 0.1% Formic Acid to each tube.
-
Mixing and Centrifugation: Vortex vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis by LC-MS/MS.
General Workflow Visualization
Caption: Standard workflow for total cysteamine measurement in plasma.
References
-
Pescina, S., et al. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Leone, A., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences. Available at: [Link]
-
Glowinska-Wolanczyk, K., et al. (2024). Plasma Levels of Aromatase, Cathepsin S and Matrix Metalloproteinase 1 in Renal Cell Carcinomas: Implications for Tumor Progression and Diagnostic Value. Cancers. Available at: [Link]
-
Kim, Y., & Na, D.H. (2019). Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. Toxicological Research. Available at: [Link]
-
Smolin, L.A., & Schneider, J.A. (1988). Measurement of total plasma cysteamine using high-performance liquid chromatography with electrochemical detection. Analytical Biochemistry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2014). Cysteamine Clinpharm BPCA Review. FDA.gov. Available at: [Link]
-
Leone, A., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. MDPI. Available at: [Link]
-
Kim, Y., & Na, D.H. (2019). Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Jahantigh, M., et al. (2016). Cysteamine inhibits lysosomal oxidation of low density lipoprotein in human macrophages and reduces atherosclerosis in mice. Atherosclerosis. Available at: [Link]
-
Kuśmierek, K., Głowacki, R., & Bald, E. (2005). Determination of total cysteamine in human plasma in the form of its 2-S-quinolinium derivative by high performance liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
Sources
- 1. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of total plasma cysteamine using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of total cysteamine in human plasma in the form of its 2-S-quinolinium derivative by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
Technical Support Center: Enhanced Detection of Cysteamine Through Derivatization
Welcome to the technical support center for the analysis of cysteamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, FAQs, and validated protocols to navigate the complexities of cysteamine quantification.
Introduction: The Challenge of Cysteamine Analysis
Cysteamine is an aminothiol of significant biological interest, endogenously synthesized from the metabolism of coenzyme A.[1] Despite its importance, direct and accurate quantification in biological matrices is notoriously challenging. Several inherent properties of the molecule necessitate a chemical modification step, known as derivatization, prior to analysis.[1][2]
Key challenges include:
-
Chemical Instability: Cysteamine's thiol group (-SH) is highly susceptible to oxidation, readily dimerizing to form cystamine, especially in aqueous solutions and at alkaline pH.[1][3][4] This rapid conversion can lead to significant underestimation of the true cysteamine concentration.[1][4]
-
Lack of a Chromophore: The molecular structure of cysteamine does not absorb ultraviolet (UV) or visible light, nor does it fluoresce, making direct detection by common spectrophotometric or fluorometric methods impossible.[2][3]
-
Matrix Effects: Biological samples like plasma and tissue homogenates are complex.[3] Co-eluting endogenous compounds can interfere with detection, particularly in mass spectrometry-based methods, causing ion suppression or enhancement that compromises accuracy.[3]
Derivatization addresses these issues by converting cysteamine into a stable, detectable product with properties suitable for analysis by techniques like HPLC with fluorescence or UV detection, and Gas Chromatography (GC).[1][2]
General Sample Handling & Stability FAQs
This section addresses critical pre-analytical steps to ensure sample integrity before derivatization.
Q1: How can I prevent the oxidation of cysteamine in my samples during collection and storage?
A1: Preventing oxidation is the most critical step for accurate quantification. A multi-pronged approach is essential:
-
pH Control: Maintain acidic conditions (low pH) to slow the rate of oxidation.[3] The thiolate anion (R-S⁻), which is more prevalent at alkaline pH, is the species that readily oxidizes.[1]
-
Use of Reducing Agents: Immediately after collection, treat the sample with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to maintain cysteamine in its reduced state and reverse any initial disulfide formation.[3][5] TCEP is often preferred as it is a stronger and more stable reducing agent.[6]
-
Temperature Control: Freeze samples at -80°C for long-term storage to minimize degradation.[3]
-
Anticoagulants: When collecting blood, use tubes containing EDTA, which can help chelate metal ions that catalyze oxidation.[3]
-
Prompt Processing: Process samples as quickly as possible to minimize the time for oxidation to occur.[3]
Q2: My sample is plasma. Are there specific interferences I should be aware of?
A2: Yes, plasma presents unique challenges. The high concentration of proteins, particularly albumin, which contains a reactive cysteine residue (Cys34), can lead to thiol-disulfide exchange reactions.[7][8] Cysteamine can form mixed disulfides with plasma proteins, making it unavailable for derivatization. Rapidly treating the plasma with a reducing agent and a protein precipitation step (e.g., with sulfosalicylic acid or acetonitrile) is crucial to release bound cysteamine and remove interfering proteins.
Derivatization Workflow Overview
The general process for cysteamine analysis involves several key stages, from sample collection to final data acquisition.
Caption: General workflow for cysteamine analysis.
Technique 1: Fluorescent Derivatization with Thiol-Reactive Probes
Fluorescent derivatization is the most common approach, offering excellent sensitivity and selectivity. Reagents are chosen that specifically react with the thiol group of cysteamine to attach a fluorescent tag.
Monobromobimane (mBBr)
Monobromobimane (mBBr) is a highly effective reagent that reacts with thiols to form stable, highly fluorescent adducts, making it a gold standard for cysteamine analysis.[9][10]
Caption: mBBr reacts with the thiol of cysteamine.
Troubleshooting & FAQs for mBBr Derivatization
Q: My derivatization efficiency is low, resulting in poor signal. What went wrong?
A: This is a common issue with several potential causes:
-
Incorrect pH: The reaction of mBBr with thiols is pH-dependent. The reaction requires the deprotonated thiolate form (R-S⁻). Ensure your reaction buffer is at a pH between 7.5 and 9.5.[11] A pH that is too low will result in an incomplete reaction.
-
Reagent Degradation: mBBr solutions are light-sensitive and should be prepared fresh in a solvent like acetonitrile and stored in amber vials.[11] Old or improperly stored reagent will have reduced activity.
-
Insufficient Incubation: While the reaction is rapid, ensure you are allowing sufficient time for it to go to completion. A 30-minute incubation at room temperature in the dark is a good starting point.[11]
-
Oxidized Sample: If the cysteamine in your sample has oxidized to cystamine, it will not react with mBBr. Ensure you have added an effective reducing agent (like TCEP) prior to adding the mBBr.[12]
Q: I am seeing a split peak for my cysteamine-mBBr adduct on the chromatogram.
A: A split or shoulder peak often points to an issue during sample preparation rather than the chromatography itself.[12] One possibility is the formation of mixed disulfides. For example, if other thiols like cysteine are present, temporary cysteamine-cysteine disulfide bonds could form.[12] While a strong reducing agent like TCEP should cleave these, ensure its concentration and incubation time are sufficient to reduce all disulfide bonds before derivatization.[12]
Protocol: Cysteamine Derivatization with mBBr for HPLC-Fluorescence
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of 100 mM TCEP solution.
-
Vortex and incubate at 37°C for 30 minutes to reduce all disulfides.
-
Add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., N-acetylcysteine) to precipitate proteins.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Reaction Quench:
-
Stop the reaction by adding 20 µL of 1 M 5-sulfosalicylic acid to acidify the sample.[11] This protonates unreacted thiols and stabilizes the adduct.
-
-
Analysis:
-
Inject 20 µL onto a C18 reversed-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Detect the adduct using a fluorescence detector with excitation at ~380 nm and emission at ~480 nm.
-
N-(1-pyrenyl)maleimide (NPM)
NPM is another excellent fluorescent reagent that reacts specifically with thiols under mild conditions to form a stable thioether adduct.[1][13]
Troubleshooting & FAQs for NPM Derivatization
Q: The reaction with NPM seems slow or incomplete.
A: The reaction of maleimides with thiols is most efficient at a neutral pH range of 7.0-7.5.[6] If the pH is too acidic, the thiol group will be protonated and less nucleophilic. If it is too alkaline, hydrolysis of the maleimide ring can occur, deactivating the reagent. Ensure your buffer is within the optimal pH 7.0-7.5 range.[6]
Q: My final derivatized sample has high background fluorescence.
A: This can be caused by the hydrolysis of unreacted NPM, which forms a fluorescent product.[13] It is important to stop the reaction effectively. After the desired incubation time (e.g., 5 minutes at room temperature), add a strong acid like HCl to lower the pH to ~2.[1] This protonates the thiol, stops the reaction, and stabilizes the NPM-cysteamine adduct.[1]
o-Phthalaldehyde (OPA)
OPA reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.[14] For cysteamine, which contains both a primary amine and a thiol, the reaction can proceed without an external thiol, although the mechanism is complex and can be less stable.[15]
Troubleshooting & FAQs for OPA Derivatization
Q: The OPA-cysteamine adduct is unstable, and my signal decreases over time.
A: The instability of OPA derivatives is a well-known drawback.[14][15] The stability is highly dependent on the thiol used in the reaction and the final matrix. To mitigate this:
-
Automate the Process: Use an autosampler programmed to perform the derivatization immediately before injection. This ensures consistent reaction times for all samples and standards.
-
Optimize Reagent Composition: The molar ratio of OPA to the thiol additive is critical for adduct stability.[15] This must be empirically optimized.
-
Control pH: The derivatization is performed under basic conditions, but the stability of the resulting adduct can vary.[14]
Technique 2: UV-Visible Derivatization
For laboratories without a fluorescence detector, derivatization to add a strong UV chromophore is a viable alternative, though typically less sensitive.
Ellman's Reagent (DTNB)
5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, is commonly used for quantifying total free thiols. It reacts via disulfide exchange to release a stoichiometric amount of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be measured at 412 nm.[16][17][18]
Troubleshooting & FAQs for DTNB Assay
Q: My sample contains compounds that also absorb light around 412 nm. How do I correct for this?
A: This is a significant potential interference. For every sample, you must run a corresponding blank that contains the sample and the reaction buffer but not the DTNB reagent.[19] Subtracting the absorbance of this blank from your sample reading will correct for background absorbance.
Q: I suspect my test compound is reacting directly with DTNB, giving a false positive.
A: This is possible if your compound can reduce the disulfide bond of DTNB. To test for this, prepare a control tube containing only your compound and DTNB in buffer (no cysteamine).[19] If a yellow color develops, it indicates direct interference. In this scenario, DTNB is not a suitable reagent, and a different derivatization chemistry (like mBBr) should be chosen.
Q: The color development in my assay is slow or incomplete.
A: The reaction is pH-dependent and functions optimally at a slightly alkaline pH of around 8.0.[16][18] The reaction requires the thiolate anion (R-S⁻), so a pH below 7 will significantly slow the reaction rate. Ensure your buffer is at the correct pH.
Technique 3: GC-MS Derivatization
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), cysteamine must be derivatized to increase its volatility and thermal stability.[20]
Acylation/Silylation
This involves reacting the amine and thiol groups with reagents like isobutyl chloroformate or silylating agents (e.g., BSTFA).[1][20][21] This masks the polar functional groups, allowing the molecule to pass through the GC column.
Troubleshooting & FAQs for GC Derivatization
Q: I'm getting poor peak shape and tailing for my derivatized cysteamine.
A: This often indicates incomplete derivatization. Both the primary amine and the thiol group must be derivatized. Ensure you are using a sufficient excess of the derivatizing reagent and that the reaction conditions (temperature, time) are optimal for reacting with both functional groups. Moisture is detrimental to silylation reactions, so ensure all glassware and solvents are anhydrous.
Q: My recovery is low after the derivatization and extraction steps.
A: The derivatized product will be much less polar than the original cysteamine. The choice of extraction solvent (e.g., ethyl acetate, hexane) is critical. You may need to optimize the solvent and extraction pH to ensure quantitative transfer of the derivative from the aqueous reaction mixture to the organic phase prior to GC injection. A method for mouse tissues using sodium borohydride for reduction followed by derivatization with isobutoxycarbonyl showed good recoveries of 91-106%.[21]
Summary of Derivatization Reagents
| Reagent | Target Group(s) | Detection | Key Advantages | Key Disadvantages |
| Monobromobimane (mBBr) | Thiol (-SH) | Fluorescence | High sensitivity, stable adduct, specific | Light sensitive, requires pH > 7 |
| N-(1-pyrenyl)maleimide (NPM) | Thiol (-SH) | Fluorescence | High sensitivity, specific, stable adduct | Potential for hydrolysis, requires pH ~7-7.5 |
| o-Phthalaldehyde (OPA) | Amine (-NH₂) + Thiol | Fluorescence | Fast reaction, suitable for automation | Adducts can be unstable |
| DTNB (Ellman's Reagent) | Thiol (-SH) | UV-Vis (412 nm) | Simple, colorimetric, good for total thiol quantification | Lower sensitivity, interference from colored compounds |
| Acylating/Silylating Agents | Thiol (-SH) & Amine (-NH₂) | GC-MS | Enables GC analysis, provides structural info from MS | Requires anhydrous conditions, multi-step process |
References
-
Atallah, C., Charcosset, C., & Greige-Gerges, H. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical Analysis, 10(6), 499-516. [Link]
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Atallah, C., Charcosset, C., & Greige-Gerges, H. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical Analysis, 10(6), 499-516. Available at: [Link]
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Jones, D. P., Carlson, J. L., Mody, V. C., Cai, J., Lynn, M. J., & Sternberg, P. (2004). Measuring the Poise of Thiol/Disulfide Couples in vivo. Free Radical Biology and Medicine, 37(8), 1203-1215. [Link]
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Fernández-Ferreiro, A., González-Barcia, M., Gil-Martínez, M., Varela-Fernández, R., Pardo-Lopo, R., Lamas, M. J., & Otero-Espinar, F. J. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. Pharmaceutics, 13(12), 2187. [Link]
-
Chromatography Forum. (2011). Cysteine derivatisation with monobromobimane. Retrieved January 22, 2026, from [Link]
- Kullman, J. P., et al. (1998). Resolution of chiral thiol compounds derivatized with N-(1-pyrenyl)-maleimide and ThioGlo™ 3.
-
Chromatography Forum. (2008). Derivatization Cysteamine and Cysteine for HPLC. Retrieved January 22, 2026, from [Link]
-
Shen, X., et al. (2012). A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood. British Journal of Pharmacology, 165(3), 749-760. [Link]
-
Fernández-Ferreiro, A., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. Docta Complutense. Retrieved January 22, 2026, from [Link]
- Ali, F., et al. (2011). High performance liquid chromatography analysis of 2-mercaptoethylamine (cysteamine) in biological samples by derivatization with N-(1-pyrenyl) maleimide (NPM) using fluorescence detection.
- Williams, R. A. J., et al. (2020). Cysteamine pre-functionalisation and disulfide events from converging dl-cysteine. Scientific Reports, 10(1), 1-8.
-
ResearchGate. (2020). What if my test compound reacts with dtnb in ellman's assay?. Retrieved January 22, 2026, from [Link]
- Giustarini, D., et al. (2019). Thiol disulfide exchange reactions in human serum albumin: the apparent paradox of the redox transitions of Cys 34. Antioxidants, 8(11), 527.
-
Nagy, P. (2013). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3153-3161. [Link]
-
Ali, F., et al. (2011). High performance liquid chromatography analysis of 2-mercaptoethylamine (cysteamine) in biological samples by derivatization with N-(1-pyrenyl) maleimide (NPM) using fluorescence detection. ResearchGate. Retrieved January 22, 2026, from [Link]
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved January 22, 2026, from [Link]
-
Fahey, R. C., & Newton, G. L. (1987). Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems. Methods in Enzymology, 143, 85-96. [Link]
- Liu, R. H., & Gfeller, K. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(3), 229-246.
-
Kataoka, H., Imamura, Y., Tanaka, H., & Makita, M. (1993). Determination of cysteamine and cystamine by gas chromatography with flame photometric detection. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 963-969. [Link]
-
Vitvitsky, V., et al. (2018). Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment. Molecules, 23(11), 2889. [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved January 22, 2026, from [Link]
-
Elce, F., et al. (2020). A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. Molecules, 25(24), 5900. [Link]
-
Kim, M., Kim, M., & Lee, J. (2019). Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 57(7), 630-635. [Link]
-
L-Cysteine and Cysteamine as a Disulfide-Reducing Agent. (2022). The Journal of Organic Chemistry. ACS Publications. [Link]
- Corrie, J. E., & Trentham, D. R. (1998). A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation. Journal of the Chemical Society, Perkin Transactions 1, (16), 2409-2416.
-
Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. (2021). National Institutes of Health (NIH). [Link]
- Aspö, A. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
- Molnár-Perl, I. (2009). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
- Drescher, D. G., & Lee, K. S. (1978). Derivatization of Cysteine and Cystine for Fluorescence Amino Acid Analysis with the O-phthaldialdehyde/2-mercaptoethanol Reagent. Analytical Biochemistry, 84(2), 559-569.
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- 9. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Determination of cysteamine and cystamine by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Analyte Degradation in Cysteamine Eye Drop Formulations
Welcome to the technical support center for the formulation of cysteamine eye drops. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stabilizing cysteamine in ophthalmic solutions. Cysteamine's inherent instability presents a significant challenge, and this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your formulations.
I. Understanding Cysteamine Degradation: The Core Challenge
Cysteamine is a highly reactive aminothiol, and its primary degradation pathway in aqueous solutions is oxidation to its disulfide form, cystamine.[1] This conversion is problematic as cystamine lacks the therapeutic activity of cysteamine, potentially leading to treatment failure.[2][3] The rate of this degradation is influenced by several factors, making formulation development a meticulous process.
Key Factors Influencing Cysteamine Degradation:
-
Presence of Oxygen: Oxygen is the primary driver of cysteamine oxidation.[1][4][5]
-
pH: The oxidation rate is pH-dependent, with alkaline conditions significantly accelerating degradation.[1][2]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the oxidation of cysteamine.[2][4][6]
-
Light: Exposure to light can also contribute to the degradation of cysteamine.
-
Metal Ions: Trace metal ions, such as copper (II), can catalyze the oxidation process.[1]
II. Troubleshooting Guide: A Proactive Approach to Formulation Challenges
This section addresses common issues encountered during the formulation and stability testing of cysteamine eye drops in a question-and-answer format.
Question 1: My cysteamine concentration is rapidly decreasing in my formulation, even when stored in the refrigerator. What are the likely causes and how can I mitigate this?
Underlying Cause: Rapid degradation despite refrigeration suggests that other factors are accelerating oxidation. The most common culprits are the presence of dissolved oxygen and a suboptimal pH.
Troubleshooting Steps & Solutions:
-
Oxygen Exclusion: The presence of dissolved oxygen is a major factor in cysteamine degradation.[4][5]
-
Nitrogen Purging: Before sealing your formulation containers, purge the headspace with an inert gas like nitrogen to displace oxygen.[2][4][5] Saturation of the solution with nitrogen gas can significantly reduce degradation.[4][5]
-
Oxygen-Resistant Packaging: Consider using packaging materials with low oxygen permeability.[7]
-
-
pH Optimization: Cysteamine is more stable in acidic conditions.
-
pH Adjustment: Ensure the pH of your formulation is in the acidic range, ideally between 4.2 and 5.0.[1] Use appropriate buffers to maintain this pH throughout the shelf-life of the product.
-
pH Monitoring: Regularly monitor the pH of your formulation during stability studies, as changes can indicate degradation or interactions with packaging components.
-
-
Chelating Agents: The presence of metal ions can catalyze oxidation.
Experimental Workflow for Oxygen Exclusion and pH Optimization:
Caption: Workflow for preparing stabilized cysteamine eye drops.
Question 2: I'm observing precipitation in my frozen cysteamine eye drop formulation upon thawing. What could be the cause and how can I resolve this?
Underlying Cause: Precipitation upon thawing can be due to several factors, including the insolubility of excipients at low temperatures, changes in pH upon freezing, or the formation of insoluble degradation products.
Troubleshooting Steps & Solutions:
-
Excipient Compatibility at Low Temperatures:
-
Screen Excipients: Evaluate the solubility and compatibility of all excipients at your intended storage temperature (-20°C). Some buffers or polymers may be less soluble at lower temperatures.
-
Alternative Excipients: If an excipient is found to be insoluble, consider replacing it with a more suitable alternative.
-
-
pH Shift During Freezing:
-
Buffer System Selection: The pH of a solution can shift as it freezes. Select a buffer system that maintains its buffering capacity at low temperatures.
-
-
Degradation Product Formation:
-
Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its composition. If it is comprised of cystamine or other degradation products, this indicates a significant stability issue that needs to be addressed through the measures outlined in Question 1.
-
Question 3: My stability data shows significant batch-to-batch variability. How can I improve the consistency of my formulation?
Underlying Cause: Inconsistent control over critical process parameters is the most likely reason for batch-to-batch variability.
Troubleshooting Steps & Solutions:
-
Standardize Raw Materials: Ensure you are using high-quality raw materials from a consistent source. Variations in the purity of cysteamine or the presence of impurities in excipients can affect stability.
-
Implement a Strict Standard Operating Procedure (SOP):
-
Detailed Protocol: Document every step of the formulation process in a detailed SOP. This should include precise measurements of all components, the order of addition, mixing times and speeds, and the exact procedure for pH adjustment and nitrogen purging.
-
Process Validation: Validate your manufacturing process to ensure it consistently produces a product that meets all quality attributes.
-
-
Calibration and Maintenance of Equipment: Regularly calibrate and maintain all equipment used in the formulation process, including pH meters, balances, and nitrogen purging systems.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of cysteamine in ophthalmic formulations?
The primary degradation product of cysteamine is cystamine, which is formed through the oxidation of two cysteamine molecules.[2][3] Cystamine is therapeutically inactive.[2][3]
Q2: What are the ideal storage conditions for compounded cysteamine eye drops?
To maximize stability, compounded cysteamine eye drops should be stored frozen at -20°C.[3][9] Studies have demonstrated significant degradation within a week when stored at 4°C (refrigerated).[9] For in-use stability, refrigeration is acceptable for a limited period, but freezing is superior for long-term storage.[3][9]
Q3: Can antioxidants other than EDTA be used to stabilize cysteamine?
Yes, other antioxidants have been investigated. For instance, catalase has been shown to decrease the oxidation rate of cysteamine.[7] However, the effectiveness of different antioxidants can vary, and they may not be sufficient on their own to achieve the desired stability.[7] A combination of approaches, such as using an antioxidant, controlling pH, and excluding oxygen, is often the most effective strategy.
Q4: How does the choice of vehicle impact the stability of cysteamine?
The vehicle can significantly impact stability. Using a viscous vehicle, such as hyaluronic acid, can increase the residence time of the formulation on the ocular surface and may also help to slow down the degradation process.[3][6][8]
Q5: What analytical methods are suitable for quantifying cysteamine and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly used method for the simultaneous quantification of cysteamine and cystamine.[2][10] A reversed-phase C18 column is typically employed.[2][10]
Table 1: Example HPLC Method Parameters for Cysteamine and Cystamine Analysis
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 3.5 µm, 15 cm x 0.46 cm)[2] |
| Mobile Phase A | Aqueous sodium heptane sulfonate solution (e.g., 0.5%), pH adjusted to 2.5[1][2] |
| Mobile Phase B | Acetonitrile[1][2] |
| Detection | UV at 210 nm[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[2] |
Q6: Are there any novel drug delivery systems being explored for cysteamine?
Yes, to improve stability and patient compliance, various novel drug delivery systems are under investigation. These include hydrogels, contact lenses, and nanowafer discs, which aim to provide sustained release of cysteamine.[10][11]
IV. Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Cysteamine and Cystamine Quantification
This protocol outlines a general method for the simultaneous determination of cysteamine and its primary degradation product, cystamine, in an eye drop formulation.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 3.5 µm, 15 cm x 0.46 cm)[2]
-
Mobile Phase A: 0.5% aqueous sodium heptane sulfonate, pH adjusted to 2.5 with phosphoric acid[1]
-
Mobile Phase B: Acetonitrile[1]
-
Cysteamine hydrochloride reference standard
-
Cystamine dihydrochloride reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve cysteamine hydrochloride and cystamine dihydrochloride in a suitable diluent (e.g., 0.1% acetic acid) to prepare individual stock solutions.[1]
-
Prepare a series of calibration standards by diluting the stock solutions to known concentrations covering the expected range in the samples.
-
-
Preparation of Sample Solution:
-
Dilute the cysteamine eye drop formulation with the same diluent used for the standard solutions to a concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas for cysteamine and cystamine in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration for the standard solutions.
-
Determine the concentration of cysteamine and cystamine in the eye drop sample using the calibration curve.[1]
-
V. Visualizing Degradation and Stabilization
Cysteamine Oxidation Pathway
Caption: The primary degradation pathway of cysteamine to the inactive cystamine.
VI. References
-
Martín-Sabroso, C., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. Pharmaceuticals, 15(1), 2. [Link]
-
Mondelo-García, C., et al. (2022). Cysteamine Eye Drops in Hyaluronic Acid Packaged in Innovative Single-Dose Systems, Part II: Long-Term Stability and Clinical Ocular Biopermanence. Pharmaceutics, 14(7), 1385. [Link]
-
Dixon, P. M., et al. (2018). Novel approaches for improving stability of cysteamine formulations. International Journal of Pharmaceutics, 551(1-2), 258-266. [Link]
-
Nagy, Z. Z., et al. (2024). A Comparative Pharmacokinetic Study for Cysteamine-Containing Eye Drops as an Orphan Topical Therapy in Cystinosis. Pharmaceutics, 16(2), 200. [Link]
-
Martín-Sabroso, C., et al. (2022). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. ResearchGate. [Link]
-
Frau, E., et al. (2016). Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport. European Journal of Pharmaceutics and Biopharmaceutics, 107, 171-179. [Link]
-
Martín-Sabroso, C., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. MDPI. [Link]
-
Mondelo-García, C., et al. (2022). Cysteamine Eye Drops in Hyaluronic Acid Packaged in Innovative Single-Dose Systems: Stability and Ocular Biopermanence. National Center for Biotechnology Information. [Link]
-
Martín-Sabroso, C., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. Docta Complutense. [Link]
-
Martín-Sabroso, C., et al. (2021). Gradient HPLC method for quantification of cysteamine and cystamine... ResearchGate. [Link]
-
Luaces-Rodríguez, A., et al. (2020). Recent Research in Ocular Cystinosis: Drug Delivery Systems, Cysteamine Detection Methods and Future Perspectives. National Center for Biotechnology Information. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. docta.ucm.es [docta.ucm.es]
- 6. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations [mdpi.com]
- 7. Novel approaches for improving stability of cysteamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteamine Eye Drops in Hyaluronic Acid Packaged in Innovative Single-Dose Systems: Stability and Ocular Biopermanence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unipr.it [air.unipr.it]
- 10. mdpi.com [mdpi.com]
- 11. Recent Research in Ocular Cystinosis: Drug Delivery Systems, Cysteamine Detection Methods and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Selecting optimal pH conditions for cysteamine stability in formulations
Introduction to Cysteamine Formulation Challenges
Cysteamine is a potent aminothiol active pharmaceutical ingredient (API) utilized in treatments for conditions like cystinosis and as a depigmenting agent in dermatological formulations.[1] Despite its therapeutic efficacy, cysteamine presents a significant formulation challenge due to its inherent chemical instability. The primary degradation pathway is the oxidation of its sulfhydryl (thiol) group, which converts the active cysteamine molecule into its inactive disulfide dimer, cystamine.[2][3] This oxidative degradation is highly sensitive to formulation parameters, most notably pH, and is accelerated by the presence of oxygen and transition metal ions.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting optimal pH conditions and implementing effective stabilization strategies in cysteamine formulations. We will explore the chemical mechanisms of degradation, offer practical troubleshooting advice, and provide validated experimental protocols to ensure product quality and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for stabilizing cysteamine in an aqueous formulation?
For maximum stability, cysteamine formulations should be maintained at an acidic pH, ideally between 4.0 and 5.5 .[1][2] The stability of cysteamine is highly pH-dependent. In alkaline conditions (pH > 7), the thiol group (-SH) is deprotonated to form the more reactive thiolate anion (-S⁻), which is extremely susceptible to oxidation.[1] Studies have shown that oxidation is very rapid at a physiological pH of 7.4, while it is significantly decreased at a more acidic pH of 4.2.[1][2]
Q2: What are the visible and olfactory signs of cysteamine degradation?
The most prominent sign of significant cysteamine degradation is the emergence of a strong, unpleasant odor of hydrogen sulfide (rotten eggs).[6] While freshly prepared cysteamine solutions have a characteristic disagreeable odor, the hydrogen sulfide smell indicates advanced degradation.[1][6] Visually, the formulation should remain a clear, colorless solution. The appearance of turbidity or any color change can also be an indicator of instability or interaction with other excipients, although odor change is the more common primary indicator.[6]
Q3: How does oxygen affect cysteamine stability, and how can it be mitigated?
Oxygen is the primary oxidizing agent responsible for converting cysteamine to cystamine. Its presence in the formulation or headspace of the packaging is a major driver of degradation.[4][5] Mitigation strategies are critical and include:
-
Inert Gas Purging: During manufacturing, purging the bulk formulation and the headspace of the final container with an inert gas like nitrogen or argon displaces oxygen and significantly reduces the degradation rate.[4][5]
-
Airless Packaging: Utilizing airless pumps or specialized packaging can prevent the introduction of atmospheric oxygen after the product is opened and during use.
Q4: What is the role of chelating agents like EDTA in cysteamine formulations?
Chelating agents are essential for long-term stability. The oxidation of cysteamine is strongly catalyzed by trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺). These ions can be introduced from raw materials, water, or leached from container closures. A chelating agent like Disodium Edetate (EDTA) sequesters these metal ions, rendering them unable to participate in the oxidative reactions.[1][2] The inclusion of EDTA has been demonstrated to be crucial in preventing rapid degradation.[1]
Q5: Can antioxidants like Vitamin C (Ascorbic Acid) or Vitamin E be used to stabilize cysteamine?
The use of antioxidants is complex and requires careful consideration.
-
Ascorbic Acid (Vitamin C): Counterintuitively, studies have shown that hydrophilic antioxidants like ascorbic acid can increase the degradation rate of cysteamine in aqueous solutions.[1]
-
Tocopherol (Vitamin E): Hydrophobic antioxidants like Vitamin E are not effective in simple aqueous solutions due to poor solubility. However, they may offer some benefit when incorporated into emulsion-based formulations where they can reside in the oil phase.[1]
-
Catalase: The enzyme catalase, which decomposes hydrogen peroxide (a byproduct of oxidation), has been shown to decrease the oxidation rate by over 50%, but it is not sufficient on its own to achieve long-term stability.[3]
Therefore, reliance on a low pH, oxygen exclusion, and chelation is a more proven primary stabilization strategy than the addition of common antioxidants.
Troubleshooting Guide for Cysteamine Formulation Instability
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Rapid development of strong hydrogen sulfide odor within days. | 1. High Formulation pH: The pH may be neutral or alkaline (pH > 6.0), accelerating thiolate-driven oxidation. 2. Oxygen Exposure: Inadequate protection from atmospheric oxygen during manufacturing or storage. | 1. Verify and Adjust pH: Use a calibrated pH meter. Adjust the formulation pH to the optimal range of 4.0 - 5.5 using appropriate buffering agents (e.g., citrate, acetate buffers). 2. Implement Oxygen Control: Sparge the bulk solution with nitrogen gas. Fill containers under a nitrogen blanket. |
| Loss of potency (below 90% of label claim) in short-term stability studies. | 1. Metal Ion Contamination: Trace metals are likely catalyzing the oxidation process. 2. Inadequate Antioxidant System: If using antioxidants, they may be ineffective or even pro-oxidant. | 1. Incorporate a Chelating Agent: Add Disodium Edetate (EDTA) at a typical concentration of 0.01% to 0.1% to sequester metal ions.[2] 2. Re-evaluate Antioxidant Strategy: Prioritize pH, chelation, and oxygen removal over traditional antioxidants. If the formulation is an emulsion, consider Vitamin E in the oil phase. |
| Formulation pH shifts upwards over time. | 1. Insufficient Buffer Capacity: The chosen buffer system may not be strong enough to resist pH changes caused by interactions with the container or atmospheric CO₂. 2. Degradation Product Effects: While less common, extensive degradation could potentially alter the ionic environment. | 1. Optimize Buffer System: Increase the concentration of the buffer components or select a buffer with a pKa closer to the target pH of the formulation. Ensure the buffer is stable and compatible with all excipients. |
| Inconsistent stability results between batches. | 1. Variability in Raw Materials: Different lots of excipients or the API may have varying levels of metal ion impurities. 2. Process Variability: Inconsistent application of nitrogen purging or hold times during manufacturing. | 1. Source High-Purity Ingredients: Use USP/EP grade excipients and purified water systems. Consider testing incoming raw materials for trace metal content. 2. Standardize Manufacturing Process: Validate and strictly control all process parameters, including mixing times, temperatures, and the duration and efficiency of inert gas purging. |
Visualizing Cysteamine's pH-Dependent Degradation
The stability of cysteamine is fundamentally linked to the equilibrium between its protonated thiol form (R-SH) and its deprotonated, highly reactive thiolate form (R-S⁻). This equilibrium is governed by the formulation's pH relative to cysteamine's thiol pKa (~8.2).
Caption: pH effect on Cysteamine stability pathway.
Data Summary: Impact of pH and Storage on Cysteamine Stability
The following table summarizes stability data from a study on various cysteamine eye drop formulations, demonstrating the critical impact of storage temperature and protective measures over a 30-day period.
| Formulation ID | Key Components | Storage Temp. | % Cysteamine Remaining (Day 30) | % Cystamine Formed (Day 30) |
| FV | Cysteamine, EDTA, Saline | 5°C | ~65% | ~30% |
| FVI | Cysteamine, EDTA, Saline | 25°C | <50% | ~48% |
| FI | Cysteamine, EDTA, Hyaluronic Acid, N₂ Purge | 5°C | ~80% | ~18% |
| FII | Cysteamine, EDTA, Hyaluronic Acid, No N₂ Purge | 5°C | ~52% | ~48% |
| Data adapted from González-Mira, E. et al., Pharmaceutics, 2021.[6] |
Key Insights:
-
Storing the formulation at room temperature (25°C) leads to a significantly faster degradation (>50% loss) compared to refrigeration (5°C).[6]
-
The use of a nitrogen purge to displace oxygen (Formulation FI vs. FII) is highly effective, preserving approximately 28% more active cysteamine over 30 days.[6]
Experimental Protocol: pH-Screening for Cysteamine Stability
This protocol outlines a systematic approach to determine the optimal pH for a new cysteamine-containing formulation using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of cysteamine and the formation of cystamine in a formulation buffered at different pH values over time.
Workflow Diagram:
Caption: Workflow for pH-dependent stability study.
Methodology:
-
Preparation of Buffered Formulations:
-
Prepare a series of buffer solutions (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5) at a suitable concentration (e.g., 50 mM).
-
Prepare a concentrated stock solution of your cysteamine formulation base (containing all excipients except the buffer).
-
In separate volumetric flasks, combine the formulation base with each buffer solution to create final formulations at the target cysteamine concentration and pH values (e.g., pH 4.5, 5.5, 6.5, 7.5).
-
Confirm the final pH of each solution with a calibrated pH meter.
-
-
Stability Study Setup:
-
Dispense each pH-adjusted formulation into multiple sealed, airtight vials (e.g., amber glass HPLC vials) to represent each time point.
-
Place the vials in a temperature-controlled stability chamber at an accelerated condition (e.g., 40°C / 75% RH).
-
Pull samples for analysis at predetermined intervals (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
-
HPLC Analysis (Representative Method):
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: Prepare an aqueous solution of an ion-pairing agent (e.g., 4 mM Sodium 1-heptanesulfonate) in 0.1% phosphoric acid. The mobile phase can be an isocratic mixture, such as 85:15 (v/v) of this aqueous solution and acetonitrile.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[7]
-
Sample Preparation: Dilute the stability samples with a suitable acidic diluent (e.g., 0.1 M HCl) to bring the concentration within the range of the calibration curve.[6]
-
Quantification: Prepare standard curves for both cysteamine and cystamine. Calculate the concentration of each in the samples at every time point.
-
-
Data Analysis:
-
For each pH value, calculate the percentage of the initial cysteamine concentration remaining at each time point.
-
Plot "% Cysteamine Remaining" versus "Time" for each pH.
-
The pH that results in the slowest rate of degradation (i.e., the flattest slope) is the optimal pH for stability under these conditions.
-
References
-
Besbes, H., et al. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical Analysis, 10(6), 499-516. Available at: [Link]
-
González-Mira, E., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. Pharmaceutics, 13(12), 2169. Available at: [Link]
-
González-Mira, E., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Evolution of the pH values of the different formulae during the long-term stability study. [Image]. Available at: [Link]
- Dohil, R., et al. (2015). Methods for Analyzing Cysteamine Compositions. U.S. Patent Application No. 14/464,135.
-
Calamdrot, M., et al. (2005). Formulation and in vitro evaluation of cysteamine hydrochloride viscous solutions for the treatment of corneal cystinosis. International Journal of Pharmaceutics, 293(1-2), 191-199. Available at: [Link]
-
Dargó, G., et al. (2024). A Comparative Pharmacokinetic Study for Cysteamine-Containing Eye Drops as an Orphan Topical Therapy in Cystinosis. Pharmaceutics, 16(2), 194. Available at: [Link]
-
Besbes, H., et al. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. National Center for Biotechnology Information. Available at: [Link]
-
Pescina, S., et al. (2016). Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport. European Journal of Pharmaceutics and Biopharmaceutics, 107, 171-179. Available at: [Link]
-
Lee, J. H., et al. (2019). Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. Toxicological Research, 35(2), 177-182. Available at: [Link]
-
González-Mira, E., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. National Center for Biotechnology Information. Available at: [Link]
-
Besnard, J., et al. (2017). A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. Clinica Chimica Acta, 473, 132-138. Available at: [Link]
-
Dixon, P., et al. (2018). Novel approaches for improving stability of cysteamine formulations. International Journal of Pharmaceutics, 549(1-2), 126-134. Available at: [Link]
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- 7. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography -Toxicological Research [koreascience.kr]
Technical Support Center: Stabilizing Super-Cooled Phase Change Material (SCPCM) Solutions
A Senior Application Scientist's Guide to the Impact of Chelating Agents like EDTA
Welcome to the technical support center for advanced formulation challenges. This guide is designed for researchers, scientists, and drug development professionals working with Super-Cooled Phase Change Materials (SCPCMs), particularly salt hydrate solutions. We will explore the critical role of chelating agents like Ethylenediaminetetraacetic acid (EDTA) in enhancing solution stability, troubleshooting common experimental issues, and providing validated protocols to ensure reproducible results.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts necessary to understand the interaction between chelating agents and SCPCM solutions.
Q1: What is a Super-Cooled Phase Change Material (SCPCM) and why is stability so crucial?
A1: A Super-Cooled Phase Change Material is a substance that can be cooled below its standard freezing point without becoming a solid.[1] These materials, often salt hydrates, exist in a metastable liquid state, holding a significant amount of latent heat.[1] The stability of this supercooled state is paramount. Uncontrolled or premature crystallization releases the stored energy unpredictably, which can compromise the reliability and efficiency of thermal energy storage systems or temperature-sensitive drug formulations.[1]
Q2: What is EDTA and what is its primary mechanism of action in a solution?
A2: EDTA (Ethylenediaminetetraacetic acid) is a powerful chelating agent.[2] Its molecular structure contains multiple functional groups that can form strong, stable bonds with metal ions, effectively "trapping" or sequestering them.[2][3] This process, known as chelation, forms a water-soluble complex where the metal ion's normal reactivity is significantly diminished.[2][3][4] EDTA is particularly effective at binding di- and trivalent cations.[2]
Q3: Why would a chelating agent like EDTA be added to an SCPCM solution?
A3: The primary reason is to prevent unwanted crystallization. Many salt hydrate SCPCMs are highly sensitive to impurities, especially trace metal ions (e.g., Fe³⁺, Ca²⁺, Mg²⁺) that can enter the solution from raw materials or processing equipment. These ions can act as heterogeneous nucleation sites, providing a template for crystals to form and breaking the supercooled state. By sequestering these metal ions, EDTA effectively removes these nucleation triggers, thus preserving the metastable liquid phase and enhancing the long-term stability of the solution.[5][6][7]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to directly address problems you may encounter during your experiments.
Q1: My SCPCM solution is crystallizing prematurely during thermal cycling. How can I diagnose the cause and can EDTA help?
A1: Premature crystallization is almost always a nucleation problem.
-
Causality: The most likely cause is the presence of heterogeneous nucleation sites. These can be microscopic particulate matter or, more commonly, dissolved trace metal ion impurities.[5][7] These impurities disrupt the homogenous solution structure required to maintain the supercooled state.
-
Troubleshooting Steps:
-
Analyze Raw Materials: Scrutinize the purity of your salt hydrates and solvent (typically deionized water). Use the highest purity grade available to minimize incoming contaminants.
-
Evaluate Your Hardware: Ensure all glassware and stainless-steel components are scrupulously clean. Aggressive cleaning agents or slight corrosion from previous experiments can leach metal ions.[8]
-
Implement EDTA as a Solution: Introduce a low concentration of EDTA to your formulation. By chelating the stray metal ions, EDTA can neutralize these nucleation sites and restore stability.[6][9] The stabilizing effect is often concentration-dependent, so optimization is key.[9]
-
Q2: I added EDTA to my SCPCM, but the solution's thermal performance (e.g., degree of supercooling) has changed unexpectedly. Why did this happen?
A2: While EDTA is an excellent stabilizer, its addition is not without consequence.
-
Causality: The addition of any solute, including an EDTA salt (like Disodium EDTA), will alter the colligative properties of the solution, potentially depressing the freezing point and affecting the solution's overall thermodynamics. Furthermore, the concentration of the chelating agent itself can influence stability, with an optimal concentration often existing.[9]
-
Troubleshooting Steps:
-
Concentration Optimization: You may have added too much or too little EDTA. An excess of the chelating agent can sometimes introduce its own stability issues or alter the solution's properties undesirably.[9] Perform a concentration-response experiment to find the sweet spot (see Protocol 2).
-
pH Adjustment: The addition of EDTA salts can shift the solution's pH.[10] This pH change can affect the solubility and stability of the salt hydrate itself. Measure the pH before and after adding EDTA and adjust back to the original value if necessary using a compatible acid or base.
-
Re-characterize Thermal Properties: Any change to the formulation requires a full re-characterization of its thermal properties using a technique like Differential Scanning Calorimetry (DSC).[11]
-
Q3: How do I know if my stabilized SCPCM solution will be stable over the long term?
A3: Long-term stability requires rigorous testing beyond a few cycles.
-
Causality: Short-term stability does not guarantee long-term performance. Factors like slow degradation of components, interaction with container surfaces, or gradual changes in solution structure can lead to failure over time.
-
Validation Protocol:
-
Accelerated Stability Studies: Store samples at elevated temperatures (while remaining below the phase transition temperature) to accelerate potential degradation reactions. Analyze periodically.
-
Extended Thermal Cycling: Subject the SCPCM solution to hundreds or even thousands of freeze-thaw cycles. Monitor key performance indicators like the degree of supercooling, latent heat of fusion, and any signs of chemical degradation.[12]
-
Analytical Monitoring: Use techniques like High-Performance Liquid Chromatography (HPLC) to detect and quantify any degradation products or changes in the concentration of the primary components over time.[13][14]
-
Part 3: Visualizing the Mechanism of Action
Understanding the role of EDTA is clearer with a visual representation of the underlying chemical processes.
Caption: Impurity-induced crystallization in an SCPCM solution.
Caption: The stabilizing chelation effect of EDTA on impurities.
Part 4: Experimental Protocols
These protocols provide a validated framework for preparing and testing EDTA-stabilized SCPCM solutions.
Protocol 1: Preparation of a Trial EDTA-Stabilized SCPCM Solution
Objective: To prepare a small-batch SCPCM solution with a starting concentration of EDTA for initial stability screening.
Materials:
-
High-purity salt hydrate (e.g., Sodium Acetate Trihydrate)
-
High-purity deionized water (Type I)
-
Disodium EDTA (ACS grade or higher)
-
Sterile, sealed containers (e.g., borosilicate glass vials)
-
Calibrated analytical balance and magnetic stir plate
Methodology:
-
Environment: Perform all work in a clean environment, such as a laminar flow hood, to minimize particulate contamination.[15]
-
Solution Preparation:
-
Accurately weigh the required amount of deionized water into a sterile beaker.
-
Slowly add the desired amount of Disodium EDTA while stirring to achieve a target concentration (e.g., 1 mmol/L). Ensure it is fully dissolved.
-
Gradually add the salt hydrate to the EDTA solution while stirring continuously. Mild heating may be applied if necessary to facilitate dissolution, but do not exceed the material's melting point.
-
-
Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particulates.
-
Aliquoting: Dispense the filtered solution into sterile, sealed vials.
-
Control Group: Prepare an identical solution following steps 1-4 but without the addition of Disodium EDTA. This control is essential for comparison.
Protocol 2: Quantitative Evaluation of SCPCM Stability via Differential Scanning Calorimetry (DSC)
Objective: To quantify the impact of EDTA on the supercooling behavior and thermal stability of an SCPCM solution over multiple cycles.
Methodology:
-
Sample Preparation: Prepare multiple SCPCM solutions as per Protocol 1 with varying concentrations of EDTA (e.g., 0, 0.1, 0.5, 1.0, 5.0 mmol/L).
-
DSC Sample Sealing: Accurately weigh 5-10 mg of each solution into hermetically sealed aluminum DSC pans. An empty, sealed pan will serve as the reference.
-
Thermal Program:
-
Equilibration: Hold the sample at a temperature well above the melting point (e.g., 70°C for Sodium Acetate Trihydrate) for 5 minutes to ensure a homogenous liquid state.
-
Cooling Ramp: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly below the expected freezing point (e.g., -20°C).
-
Heating Ramp: Heat the sample at the same controlled rate back to the starting temperature.
-
-
Data Acquisition: Record the heat flow as a function of temperature. The crystallization event will appear as a sharp exothermic peak during the cooling ramp.
-
Cycling: Repeat the thermal program for a minimum of 50 cycles to assess stability over time.
-
Data Analysis:
-
Degree of Supercooling (ΔT_sc): Calculate the difference between the melting onset temperature (from the heating curve) and the crystallization peak temperature (from the cooling curve).
-
Latent Heat (ΔH): Integrate the area under the melting peak to determine the latent heat of fusion.
-
Stability Assessment: Plot ΔT_sc and ΔH as a function of the cycle number for each EDTA concentration. A stable formulation will exhibit consistent values.
-
Data Interpretation:
The following table shows representative data from a DSC analysis, illustrating how stability metrics can be compared across different formulations.
| EDTA Concentration (mmol/L) | Average Degree of Supercooling (ΔT_sc) over 50 Cycles (°C) | Standard Deviation of ΔT_sc | Latent Heat (ΔH) after 50 Cycles (J/g) |
| 0 (Control) | 8.5 | ± 4.2 (indicates erratic crystallization) | 225 |
| 0.1 | 25.1 | ± 1.5 | 240 |
| 0.5 | 32.8 | ± 0.8 | 242 |
| 1.0 (Optimal) | 35.2 | ± 0.5 (highly stable) | 241 |
| 5.0 | 33.1 | ± 1.1 | 238 |
Table based on the principle that an optimal chelator concentration enhances stability, as noted in literature.[9]
References
-
Šovljanski, O., et al. (2022). Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc. mBio. Available at: [Link]
-
A. Sharma, V. (n.d.). A review on supercooling of Phase Change Materials in thermal energy storage systems. ResearchGate. Available at: [Link]
-
Monti, M., et al. (2022). A comprehensive report of long-term stability data for a range of ATMPs: A need to develop guidelines for safe and harmonized stability studies. Cytotherapy. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). SUPAC-IR Questions and Answers about SUPAC-IR Guidance. FDA. Available at: [Link]
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Liu, Y., et al. (2023). Effect of Temperature and Impurity Content to Control Corrosion of 316 Stainless Steel in Molten KCl-MgCl2 Salt. MDPI. Available at: [Link]
-
PAVCO. (n.d.). The role of Chelating Agents in metal finishing. Available at: [Link]
-
(n.d.). Effects of Additives on the Physical Stability and Dissolution of Polymeric Amorphous Solid Dispersions: a Review. ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Disodium edetate?. Available at: [Link]
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(n.d.). Nanocapsules containing salt hydrate phase change materials for thermal energy storage. Royal Society of Chemistry. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
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Liu, Y., et al. (2023). Effect of Temperature and Impurity Content to Control Corrosion of 316 Stainless Steel in Molten KCl-MgCl2 Salt. ResearchGate. Available at: [Link]
-
(n.d.). Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment. ResearchGate. Available at: [Link]
-
Al-Shanti, N. (n.d.). Encapsulated Salt Hydrate Phase Change Materials for Thermal Energy Storage. The University of Liverpool Repository. Available at: [Link]
-
Anderson, P. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
Ng, L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]
-
Shanghai Chemex. (n.d.). Why is EDTA Used as a Chelating Agent?. Available at: [Link]
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(n.d.). Role of chelating agents for prevention, intervention, and treatment of exposures to toxic metals. PMC. Available at: [Link]
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American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Compounding Sterile Preparations. Available at: [Link]
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Neelakantan, P. (2013). Ethylenediaminetetraacetic acid in endodontics. Journal of Conservative Dentistry. Available at: [Link]
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Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]
-
Wang, T., et al. (2023). Carbon-Enhanced Hydrated Salt Phase Change Materials for Thermal Management Applications. MDPI. Available at: [Link]
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(n.d.). Corrosion product formation during NaCl induced atmospheric corrosion of magnesium alloy AZ91D. ResearchGate. Available at: [Link]
-
Lilley, D., et al. (n.d.). Impact of size and thermal gradient on supercooling of phase change materials for thermal energy storage. eScholarship. Available at: [Link]
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Sarrut, M., et al. (2014). Studies on the Stability of Preservatives Under Subcritical Water Conditions. International Journal of Cosmetic Science. Available at: [Link]
-
Ali, S. A., et al. (2019). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. RSC Advances. Available at: [Link]
-
(n.d.). Role of Chelating Agents for Prevention, Intervention, and Treatment of Exposures to Toxic Metals. ResearchGate. Available at: [Link]
-
Ng, L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Available at: [Link]
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Biswas, K., et al. (2017). Experimental Study of the Behavior of Phase Change Materials during Interrupted Phase Change Processes. MDPI. Available at: [Link]
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(n.d.). inorganic salt hydrates as phase change materials (pcm) for thermal energy storage in solar install. Structure and Environment. Available at: [Link]
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Sisu@UT. (n.d.). 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available at: [Link]
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(n.d.). Mechanism of Low Endotoxin Recovery Caused by a Solution Containing a Chelating Agent and a Detergent. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Sodium hydroxide. Available at: [Link]
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American Society of Health-System Pharmacists. (n.d.). The Pharmacist Guide to Assigning a Beyond Use Date to a Compounded Sterile or Nonsterile Preparation. Available at: [Link]
-
Orbimind. (2025). PVC Additives: Processing & Sustainability in PVC Formulation. Available at: [Link]
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Phase Change Solutions. (n.d.). Phase Change Materials The report provides a review of Phase Change Materials (PCMs) for Thermal Energy Storage applications. Available at: [Link]
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Urban Integrative IV and Detox Clinic. (2018). EDTA Chelation Therapy. Available at: [Link]
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(n.d.). Effect of Metallic Impurities in the Electroplating Solution on Nickel Coatings. ResearchGate. Available at: [Link]
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Lilley, D., et al. (2021). Impact of size and thermal gradient on supercooling of phase change materials for thermal energy storage. OSTI.GOV. Available at: [Link]
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MDPI. (n.d.). Friction Stir Processing: An Eco-Efficient Route to High-Performance Surface Architectures in MMCs. Available at: [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). Types of Chelating Agents, Limitations and Utility. Available at: [Link]
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Ibrahim, F. A., & El-Din, M. Z. (1989). Effect of chelating agents on the stability of injectable isoniazid solutions. International Journal of Pharmaceutics. Available at: [Link]
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(n.d.). Experimental study on binary phase change material with excellent supercooled stability and superior thermal physical properties for seasonal heat storage. ResearchGate. Available at: [Link]
-
Institute of Personal Care Science. (2020). Cosmetic chelating agents. YouTube. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Edetate Calcium Disodium?. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Urinary Mercapturic Acid Pathway Metabolites
For researchers, toxicologists, and drug development professionals, the accurate quantification of xenobiotic metabolites in biological matrices is paramount for understanding exposure, metabolism, and potential toxicity. Among the myriad of metabolic pathways, the mercapturic acid pathway represents a critical detoxification route for a wide range of electrophilic compounds. This guide provides an in-depth comparative analysis of analytical methodologies for three key urinary analytes within this pathway: S-phenylmercapturic acid (SCPC), its methyl ester derivative (SCPCM), and the parent compound N-acetylcysteine (NAC).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of hands-on experience to ensure robust and reliable analytical outcomes. Every method described is designed as a self-validating system, emphasizing scientific integrity and trustworthiness.
Introduction: The Significance of Mercapturic Acid Pathway Metabolites
The mercapturic acid pathway is a major detoxification mechanism for electrophilic compounds, including environmental pollutants and drug metabolites. The process begins with the conjugation of the electrophile to glutathione (GSH), followed by a series of enzymatic steps that ultimately lead to the formation of a mercapturic acid (an N-acetyl-L-cysteine conjugate) that is excreted in the urine.
-
S-Phenylmercapturic Acid (SCPC) , also known as S-phenyl-N-acetyl-L-cysteine (SPMA), is a well-established and highly specific biomarker for benzene exposure.[1] Its presence and concentration in urine provide a reliable measure of the internal dose of this ubiquitous environmental and industrial chemical.
-
S-Phenylmercapturic Acid Methyl Ester (SCPCM) is a derivative of SCPC often synthesized for analytical purposes, particularly for gas chromatography (GC) methods, to improve volatility and thermal stability.[1] While less common in modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, understanding its analytical characteristics is crucial for historical data comparison and certain specialized applications.
-
N-acetylcysteine (NAC) is the precursor molecule for mercapturic acids and is also a widely used mucolytic agent and antidote for acetaminophen poisoning.[2] The analysis of NAC in urine can provide a baseline for understanding the endogenous levels of this compound and can be relevant in clinical and toxicological studies.
This guide will focus on the state-of-the-art analytical technique for these compounds: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , which offers superior sensitivity and specificity compared to older methods like GC-MS or immunoassays.[1][3]
The Mercapturic Acid Pathway: A Visual Overview
The formation of SCPC from benzene exposure is a multi-step process involving several enzymatic conversions. Understanding this pathway is crucial for interpreting analytical results and appreciating the significance of the target analytes.
Caption: Metabolic activation of benzene and its detoxification via the mercapturic acid pathway to form SCPC.
Comparative Analysis of Analytical Methodologies
The successful quantification of SCPC, SCPCM, and NAC in urine hinges on a well-designed analytical method. This section provides a detailed comparison of the key steps involved.
Sample Preparation: The Foundation of Accurate Analysis
The complexity of the urine matrix necessitates a robust sample preparation strategy to remove interferences and concentrate the analytes of interest.
Experimental Protocol: Urine Sample Preparation
-
Sample Collection and Storage: Collect urine samples in polypropylene tubes and store them frozen (at or below -20°C) until analysis to ensure analyte stability.[1]
-
Thawing and Homogenization: Thaw urine samples at room temperature and vortex thoroughly to ensure a homogenous mixture.[4]
-
Internal Standard Spiking: Add an internal standard (IS) to all samples, calibrators, and quality controls. The use of a stable isotope-labeled internal standard (e.g., SCPC-d5) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[5][6]
-
Extraction:
-
Solid-Phase Extraction (SPE) for SCPC and SCPCM: This is a widely used and effective technique.[6][7]
-
Liquid-Liquid Extraction (LLE) for SCPC: A simpler, cost-effective alternative to SPE.[1]
-
Acidify the urine sample (e.g., with acetic acid).
-
Add an immiscible organic solvent (e.g., methyl-tert-butyl ether).
-
Vortex to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the layers and collect the organic phase.
-
-
Direct Dilution for NAC: For the analysis of the more polar NAC, a simple "dilute-and-shoot" approach is often sufficient, especially when using a sensitive LC-MS/MS system.[8] This minimizes sample preparation time and potential for analyte loss.
-
-
Evaporation and Reconstitution: Evaporate the eluate from SPE or LLE to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase to ensure compatibility with the LC system.[4]
Rationale for Method Selection:
-
SPE offers excellent cleanup and concentration, leading to lower limits of detection and reduced matrix effects. The choice of a C18 stationary phase is effective for the relatively non-polar SCPC and SCPCM.
-
LLE is a faster and less expensive option than SPE, but it may be less efficient in removing all matrix components, potentially leading to greater ion suppression in the MS source.[1]
-
Direct Dilution is the simplest method but is only suitable for analytes present at higher concentrations or for highly sensitive instruments, as it does not provide any sample enrichment.
Chromatographic Separation: Achieving Specificity
The goal of liquid chromatography is to separate the analytes of interest from each other and from co-eluting matrix components before they enter the mass spectrometer.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is the standard choice for separating these compounds.[4]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (typically acetonitrile or methanol) containing a small amount of acid (e.g., formic acid or acetic acid) is commonly used. The acid helps to improve peak shape and ionization efficiency.
-
Gradient Program: A typical gradient starts with a high percentage of the aqueous mobile phase to retain the polar analytes and gradually increases the organic content to elute the less polar compounds.
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for these acidic molecules as it provides excellent sensitivity.[1][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis, offering high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[5]
-
Comparative Performance Data:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Typical Retention Time (min) |
| SCPC (SPMA) | 238.1 | 109.1 | Negative ESI | ~8-9 |
| SCPCM | 252.1 | 123.1 | Negative ESI | >9 (more non-polar) |
| NAC | 162.0 | 103.0 | Negative ESI | ~2-3 |
Note: Retention times are approximate and will vary depending on the specific column, mobile phase, and gradient conditions used.
Rationale for Parameter Selection:
-
The choice of a C18 column is based on the hydrophobic nature of the phenyl group in SCPC and SCPCM, allowing for good retention and separation from more polar urinary components.
-
Gradient elution is necessary to effectively separate the more polar NAC from the less polar SCPC and SCPCM within a reasonable run time.
-
Negative ion ESI is optimal for these acidic compounds, as they readily deprotonate to form [M-H]⁻ ions.
-
The MRM transitions are selected for their specificity and abundance to ensure sensitive and interference-free detection. The transition for SCPC (m/z 238 -> 109) is a characteristic fragmentation corresponding to the loss of the N-acetylcysteine moiety.[4][5][6]
Workflow and Data Analysis: From Sample to Result
A well-defined workflow is essential for high-throughput and reliable analysis.
Caption: A generalized workflow for the analysis of urinary mercapturic acid pathway metabolites by LC-MS/MS.
Data Quantification:
Quantification is achieved by creating a calibration curve using standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the calibrators. The concentration of the analyte in the unknown samples is then determined from this curve. Results are typically reported in ng/mL or can be normalized to creatinine concentration to account for variations in urine dilution.
Method Validation and Performance Comparison
A rigorous method validation is crucial to ensure the reliability of the analytical data. Key validation parameters are summarized below.
| Parameter | SCPC (SPMA) | SCPCM | NAC |
| Linearity (r²) | >0.99[1][9] | Expected to be similar to SCPC | >0.99 |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL[1][3] | Expected to be in a similar range to SCPC | ~0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.0 ng/mL[1] | Expected to be in a similar range to SCPC | ~0.5 - 2 µg/mL[8] |
| Accuracy (% Recovery) | 91.4 - 105.2%[1] | Expected to be >90% | >97%[8] |
| Precision (% RSD) | <10%[1] | Expected to be <15% | <5%[8] |
| Matrix Effect | Can be significant, mitigated by IS | Can be significant, mitigated by IS | Generally lower than for SCPC/SCPCM |
Key Insights and Causality:
-
Sensitivity: LC-MS/MS provides excellent sensitivity for all three analytes, allowing for the detection of low levels of exposure (for SCPC) and endogenous concentrations (for NAC).
-
Specificity: The use of MRM transitions ensures high specificity, minimizing the risk of interference from other urinary components.
-
Derivatization (SCPCM): While derivatization to the methyl ester can improve chromatographic properties for GC analysis, it adds an extra step to the sample preparation for LC-MS/MS and is generally not necessary given the excellent performance of modern LC-MS/MS systems for the direct analysis of SCPC.[1]
-
Internal Standard: The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification, especially for SCPC and SCPCM, where matrix effects can be more pronounced.
Conclusion: A Framework for Robust and Reliable Analysis
The choice of analytical methodology for SCPC, SCPCM, and NAC in urine should be guided by the specific research question, the required sensitivity, and the available instrumentation. For the routine biomonitoring of benzene exposure, the direct analysis of SCPC (SPMA) by LC-MS/MS with a stable isotope-labeled internal standard is the method of choice, offering a balance of sensitivity, specificity, and throughput. The analysis of SCPCM is generally not required for LC-MS/MS and is more relevant for GC-based methods. The analysis of NAC provides valuable contextual information and can be readily accomplished using a simple "dilute-and-shoot" LC-MS/MS method.
By understanding the underlying principles of the analytical techniques and the rationale behind the experimental choices, researchers can develop and validate robust and reliable methods for the quantification of these important mercapturic acid pathway metabolites, leading to high-quality data that can confidently support toxicological and clinical research.
References
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Gomes, L. A., et al. (2018). A simple and sensitive LC-MS/MS method for the determination of S-phenylmercapturic acid in human urine. Química Nova, 41(1), 59-66. [Link]
- Alwis, K. U., et al. (2012). Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MS-MS). Analytica Chimica Acta, 750, 152-160.
- Li, Y., et al. (2006). Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method. Rapid Communications in Mass Spectrometry, 20(1), 17-22.
- Al-Ghamdi, K. M., et al. (2024). Validation of Analysis of S-Phenyl Mercapturic Acid in Urine by High-Performance Liquid Chromatography – Photodiode Array. Baghdad Science Journal, 21(2), 534-542.
- Centers for Disease Control and Prevention (CDC). (2014). NMAM 8326: S-Benzylmercapturic acid and S-phenylmercapturic acid in urine; metabolites of toluene and benzene. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition.
- Cheever, K. L., et al. (2009). Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine.
- Roda, G., et al. (2015). A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. Analytical Methods, 7(18), 7859-7865.
- Centers for Disease Control and Prevention (CDC). (2014).
- 1mg. (2026). Mucinac 600 Effervescent Tablet Orange Sugar Free.
- Gomes, L. A., et al. (2018). A SIMPLE AND SENSITIVE LC-MS/MS METHOD FOR THE DETERMINATION OF S-PHENYLMERCAPTURIC ACID IN HUMAN URINE.
- Jia, L., et al. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(7), 1296-1305.
- Tranfo, G., et al. (2005). Determination of urinary S-phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 19(1), 127-132.
- Arnold, S. M., et al. (2018). Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods. Journal of Analytical Toxicology, 42(8), 555-563.
- Fustinoni, S., et al. (2005). Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods.
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A Comparative Guide to S-(2-carboxypropyl)-Cysteamine and Other Thiol-Based Detoxification Agents for Researchers and Drug Development Professionals
In the landscape of cellular detoxification and cytoprotection, thiol-based compounds are indispensable tools for researchers and drug development professionals. Their ability to neutralize reactive electrophiles and mitigate oxidative stress is central to cellular defense mechanisms. This guide provides an in-depth comparison of S-(2-carboxypropyl)-Cysteamine, a key metabolite in a recently elucidated detoxification pathway, with established thiol-based agents including N-acetylcysteine (NAC), Glutathione (GSH), Cysteamine, and Amifostine.
This document moves beyond a simple cataloging of compounds, offering a mechanistic exploration of their detoxification capabilities, supported by experimental data and detailed protocols to empower your research.
The Central Role of Thiols in Detoxification
Thiol (-SH) functional groups are potent nucleophiles, enabling them to react with and neutralize a wide array of electrophilic toxins and reactive oxygen species (ROS). This reactivity, primarily through a mechanism known as Michael addition, underpins their detoxifying and cytoprotective effects. The efficacy of a thiol-based agent is governed by several factors including its cellular uptake, intracellular concentration, and the intrinsic reactivity of its thiol group.
Compound Profiles and Mechanisms of Action
This section details the individual characteristics of this compound and other prominent thiol-based detoxification agents.
This compound (S-2-CP-C)
This compound is an endogenous metabolite formed from the conjugation of cysteamine with methacrylyl-CoA, a toxic intermediate in the valine catabolism pathway[1].
-
Mechanism of Action: The primary known detoxification role of S-2-CP-C is the scavenging of methacrylyl-CoA. The thiol group of cysteamine (from which S-2-CP-C is derived) engages in a Michael addition reaction with the α,β-unsaturated carbonyl structure of methacrylyl-CoA, neutralizing its reactivity[1]. This prevents the modification of cellular macromolecules and mitigates mitochondrial dysfunction associated with methacrylyl-CoA accumulation.
-
Key Differentiator: S-2-CP-C is a specific biomarker for Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency, a rare mitochondrial disorder. Its formation represents a physiological detoxification pathway for a specific endogenous toxic metabolite.
N-Acetylcysteine (NAC)
NAC is a widely used mucolytic agent and an antidote for acetaminophen overdose. It is a precursor to L-cysteine and subsequently, glutathione.
-
Mechanism of Action: NAC's detoxification effects are twofold. It can directly scavenge reactive oxygen species. More importantly, it replenishes intracellular glutathione stores, the body's primary endogenous antioxidant[2].
-
Clinical Significance: NAC is a clinically approved and well-established drug, particularly for the treatment of acetaminophen-induced hepatotoxicity[2]. However, its oral bioavailability is relatively low[3][4].
Glutathione (GSH)
GSH is a tripeptide and the most abundant endogenous antioxidant in mammalian cells.
-
Mechanism of Action: GSH directly neutralizes free radicals and is a cofactor for several detoxifying enzymes, including glutathione S-transferases (GSTs). GSTs catalyze the conjugation of GSH to a wide range of xenobiotics and electrophilic compounds, facilitating their excretion[5].
-
Limitations: Exogenous administration of GSH is limited by its poor membrane permeability and rapid degradation in the gastrointestinal tract.
Cysteamine
Cysteamine is the simplest stable aminothiol and is used in the treatment of cystinosis.
-
Mechanism of Action: In cystinosis, cysteamine enters the lysosome and converts cystine into cysteine and a cysteine-cysteamine mixed disulfide, which can then exit the lysosome. It also acts as a scavenger of reactive oxygen species[6][7].
-
Comparative Efficacy: Studies have shown that both cysteamine and NAC can promote the uptake of cystine for glutathione biosynthesis[8]. In some contexts, cysteamine has shown different efficacy compared to other thiols. For instance, in one study, amifostine provided stronger cytoprotection than cysteamine against paclitaxel-induced toxicity in normal cells[9].
Amifostine
Amifostine is a broad-spectrum cytoprotective agent used to mitigate the toxic effects of chemotherapy and radiotherapy.
-
Mechanism of Action: Amifostine is a prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065. WR-1065 is a potent scavenger of free radicals generated by radiation and chemotherapy[10][11][12][13].
-
Selectivity: Amifostine is selectively taken up by normal tissues due to higher alkaline phosphatase activity, providing targeted protection without compromising anti-tumor efficacy[12][13].
Comparative Analysis of Detoxification Performance
Direct comparative studies of this compound with other thiol-based agents in the detoxification of methacrylyl-CoA are not yet prevalent in the literature. However, we can infer relative efficacy based on the principles of Michael addition and cellular availability. The following table summarizes key parameters for comparison.
| Feature | This compound | N-Acetylcysteine (NAC) | Glutathione (GSH) | Cysteamine | Amifostine |
| Primary Detoxification Role | Neutralization of methacrylyl-CoA | Replenishment of GSH, direct ROS scavenging | Broad-spectrum detoxification of xenobiotics and ROS | Cystine clearance in cystinosis, ROS scavenging | Protection against chemo- and radiotherapy toxicity |
| Mechanism | Michael addition | GSH precursor, direct scavenging | Enzymatic conjugation (GSTs), direct scavenging | Disulfide exchange, ROS scavenging | Free radical scavenging (as WR-1065) |
| Cellular Uptake | Likely utilizes amino acid or peptide transporters | Amino acid transporters | Limited | Cationic amino acid transporters | Facilitated diffusion (as WR-1065) |
| Bioavailability (Oral) | Not established | Low (~6-10%)[3][4] | Very low | Moderate | Not administered orally |
| Clinical Application | Biomarker for ECHS1 deficiency | Acetaminophen overdose, mucolytic | Not used as a direct therapeutic | Cystinosis | Cytoprotection in cancer therapy[10][11] |
Experimental Protocols for Comparative Evaluation
To facilitate direct comparison of these thiol-based agents, this section provides detailed, self-validating experimental protocols.
In Vitro Michael Addition Reactivity Assay
This assay directly compares the reaction kinetics of different thiols with an α,β-unsaturated carbonyl compound, such as methacrylyl-CoA.
Objective: To quantify and compare the rate of Michael addition of various thiol compounds to methacrylyl-CoA.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, NAC, GSH, Cysteamine, and Amifostine (or its active metabolite WR-1065) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of methacrylyl-CoA in the same buffer.
-
-
Reaction Setup:
-
In a 96-well UV-transparent plate, mix the thiol compound and methacrylyl-CoA at desired concentrations.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance of methacrylyl-CoA at its λmax (e.g., around 260 nm) over time using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates and determine the second-order rate constants for each thiol compound.
-
Causality Behind Experimental Choices: The use of a UV-transparent plate and a spectrophotometer allows for real-time monitoring of the reaction. By keeping the concentration of one reactant in excess, pseudo-first-order kinetics can be assumed, simplifying the calculation of rate constants.
Cellular Cytoprotection Assay
This assay evaluates the ability of thiol compounds to protect cells from the toxicity induced by an electrophilic agent like methacrylyl-CoA.
Objective: To compare the cytoprotective efficacy of different thiol compounds against methacrylyl-CoA-induced cell death.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., HepG2 hepatocytes) in appropriate media.
-
-
Treatment:
-
Pre-incubate cells with varying concentrations of this compound, NAC, GSH, Cysteamine, or Amifostine for a defined period (e.g., 2 hours).
-
Introduce methacrylyl-CoA to induce cytotoxicity.
-
-
Viability Assessment:
-
After a suitable incubation period (e.g., 24 hours), assess cell viability using a standard method like the MTT assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group and determine the EC50 for each thiol compound.
-
Trustworthiness of the Protocol: This protocol includes appropriate controls (untreated cells, cells treated with only the thiol, and cells treated with only methacrylyl-CoA) to ensure that the observed effects are due to the cytoprotective action of the thiol compounds.
LC-MS/MS Quantification of Thiol Adducts
This method allows for the sensitive and specific quantification of the adducts formed between the thiol compounds and the toxic metabolite.
Objective: To quantify the formation of this compound and other thiol-methacrylyl-CoA adducts in a biological matrix.
Methodology:
-
Sample Preparation:
-
Collect cell lysates or biological fluids (e.g., plasma, urine) from in vitro or in vivo experiments.
-
Perform protein precipitation and solid-phase extraction to isolate the analytes.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of each thiol adduct.
-
-
Data Analysis:
-
Generate calibration curves using authentic standards to quantify the concentration of each adduct in the samples.
-
Authoritative Grounding: This protocol is based on established methods for the quantification of this compound and other thiol metabolites in biological samples[14][15][16].
Signaling Pathways and Visualization
The cytoprotective effects of thiol compounds are often mediated by the activation of specific signaling pathways, most notably the Nrf2-Keap1 pathway.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Electrophiles and ROS can modify reactive cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of a battery of cytoprotective genes, including those involved in glutathione synthesis and detoxification[17][18][19].
Caption: Nrf2-Keap1 signaling pathway activation by thiol agents.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comprehensive comparison of thiol-based detoxification agents.
Caption: A comprehensive workflow for comparing thiol detoxification agents.
Conclusion and Future Directions
This compound represents a fascinating example of a specific endogenous detoxification pathway. While established thiol-based agents like NAC, glutathione, and amifostine have broader applications, the study of S-2-CP-C provides valuable insights into the nuanced roles of thiols in cellular defense.
Future research should focus on direct comparative studies to quantify the detoxification efficacy of this compound against other thiols, particularly in the context of methacrylyl-CoA toxicity. The experimental protocols provided in this guide offer a robust framework for such investigations. A deeper understanding of the cellular uptake and metabolism of S-2-CP-C will further elucidate its physiological significance.
By employing the methodologies and frameworks outlined in this guide, researchers and drug development professionals can more effectively evaluate and harness the therapeutic potential of this important class of compounds.
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The Analyst's Dilemma: Comparing Sensitivity of Mass Spectrometry with Fluorescence Detection for Cysteamine
A Senior Application Scientist's In-Depth Technical Guide
For researchers, clinical scientists, and drug development professionals, the accurate quantification of cysteamine is paramount. This aminothiol is the primary treatment for cystinosis, a rare lysosomal storage disorder, and its therapeutic monitoring is crucial for patient outcomes.[1] However, the inherent properties of the cysteamine molecule—namely its high polarity, instability, and lack of a native chromophore or fluorophore—present significant analytical challenges.[2][3]
This guide provides a direct comparison of the two most prominent analytical techniques for cysteamine quantification: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each method, present supporting experimental data on their sensitivity, and provide detailed protocols to illustrate the practical considerations for their implementation.
The Core Challenge: Making Cysteamine Visible
The primary hurdle in cysteamine analysis is its molecular structure. It does not absorb UV light or fluoresce, making it invisible to standard detectors.[2][3] Therefore, both methods must incorporate strategies to render the molecule detectable.
Fluorescence Detection: The Derivatization Imperative
Fluorescence detection relies on a molecule's ability to absorb light at one wavelength and emit it at a longer wavelength. To make cysteamine "visible" to a fluorescence detector, it must be chemically tagged with a fluorescent molecule (a fluorophore). This is achieved through a process called derivatization .[4]
The most common approach involves reacting the thiol (-SH) group of cysteamine with a derivatizing agent. Reagents like N-(1-pyrenyl) maleimide (NPM) or monobromobimane (mBBr) react specifically with thiols to form a highly fluorescent adduct that can be easily detected after separation by HPLC.[2][5][6][7] The choice of derivatization agent is critical as it dictates the excitation/emission wavelengths and the overall sensitivity of the assay.
Sensitivity Showdown: A Quantitative Comparison
The ultimate measure of an analytical method's performance for trace-level analysis lies in its sensitivity, typically defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). [8]The LOD is the lowest concentration that can be reliably detected, while the LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.
The table below summarizes reported sensitivity values from published, validated methods.
| Detection Method | Derivatizing Agent | Matrix | LLOQ / LOD | Reference |
| HPLC-Fluorescence | N-(1-pyrenyl) maleimide | Plasma, Liver | Linear Range: 100-1000 nM | [5][7] |
| HPLC-Fluorescence | Monobromobimane | Human Plasma | LOD: 0.5 nmol/ml (0.5 µM) | [6] |
| LC-MS/MS | None | Human Plasma | LLOQ: 1.25 µM / LOD: 0.25 µM | [1][9] |
| LC-MS/MS | None | Human Plasma | LLOQ: 75 ng/mL (~0.97 µM) | [10] |
Analysis of Sensitivity:
At first glance, the sensitivity of both techniques appears to be in a similar low-micromolar to high-nanomolar range. However, the key differentiator is not just the absolute detection limit but the specificity and robustness of the measurement, especially in complex biological matrices.
-
Mass Spectrometry achieves its sensitivity through specificity. The MRM technique is akin to finding a needle in a haystack by looking for a needle of a specific weight that breaks into pieces of specific weights. This dramatically reduces interference from co-eluting matrix components, which is a common challenge in fluorescence-based methods. [3][11]* Fluorescence Detection , while sensitive, can be more susceptible to interference. Any endogenous compound with a thiol group can potentially react with the derivatization agent, leading to interfering peaks and an overestimation of the cysteamine concentration. [2]Furthermore, the derivatization reaction itself can be a source of variability.
Therefore, while both methods can detect cysteamine at clinically relevant levels, LC-MS/MS is generally considered the "gold standard" due to its superior selectivity, which ensures that the signal being measured is unequivocally from cysteamine. [11][12]
Validated Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for each technique.
Protocol 1: Cysteamine Quantification by HPLC-Fluorescence
This protocol is based on the derivatization of cysteamine with N-(1-pyrenyl) maleimide (NPM). [5][7] 1. Sample Preparation & Derivatization:
- To 100 µL of plasma sample, add 10 µL of an internal standard solution.
- Add 20 µL of 10 mM dithiothreitol (DTT) to reduce any cystamine to cysteamine. Incubate for 10 minutes at room temperature. Causality: This reduction step is crucial for measuring the total drug concentration, which is essential for pharmacokinetic analysis.
- Initiate protein precipitation by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a new tube.
- Add 50 µL of 1 M buffer (pH 8.0) and 50 µL of 1 mg/mL NPM in acetonitrile.
- Incubate the reaction mixture for 60 minutes at 60°C in the dark. Causality: The derivatization reaction is pH and temperature-dependent. These conditions are optimized for efficient and complete tagging of the thiol group.
- Inject 20 µL of the final mixture into the HPLC system.
2. HPLC-Fluorescence Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30 v/v) containing 0.1% acetic acid. [5][7] * Flow Rate: 1.0 mL/min.
- Fluorescence Detector: Excitation wavelength (λex) at 330 nm and an emission wavelength (λem) at 376 nm. [5]
Protocol 2: Cysteamine Quantification by LC-MS/MS
This protocol is a representative method for the direct analysis of cysteamine in plasma. [1][11][12] 1. Sample Preparation:
- To 50 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard (e.g., cysteamine-d4). Causality: The internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement, allowing for highly accurate and precise correction during data analysis.
- Add 10 µL of 100 µM Tris(2-carboxyethyl)phosphine (TCEP) to ensure cysteamine is in its reduced state. [10][12] * Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
- LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.9 µm) for good retention of the polar cysteamine molecule. [11] * Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient starting at high organic content to retain cysteamine on the HILIC column.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions:
- Cysteamine: Precursor ion m/z 78.04 → Product ion m/z 35.1. [11] * Cysteamine-d4 (IS): Precursor ion m/z 82.07 → Product ion m/z 30.2. [11]
Conclusion: Selecting the Appropriate Tool for the Task
Both fluorescence and mass spectrometry are powerful techniques capable of the sensitive quantification of cysteamine.
-
HPLC with Fluorescence Detection is a robust and cost-effective method. When properly validated, it is well-suited for research applications where instrumentation costs are a consideration and the biological matrix is relatively clean. Its primary limitation is the absolute requirement for derivatization and a potential susceptibility to interferences from other thiol-containing molecules.
-
LC-MS/MS represents the pinnacle of bioanalytical specificity and sensitivity. [13]It is the undisputed method of choice for clinical trials, therapeutic drug monitoring, and regulatory submissions. [14]Its ability to distinguish the analyte from matrix interferences based on mass provides the highest level of confidence and data integrity. While the initial capital investment is higher, the unparalleled quality of the data justifies its use in critical drug development and patient care applications.
Ultimately, the choice of method depends on the specific requirements of the study, the available resources, and the complexity of the sample matrix. For applications demanding the highest degree of accuracy and trustworthiness, LC-MS/MS is the authoritative and superior technique.
References
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Ogony, J., Mare, S., Wu, W., & Ercal, N. (2006). High performance liquid chromatography analysis of 2-mercaptoethylamine (cysteamine) in biological samples by derivatization with N-(1-pyrenyl) maleimide (NPM) using fluorescence detection. Journal of Chromatography B, 843(1), 57-62. [Link]
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Liappis, N., & Schlegel, F. (1998). Determination of total cysteamine in human serum by a high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 767-773. [Link]
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Zeri, M. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Doctoral dissertation, Università degli Studi di Parma. [Link]
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Ogony, J., Mare, S., Wu, W., & Ercal, N. (2006). High performance liquid chromatography analysis of 2-mercaptoethylamine (cysteamine) in biological samples by derivatization with N-(1-pyrenyl) maleimide (NPM) using fluorescence detection. ResearchGate. [Link]
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Atallah, C., Flayhan, A., & Loun, B. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Drug Metabolism Reviews, 52(4), 536-553. [Link]
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Cuppoletti, F., et al. (2021). A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. Italian Journal of Pediatrics, 47(1), 1-8. [Link]
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Cuppoletti, F., et al. (2021). A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. ResearchGate. [Link]
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Di Perna, M., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Pharmaceuticals, 17(5), 649. [Link]
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FDA. (2014). Clinical Pharmacology and Biopharmaceutics Review(s) - Procysbi (cysteamine bitartrate). U.S. Food and Drug Administration. [Link]
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Di Perna, M., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. PMC - PubMed Central. [Link]
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Ercal, N., et al. (2001). A validated HPLC-fluorescence method with a semi-micro column for routine determination of homocysteine, cysteine and cysteamine, and the relation between the thiol derivatives in normal human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 297-303. [Link]
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Vitvitsky, V., et al. (2018). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox biology, 19, 188-197. [Link]
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A Comparative Guide to the Biological Activities of S-(2-carboxypropyl)-Cysteamine and S-(2-carboxyethyl)-L-cysteine
Introduction
In the landscape of cellular biochemistry and drug development, the nuanced differences between structurally similar molecules can lead to vastly different biological outcomes. This guide provides a detailed comparative analysis of two such molecules: S-(2-carboxypropyl)-Cysteamine (SCPCM) and S-(2-carboxyethyl)-L-cysteine (β-CEC). While both are sulfur-containing compounds derived from endogenous metabolic pathways, their known biological activities and contexts of scientific interest diverge significantly. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective biological activities, supported by experimental data and detailed protocols.
This compound (SCPCM) , a derivative of cysteamine, has primarily been identified as a crucial biomarker for inborn errors of metabolism, specifically ECHS1 deficiency. Its formation is a consequence of the detoxification of methacrylyl-CoA, an intermediate in the valine catabolism pathway[1]. In contrast, S-(2-carboxyethyl)-L-cysteine (β-CEC) , a derivative of L-cysteine, is a naturally occurring non-proteinogenic amino acid found in certain legumes and can also be formed in humans upon exposure to environmental compounds like acrylamide[2][3][4][5]. Its biological activities, particularly its antioxidant and cytoprotective effects, have been more extensively studied, drawing comparisons to the clinically used mucolytic and antioxidant drug, S-carboxymethyl-L-cysteine (carbocisteine)[2][6][7].
This guide will delve into the known biological activities of each compound, present available comparative data, and provide detailed experimental methodologies to facilitate further research in this area.
Comparative Analysis of Biological Activities
A direct, head-to-head comparison of the biological activities of SCPCM and β-CEC is limited in the current scientific literature. However, by examining the individual data available for each compound, we can infer potential similarities and differences in their mechanisms of action.
Antioxidant and Cytoprotective Effects
S-(2-carboxyethyl)-L-cysteine (β-CEC) has demonstrated notable antioxidant and cytoprotective properties. In vitro studies have shown that β-CEC can act as a mild activator of the Nrf2 pathway, a key regulator of cellular antioxidant responses[2][6][7]. This activation suggests a potential role in protecting cells from oxidative stress. Furthermore, β-CEC has been shown to protect against cisplatin- and oxaliplatin-induced cytotoxic stress and exhibits antioxidant activity in a copper-dependent oxidative DNA degradation assay[2][6]. However, its ability to directly scavenge hydrogen peroxide is modest compared to potent antioxidants like glutathione[2].
This compound (SCPCM) , on the other hand, has not been extensively studied for its antioxidant properties. While its parent molecule, cysteamine, is known to possess antioxidant capabilities, it can also exhibit pro-oxidant effects by generating hydrogen peroxide at certain concentrations[3][8]. The biological antioxidant potential of the carboxypropyl-adducted form remains an area for further investigation.
Table 1: Summary of Known Antioxidant and Cytoprotective Activities
| Biological Activity | This compound (SCPCM) | S-(2-carboxyethyl)-L-cysteine (β-CEC) |
| Direct Antioxidant Activity | Data not available | Moderate; protects against copper-dependent oxidative DNA damage[2][6] |
| Nrf2 Pathway Activation | Data not available | Yes, mild activator[2][6][7] |
| Cytoprotection | Data not available | Protects against cisplatin- and oxaliplatin-induced cytotoxicity[2][6] |
Enzyme Inhibition
Both β-CEC and a close structural analog of SCPCM have been shown to inhibit the enzyme cystathionine γ-lyase (CSE), which is involved in the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule[2][9]. This suggests a potential shared mechanism of action in modulating H₂S bioavailability.
Table 2: Known Enzyme Inhibition Profile
| Enzyme | This compound (SCPCM) / Analog | S-(2-carboxyethyl)-L-cysteine (β-CEC) |
| Cystathionine γ-lyase (CSE) | S-3-carboxypropyl-l-cysteine (a close analog) is an inhibitor[9] | Inhibitor at sub-millimolar concentrations[2] |
Cellular Metabolism and Other Effects
S-(2-carboxyethyl)-L-cysteine (β-CEC) has been observed to influence amino acid metabolism. In rats, dietary supplementation with β-CEC suppressed methionine-induced growth rate and increased plasma urea levels, suggesting an impact on protein utilization.
This compound (SCPCM) is a product of detoxification of methacrylyl-CoA, which is toxic to cells at high levels[10]. The formation of SCPCM is a key indicator of metabolic dysfunction in the valine degradation pathway, particularly in ECHS1 and HIBCH deficiencies[10].
Experimental Protocols
To facilitate further comparative studies, this section provides detailed protocols for key assays relevant to the biological activities discussed.
Assessment of Antioxidant Activity
This assay quantifies the ability of a compound to directly scavenge hydrogen peroxide.
-
Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. A decrease in resorufin fluorescence in the presence of a test compound indicates H₂O₂ scavenging.
-
Protocol:
-
Prepare a 1X reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Prepare a 10 U/mL stock solution of HRP in reaction buffer.
-
Prepare a working solution of Amplex® Red reagent and HRP in reaction buffer. A typical final concentration is 50 µM Amplex® Red and 0.1 U/mL HRP.
-
In a 96-well microplate, add the test compound at various concentrations.
-
Add a known concentration of H₂O₂ (e.g., 20 µM final concentration) to each well.
-
Initiate the reaction by adding the Amplex® Red/HRP working solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm[10].
-
This assay assesses the ability of a compound to protect DNA from damage induced by hydroxyl radicals generated by the Fenton reaction.
-
Principle: Supercoiled plasmid DNA is incubated with Fenton's reagent (FeSO₄ and H₂O₂), which generates hydroxyl radicals that cause DNA strand breaks, converting the supercoiled form to nicked (open-circular) and linear forms. The protective effect of an antioxidant is observed as a retention of the supercoiled DNA form.
-
Protocol:
-
Prepare a reaction mixture containing plasmid DNA (e.g., 0.5 µg of pUC19) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Add the test compound at various concentrations to the reaction mixture.
-
Add FeSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 0.1 mM.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a loading buffer containing a chelating agent like EDTA.
-
Analyze the DNA forms by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light[11].
-
Nrf2 Pathway Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the activation of the Nrf2 antioxidant response element (ARE) pathway.
-
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the ARE. Activation of the Nrf2 pathway by a test compound leads to the binding of Nrf2 to the ARE, driving the expression of luciferase. The amount of light produced upon addition of luciferin is proportional to the level of Nrf2 activation.
-
Protocol:
-
Seed cells (e.g., HepG2 or ARE-reporter stable cell lines) in a 96-well plate.
-
If not using a stable cell line, transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
After 24 hours, treat the cells with the test compound at various concentrations. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubate the cells for a specified period (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions[6][12].
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a desired period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).
-
Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader[13].
-
Cystathionine γ-lyase (CSE) Inhibition Assay
This assay measures the activity of CSE and its inhibition by test compounds.
-
Principle: CSE catalyzes the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia. The produced cysteine can be detected colorimetrically using an acid ninhydrin reagent, which forms a red-colored complex with cysteine that absorbs at 560 nm. A decrease in the absorbance at 560 nm in the presence of an inhibitor indicates CSE inhibition.
-
Protocol:
-
Prepare a reaction mixture containing a buffer (e.g., 200 mM Bis-Tris Propane, pH 8.25), pyridoxal 5'-phosphate (PLP, 50 µM), and dithiothreitol (DTT, 1 mM).
-
Add the CSE enzyme source (e.g., purified enzyme or cell lysate) and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate, L-cystathionine.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding glacial acetic acid.
-
Add the acid ninhydrin reagent and boil the mixture for 10 minutes.
-
Cool the samples on ice and dilute with ethanol.
-
Measure the absorbance at 560 nm[1].
-
Discussion and Future Directions
The available evidence suggests that S-(2-carboxyethyl)-L-cysteine (β-CEC) possesses cytoprotective and antioxidant properties, primarily through the mild activation of the Nrf2 pathway. Its ability to inhibit cystathionine γ-lyase points to a role in modulating H₂S signaling. In contrast, the biological activities of this compound (SCPCM) remain largely unexplored beyond its established role as a biomarker for ECHS1 deficiency.
The structural similarities between the two molecules, particularly the presence of a sulfur atom and a carboxyalkyl group, suggest that SCPCM may also possess some of the biological activities observed for β-CEC. Future research should focus on a direct comparative evaluation of these two compounds in a panel of in vitro and cell-based assays, including:
-
Comprehensive antioxidant profiling: Utilizing assays such as ORAC, ABTS, and cellular antioxidant activity assays to directly compare their radical scavenging capacities.
-
Nrf2 activation studies: Employing luciferase reporter assays and downstream target gene expression analysis to determine if SCPCM can also activate the Nrf2 pathway.
-
Cytotoxicity profiling: Assessing the cytotoxic effects of both compounds in various cell lines to understand their safety profiles.
-
Enzyme inhibition screening: Expanding the analysis to other relevant enzymes involved in cellular metabolism and signaling.
Such studies will be instrumental in elucidating the structure-activity relationships of these cysteine and cysteamine derivatives and could potentially uncover novel therapeutic applications for these intriguing molecules.
References
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- Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. Int J Mol Sci. 2022 Oct 31;23(21):13304. doi: 10.3390/ijms232113304.
- Antioxidant Activity and Protection from DNA Damage by Water Extract from Pine (Pinus densiflora) Bark. Prev Nutr Food Sci. 2013 Dec;18(4):225-30. doi: 10.3746/pnf.2013.18.4.225.
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S-(2-Carboxyethyl)-L-cysteine | CAS#:4033-46-9. Chemsrc. [Link]
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- Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates. Int J Mol Sci. 2023 Sep 29;24(19):14789. doi: 10.3390/ijms241914789.
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A Researcher's Guide to the Validation of Specific Biomarkers in Valine Metabolism Disorders
This guide provides an in-depth technical comparison of established and emerging biomarkers for the diagnosis and monitoring of valine metabolism disorders. We will delve into the biochemical rationale for biomarker selection, present comparative data on their diagnostic performance, and provide detailed experimental protocols for their validation. Our focus is to equip researchers, clinicians, and drug development professionals with the necessary knowledge to critically evaluate and implement robust biomarker strategies in the context of these rare metabolic diseases.
The Critical Role of Valine Metabolism and the Consequences of its Disruption
Valine, an essential branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a key contributor to energy production through its catabolic pathway.[1] The breakdown of valine ultimately feeds into the tricarboxylic acid (TCA) cycle, making it crucial for cellular energetics.[1]
Genetic defects in the enzymes responsible for valine catabolism lead to a group of inherited metabolic disorders, often termed organic acidemias. These conditions result in the accumulation of toxic intermediate metabolites, causing a cascade of severe health issues, including metabolic acidosis, hyperammonemia, lethargy, and potentially coma or death if not diagnosed and managed promptly.[2][3][4] Key disorders affecting the valine metabolism pathway include Propionic Acidemia and Methylmalonic Acidemia.[2][3][5][6][7][8]
The early and accurate diagnosis of these disorders is paramount to improving patient outcomes. This necessitates the use of specific and reliable biomarkers that can be detected in easily accessible biological samples, such as dried blood spots (DBS) from newborns.
Caption: Simplified Valine Catabolic Pathway and Associated Disorders.
A Comparative Analysis of Biomarkers for Valine Metabolism Disorders
The diagnostic landscape for valine metabolism disorders has evolved from relying on broad, less specific markers to incorporating more definitive second-tier tests. Below, we compare the performance of key biomarkers.
| Biomarker Category | Specific Biomarker | Associated Disorder(s) | Matrix | Advantages | Limitations |
| Acylcarnitines | Propionylcarnitine (C3) | Propionic Acidemia, Methylmalonic Acidemia | DBS, Plasma | High sensitivity for newborn screening.[9] | Not specific; elevated in other conditions.[9] |
| Isovalerylcarnitine (C5) | Isovaleric Acidemia | DBS, Plasma | Key marker for a specific BCAA disorder.[10][11] | Can be isobaric with other compounds, requiring chromatographic separation for confirmation.[12] | |
| 3-Hydroxyisovalerylcarnitine (C5OH) | 3-MCC deficiency, HMG-CoA lyase deficiency, Biotinidase deficiency | DBS, Plasma | Detectable in newborn screening.[10][13] | Lacks specificity, indicating multiple potential disorders.[13] | |
| Organic Acids | Methylmalonic Acid (MMA) | Methylmalonic Acidemia | Urine, Serum | Highly specific and quantitative for MMA.[14] | Requires a second-tier test, often from a urine sample, which can delay diagnosis.[13] |
| 3-Hydroxypropionic Acid | Propionic Acidemia | Urine | Specific marker for propionic acidemia.[5] | Primarily a urinary marker. | |
| 2-Methylcitric Acid | Propionic Acidemia, Methylmalonic Acidemia | Urine | Elevated in both PA and MMA.[5] | Not a primary screening marker. | |
| 3-Hydroxy-3-methylglutaric Acid (3H3MG-A) | HMG-CoA Lyase Deficiency | DBS, Plasma, Urine | Highly specific second-tier marker for HMGCLD.[13] | Requires more sensitive LC-MS/MS methods for detection in blood spots.[13] | |
| 3-Methylglutaconic Acid (3MGC-A) | HMG-CoA Lyase Deficiency, 3-Methylglutaconic Aciduria | DBS, Plasma, Urine | Useful in the differential diagnosis of disorders with elevated C5OH.[13] | Elevated in multiple conditions. |
The Rise of Second-Tier Testing: Enhancing Specificity
The primary challenge in newborn screening for valine metabolism disorders is the lack of specificity of initial acylcarnitine profiles. For instance, an elevated C5OH level can be indicative of several different inborn errors of metabolism.[13] This has led to the development of second-tier testing strategies that utilize the same dried blood spot to measure more specific biomarkers, thereby reducing false-positive rates and expediting definitive diagnosis.
A prime example is the approach for 3-hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD), a disorder of leucine metabolism that also presents with elevated C5OH.[13][15][16][17] Research has shown that 3-hydroxy-3-methylglutaric acid (3H3MG-A) and 3-methylglutaconic acid (3MGC-A) are highly discriminating metabolites for HMGCLD and can be quantified from the initial DBS sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] This allows for a confirmed diagnosis without the need to recall the patient for additional sample collection, such as urine.[13]
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A Technical Guide to the Correlation Between Urinary S-(2-carboxypropyl)cysteamine (SCPCM) Concentration and Clinical Severity of ECHS1 Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the relationship between urinary concentrations of S-(2-carboxypropyl)cysteamine (SCPCM) and the clinical severity of Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency, a rare and severe mitochondrial metabolic disorder. We will explore the underlying biochemical mechanisms, present methodologies for biomarker quantification, and evaluate the utility of SCPCM as a prognostic and monitoring tool.
Introduction to ECHS1 Deficiency: A Spectrum of Severity
ECHS1 deficiency is an autosomal recessive inborn error of metabolism caused by mutations in the ECHS1 gene.[1] This gene encodes a crucial mitochondrial matrix enzyme that participates in both the β-oxidation of fatty acids and the catabolism of the branched-chain amino acid valine.[2][3] The clinical presentation of ECHS1 deficiency is highly heterogeneous, ranging from severe neonatal-onset encephalopathy with rapid fatal progression to milder forms characterized by later-onset developmental delay, regression, and paroxysmal exercise-induced dystonia.[4][5] Common manifestations include Leigh syndrome or Leigh-like syndrome, dystonia, hypotonia, seizures, and elevated lactate levels.[2][6][7] Brain MRI findings frequently show characteristic bilateral T2 hyperintensity in the basal ganglia.[2][3] This wide clinical spectrum complicates diagnosis and prognosis, necessitating the identification of reliable biomarkers to gauge disease severity and monitor therapeutic interventions.
The Biochemical Basis of SCPCM as a Biomarker
The enzymatic role of ECHS1 is critical in the valine catabolism pathway, where it hydrates methacrylyl-CoA to produce (S)-3-hydroxyisobutyryl-CoA.[6] In ECHS1 deficiency, this step is impaired, leading to the accumulation of the reactive intermediate metabolite, methacrylyl-CoA.[8] This buildup is believed to be a primary driver of the disease's cytotoxicity.[6][9]
Methacrylyl-CoA is a highly reactive electrophile that can spontaneously form adducts with nucleophilic molecules, particularly those containing thiol groups like cysteine and cysteamine.[8] The conjugation of methacrylyl-CoA with cysteamine results in the formation of S-(2-carboxypropyl)cysteamine (SCPCM), which is then excreted in the urine.[6] Consequently, urinary SCPCM levels serve as a direct readout of the upstream metabolic blockage and the accumulation of toxic methacrylyl-CoA.
Caption: Valine catabolism and SCPCM formation in ECHS1 deficiency.
Correlation Between Urinary SCPCM and Clinical Severity
Emerging evidence suggests a positive correlation between the concentration of urinary valine metabolites, including SCPCM, and the clinical severity of ECHS1 deficiency.[6]
-
High SCPCM Levels in Severe Phenotypes: Patients with severe, early-onset Leigh syndrome and rapid neurological deterioration tend to exhibit significantly higher urinary SCPCM concentrations.[6]
-
Lower SCPCM Levels in Milder Phenotypes: Conversely, patients with milder clinical courses, such as those with later-onset or exercise-induced dystonia, often show lower levels of these metabolites.[6][9] In one documented case, the patient with the mildest presentation (achieving the ability to roll over and sit with support) had the lowest urinary SCPC and SCPCM levels among the studied cohort.[6]
This correlation provides a valuable biochemical basis for stratifying patients and may aid in predicting the disease trajectory. While SCPCM is a key biomarker, it is often measured alongside other cysteine conjugates like S-(2-carboxypropyl) cysteine (SCPC).[6] Furthermore, N-acetyl-S-(2-carboxypropyl)cysteine has been identified as a particularly sensitive biomarker, elevated even in the mildest cases of ECHS1 deficiency.[9][10]
Comparative Data on Urinary Metabolites in ECHS1 Deficiency
The following table summarizes representative data from published case studies, illustrating the difference in urinary SCPCM levels between patients with ECHS1 deficiency and healthy controls.
| Patient Group | Urinary SCPCM (micromol/mmol Cr) | Clinical Phenotype Summary | Reference |
| Proband 1 | 3.254 (Normal < 0.624) | 15-month-old with developmental delays, metabolic acidosis. | [11] |
| Proband 2 | 1.896 (Normal < 0.624) | 6.5-year-old with movement-induced dystonia. | [11] |
| Patient 3 | 2.83 (Reference value not specified) | Infancy/early childhood onset, developmental retardation. | [7] |
| Control Group | Undetectable / Below Limit of Quantification | Asymptomatic | [6][11] |
Note: The absolute values can vary between laboratories due to different analytical methods and reference ranges. The key takeaway is the significant elevation in patients compared to controls.
Experimental Protocol: Quantification of Urinary SCPCM
Accurate and reproducible quantification of SCPCM is paramount for its clinical application. The gold-standard methodology is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[6]
Workflow for Urinary SCPCM Analysis
Caption: Standard workflow for LC-MS/MS-based SCPCM quantification.
Step-by-Step Methodology
-
Sample Collection and Storage:
-
Collect a random or first-morning urine sample.
-
To prevent degradation or bacterial contamination, samples should be frozen at -20°C or -80°C until analysis.
-
-
Sample Preparation (Self-Validating System):
-
Causality: The goal is to remove interfering substances (like proteins) and ensure accurate quantification. An isotope-labeled internal standard is crucial for correcting analytical variability.[12]
-
Thaw urine samples on ice.
-
Vortex to ensure homogeneity.
-
Take a 100 µL aliquot of urine.
-
Add an internal standard (e.g., a stable isotope-labeled version of SCPCM) at a known concentration. This step is critical for trustworthy results as it corrects for sample loss during preparation and for matrix effects during ionization.
-
Precipitate proteins by adding 400 µL of a solvent like acetonitrile or methanol.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 100 µL of 5% methanol in water) for injection.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[12]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used to separate SCPCM from other urine components.[13]
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). The gradient allows for efficient elution and separation.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides high specificity. Specific precursor-to-product ion transitions are monitored for both the native SCPCM and the internal standard. This ensures that only the target analyte is being quantified.
-
-
-
Data Analysis and Normalization:
-
Integrate the chromatographic peaks for both SCPCM and the internal standard.
-
Calculate the ratio of the SCPCM peak area to the internal standard peak area.
-
Determine the concentration of SCPCM using a calibration curve prepared with known standards.
-
Trustworthiness: To account for variations in urine dilution, normalize the final SCPCM concentration to the urinary creatinine concentration. The final result is typically expressed in micromoles of SCPCM per millimole of creatinine (µmol/mmol Cr).
-
Conclusion and Future Directions for Drug Development
The concentration of urinary SCPCM serves as a promising biomarker that correlates with the clinical severity of ECHS1 deficiency. Its measurement provides a non-invasive window into the underlying metabolic dysregulation, offering significant potential for early diagnosis, patient stratification, and monitoring the biochemical response to therapeutic interventions.[6][11]
For drug development professionals, SCPCM represents a quantifiable pharmacodynamic biomarker. A therapeutic agent aimed at restoring ECHS1 function, reducing the load of valine, or scavenging toxic metabolites should theoretically lead to a measurable decrease in urinary SCPCM levels. Incorporating SCPCM analysis into preclinical studies and clinical trials can provide objective evidence of a drug's mechanism of action and efficacy.
Future research should focus on establishing a standardized, multi-center clinical severity score for ECHS1 deficiency and correlating it with longitudinal SCPCM measurements in a larger patient cohort. This will solidify the biomarker's prognostic value and establish clear thresholds for assessing therapeutic response.
References
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Sato, A., et al. (2021). Valine metabolites analysis in ECHS1 deficiency. Brain and Development, 43(8), 817-824. Available at: [Link]
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Sharpe, A. J., & McKenzie, M. (2018). Mitochondrial Fatty Acid Oxidation Disorders Associated with Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency. Metabolites, 8(1), 14. Available at: [Link]
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Yamada, K., et al. (2015). Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion. Journal of Medical Genetics, 52(10), 691-696. Available at: [Link]
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Gokce, H. S., et al. (2020). ECHS1 deficiency and its biochemical and clinical phenotype. Metabolic Brain Disease, 35(5), 787-794. Available at: [Link]
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Yamada, K., et al. (2015). Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion. ResearchGate. Available at: [Link]
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Li, Y., et al. (2024). ECHS1: pathogenic mechanisms, experimental models, and emerging therapeutic strategies. Cell & Bioscience, 14(1), 77. Available at: [Link]
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Lin, H., et al. (2022). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. Journal of the American Chemical Society, 144(44), 20433-20442. Available at: [Link]
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Li, Y., et al. (2024). ECHS1: pathogenic mechanisms, experimental models, and emerging therapeutic strategies. ResearchGate. Available at: [Link]
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Anselm, I., & Saneto, R. P. (2019). Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 Deficiency. GeneReviews®. Available at: [Link]
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Wang, X., et al. (2020). Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature. springermedizin.de. Available at: [Link]
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Wang, X., et al. (2020). Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature. ResearchGate. Available at: [Link]
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Yang, Y., et al. (2024). Expanding the Clinical and Genetic Spectrum of Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 Deficiency: Insights From Two Unrelated Chinese Families. Journal of Child Neurology. Available at: [Link]
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Menni, F., et al. (2020). Phenotypic spectrum of short-chain enoyl-Coa HYDRATASE-1 (ECHS1) deficiency. European Journal of Paediatric Neurology, 28, 119-126. Available at: [Link]
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Schmidt, M., & Unterreitmeier, F. (1990). High-performance liquid chromatographic determination of urinary cysteine and cystine. Journal of Chromatography B: Biomedical Sciences and Applications, 525(1), 21-28. Available at: [Link]
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Alwis, K. U., et al. (2003). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Journal of Analytical Toxicology, 27(5), 295-300. Available at: [Link]
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Lin, H., et al. (2022). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. PubMed. Available at: [Link]
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Wróbel, M., et al. (2015). A Simple HPLC–UV Method for Simultaneous Determination of Cysteine and Cysteinylglycine in Biological Fluids. Acta Chromatographica, 27(2), 331-344. Available at: [Link]
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Navigating the Labyrinth of Single-Cell Proteomics: A Comparative Guide to Quantitative Internal Standards
In the rapidly evolving landscape of single-cell proteomics by mass spectrometry (SCPCM), the pursuit of accurate and precise protein quantification is paramount. The inherent challenges of analyzing minute protein quantities from individual cells necessitate robust strategies to control for experimental variability. Internal standards are the bedrock of this control, providing a crucial reference point to normalize for sample loss, injection variability, and ionization suppression. This guide provides an in-depth, comparative analysis of the predominant internal standard strategies employed in quantitative SCPCM, offering researchers, scientists, and drug development professionals the insights needed to make informed methodological choices.
The Imperative for Internal Standards in SCPCM
At the single-cell level, stochasticity in sample handling and instrument performance can introduce significant non-biological variation, obscuring true cellular heterogeneity. An ideal internal standard is a compound of known quantity, added to a sample at an early stage, that behaves similarly to the analytes of interest throughout the entire analytical workflow.[1] By tracking the signal of the internal standard, we can correct for variations and ensure that observed differences in protein abundance reflect genuine biological differences between cells.
A Comparative Analysis of Internal Standard Strategies
The choice of an internal standard strategy is a critical decision in the design of any quantitative SCPCM experiment. Here, we evaluate the most prominent approaches, detailing their underlying principles, experimental workflows, and a critical assessment of their performance based on published data.
Isobaric Labeling with a Carrier Proteome: The High-Throughput Workhorse
The use of a "carrier" or "booster" channel in conjunction with isobaric tags, such as Tandem Mass Tags (TMT), has become a cornerstone of high-throughput SCPCM.[2][3][4] In this strategy, peptides from single cells are labeled with unique isobaric tags, while a larger amount of pooled peptides (the carrier) is labeled with a separate tag and mixed with the single-cell samples.
Principle: The highly abundant carrier proteome ensures that a sufficient number of ions are selected for fragmentation, leading to improved peptide identification.[3][5] The relative quantification of proteins in single cells is then determined from the reporter ions generated during fragmentation.
Advantages:
-
Increased Peptide Identification: The carrier significantly boosts the ion signal, leading to a greater number of identified peptides and deeper proteome coverage from single cells.[3][5]
-
High Throughput: Multiplexing allows for the simultaneous analysis of multiple single cells in a single mass spectrometry run, dramatically increasing throughput.[3]
Limitations and Considerations:
-
Quantitative Accuracy: A major challenge is the potential for quantitative ratio compression and decreased accuracy, especially at high carrier-to-single-cell ratios.[5][6][7] Isotopic impurities in the TMT reagents can lead to spillover from the highly abundant carrier channel into the single-cell channels, distorting the true quantitative ratios.[8]
-
Carrier Ratio Optimization: The ratio of the carrier proteome to the single-cell samples is a critical parameter that must be carefully optimized. Studies suggest that while higher carrier ratios improve identifications, they can negatively impact quantitative precision.[6][7] An optimal balance is often sought, with recommended carrier levels ranging from 20x to 100x the amount of a single cell.[6][7]
Experimental Data Summary:
| Carrier-to-Single-Cell Ratio | Peptide Identifications | Quantitative Accuracy | Quantitative Precision (CV) | Reference |
| 20x | Good | High | Low | [5][7] |
| 100x | High | Moderate | Moderate | [5][6] |
| 200x | Very High | Lower | Higher | [5] |
| 500x | Highest | Low | High | [6] |
Experimental Workflow: TMT-based SCPCM with a Carrier Channel
Caption: TMT-based SCPCM workflow with a carrier channel.
Protocol: TMT Labeling with a Carrier Proteome
-
Single-Cell Isolation: Isolate single cells into individual wells of a 384-well plate using fluorescence-activated cell sorting (FACS) or other methods.
-
Carrier Proteome Preparation: Pool a larger number of cells (e.g., 100-200 cells per single cell to be analyzed) to create the carrier sample.
-
Lysis and Digestion: Lyse both single cells and the carrier sample, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
TMT Labeling: Label the peptides from each single cell with a unique TMTpro reagent. Label the carrier peptides with a separate TMTpro reagent.
-
Sample Combination: Combine the labeled single-cell samples and the labeled carrier sample.
-
LC-MS/MS Analysis: Analyze the combined sample using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify peptides and quantify the reporter ions for each single cell relative to the carrier.
Non-Isobaric Labeling with plexDIA: A New Frontier in Multiplexed Quantification
plexDIA (multiplexed data-independent acquisition) is an emerging strategy that combines non-isobaric mass tags with DIA to enhance both throughput and quantitative accuracy.[1][2][9]
Principle: In plexDIA, peptides from different samples are labeled with tags that have the same chemical composition but different masses. This results in a mass shift for the same peptide from different samples. The samples are then analyzed using DIA, where all ions within a specified mass range are fragmented. The co-elution of the mass-shifted peptides allows for more confident identification and quantification.
Advantages:
-
Improved Quantitative Accuracy: By avoiding the use of a highly abundant carrier, plexDIA mitigates the issue of ratio compression and isotopic interference, leading to more accurate quantification.[9]
-
High Data Completeness: The co-elution of labeled peptides allows for more robust peptide identification across samples, resulting in higher data completeness.[9]
-
Increased Throughput: Like TMT, plexDIA allows for the multiplexed analysis of multiple samples in a single run.
Limitations and Considerations:
-
Lower Plexing Capacity (Currently): Commercially available non-isobaric tags for plexDIA currently offer lower multiplexing capabilities (e.g., 3-plex) compared to the 18-plex TMTpro reagents.[9][10]
-
Novelty and Adoption: As a newer technique, the workflows and data analysis pipelines for plexDIA are still being refined and adopted by the broader community.
Experimental Data Summary:
| Method | Proteome Coverage | Quantitative Accuracy | Data Completeness | Reference |
| plexDIA | ~1,000 proteins/cell | High | 98% within a set | [9] |
| LF-DIA | Similar to plexDIA | High | Lower than plexDIA | [1] |
Experimental Workflow: plexDIA for SCPCM
Caption: plexDIA workflow for quantitative single-cell proteomics.
Protocol: plexDIA using mTRAQ Reagents
-
Single-Cell Isolation and Preparation: Isolate and prepare peptides from single cells as described for the TMT workflow.
-
Non-Isobaric Labeling: Label the peptides from each single cell with a different non-isobaric mass tag (e.g., mTRAQ reagents).
-
Sample Combination: Combine the labeled samples.
-
LC-DIA-MS Analysis: Analyze the combined sample using a mass spectrometer operating in data-independent acquisition mode.
-
Data Analysis: Utilize a specialized data analysis pipeline (e.g., DIA-NN with the plexDIA module) to identify and quantify the mass-shifted peptides.
Label-Free Quantification with Data-Level Normalization: The Unbiased Approach
Label-free quantification (LFQ) offers the most direct approach to measuring protein abundance, without the potential artifacts introduced by chemical labels. Normalization is performed at the data analysis stage.
Principle: In LFQ, the abundance of a protein is inferred from the intensity of its corresponding peptide ions in the mass spectra or by counting the number of identified spectra per protein.[11] To account for systematic variations, various normalization algorithms are applied to the data. A specific strategy within LFQ is the use of "pseudo internal standards," where a set of stably expressed proteins (housekeeping proteins) across all single cells are used to normalize the entire dataset.[12][13]
Advantages:
-
No Labeling Artifacts: Avoids potential biases and incomplete reactions associated with chemical labeling.
-
Potentially Higher Dynamic Range: Not limited by the dynamic range of reporter ions.
Limitations and Considerations:
-
Lower Throughput: Samples are analyzed individually, leading to lower throughput compared to multiplexed methods.[7]
-
Data Completeness: Can suffer from a higher number of missing values, especially for low-abundance proteins.
-
Normalization Challenges: The choice of an appropriate normalization method is critical and can significantly impact the results.[14] The assumption of stably expressed "pseudo internal standards" may not always hold true across different cell types or conditions.
Experimental Data Summary:
| Normalization Method | Intragroup Variation | Differential Expression Analysis | Reference |
| Variance Stabilization Normalization (VSN) | Low | Consistently Good | [14][15] |
| Linear Regression Normalization | Low | Good | [14][15] |
| Local Regression Normalization (LOESS) | Low | Good | [14][15] |
Data Analysis Workflow: Label-Free SCPCM with Normalization
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- 9. Increasing the throughput of sensitive proteomics by plexDIA - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of S-(2-carboxypropyl)-Cysteamine
As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. S-(2-carboxypropyl)-Cysteamine, a critical biomarker in the study of certain metabolic disorders, requires meticulous handling not only during experimentation but also through its entire lifecycle, culminating in its safe and compliant disposal.[1] This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
This compound is an organosulfur compound, specifically a derivative of cysteamine.[1] While a specific, comprehensive toxicity profile is not widely documented, its structural class as a thiol (mercaptan) derivative necessitates a cautious approach.[2] Compounds in this class are often characterized by strong, unpleasant odors and can pose various health risks. The parent compound, cysteamine, is known to be harmful if swallowed, and can cause serious eye irritation, respiratory irritation, and potential skin sensitization.[3][4]
Therefore, a site-specific risk assessment is the mandatory first step before handling or disposing of this compound. Always consult the manufacturer's Safety Data Sheet (SDS) for the most detailed information. In its absence, the precautionary principles outlined here, based on its chemical family, should be applied.
Key Inferred Hazards:
-
Respiratory and Eye Irritation: Potential for irritation upon inhalation or contact.
-
Skin Sensitization: Possible allergic reactions with repeated skin contact.
-
Environmental Toxicity: Improper release can harm aquatic life and ecosystems.
-
Odor: As a mercaptan derivative, it may have a potent and unpleasant odor, even at low concentrations.[2]
The Regulatory Landscape: Adherence to Federal and Local Mandates
The disposal of laboratory chemical waste is strictly regulated. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management and disposal of hazardous waste.[5] Laboratories are classified as generators of hazardous waste and must adhere to specific protocols for waste identification, storage, and disposal through authorized facilities.[6][7]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the "Lab Standard," requires institutions to develop a Chemical Hygiene Plan (CHP).[8][9][10] This plan outlines the specific procedures and safety measures for handling hazardous chemicals, including waste disposal.
Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and understanding the specific requirements for your facility.
Core Disposal Principles: The "Why" Behind the Procedure
Simply following steps is insufficient; understanding the rationale ensures a culture of safety and compliance.
-
Segregation is Non-Negotiable: Mixing incompatible wastes can lead to dangerous reactions, such as the release of toxic gases or fire. This compound waste must be kept separate from strong acids, bases, and oxidizing agents.
-
Containment Prevents Exposure: Waste must be stored in chemically resistant, leak-proof containers with securely sealed lids. This prevents spills and the release of vapors.
-
Labeling Ensures Safe Handling: Clear, accurate labeling is a legal requirement and essential for anyone who may handle the container.[5] It communicates the contents and associated hazards, ensuring it is managed correctly throughout the disposal chain.
-
Sewer and Trash Disposal are Prohibited: Organosulfur compounds can be toxic to aquatic organisms and may generate highly toxic hydrogen sulfide gas if they encounter acidic conditions in the sewer system. Disposal in the regular trash can expose custodial staff to chemical hazards and leads to environmental contamination.[11]
Key Chemical Data and Handling Summary
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 80186-81-8 | [1] |
| Molecular Formula | C6H13NO2S | [1] |
| Inferred Hazard Class | Irritant, Potential Sensitizer, Environmental Hazard | [3][4] |
| Required PPE | Nitrile Gloves, Safety Goggles, Laboratory Coat | [1] |
| Handling Location | Certified Chemical Fume Hood | [2] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | [11] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for managing waste from the point of generation to its final collection.
Experimental Workflow: Waste Disposal Decision Tree
Caption: Waste Disposal Decision Workflow for this compound.
Step 1: Personal Protective Equipment (PPE) Before handling any waste, ensure you are wearing appropriate PPE:
-
Eye Protection: ANSI-rated safety goggles.
-
Hand Protection: Chemically resistant gloves (nitrile is generally sufficient for incidental contact).
-
Body Protection: A laboratory coat, fully buttoned.
All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure and contain any odors.[2]
Step 2: Waste Characterization and Segregation Properly identify the waste stream. This is critical as it dictates the disposal pathway.
-
Pure Solid: Unused or expired this compound.
-
Contaminated Labware: Items like weigh boats, contaminated gloves, or absorbent pads used during a spill cleanup.
-
Aqueous Solutions: Solutions of the compound in water or buffers.
-
Organic Solvent Solutions: Solutions of the compound in solvents (e.g., DMSO, ethanol). Segregate halogenated and non-halogenated solvent waste according to your institution's guidelines.
Step 3: Waste Collection and Containment
-
Select a waste container that is chemically compatible with the waste stream and in good condition.
-
Attach a "Hazardous Waste" label provided by your EHS department.
-
Fill out the label completely, including:
-
The full chemical name: "this compound" and any solvents present with their approximate concentrations.
-
The accumulation start date (the date the first drop of waste enters the container).
-
The associated hazards (e.g., Irritant, Handle with Care).
-
-
Keep the waste container closed at all times, except when adding waste.[11]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA at or near the point of generation.[6][12]
-
The SAA must be under the control of the laboratory personnel.
-
Liquid waste containers must be placed in a secondary containment bin to catch any potential leaks.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or you have finished the project, arrange for its removal.
-
Contact your institution's EHS department or follow the established procedure for requesting a hazardous waste pickup.[13][14]
-
Do not attempt to treat or neutralize the chemical waste yourself unless it is a documented and approved procedure within your institution's Chemical Hygiene Plan.[7]
Spill and Emergency Procedures
In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Clean the area, working from the outside in.
-
Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed bag or container.
-
Dispose of the cleanup materials as hazardous waste, following the steps outlined above for solid waste.
For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response or EHS office immediately.
By adhering to these procedures, you contribute to a safe and sustainable research environment, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Lab Guide: Handling Mercaptans. (n.d.). Scribd. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Missouri Southern State University. Retrieved from [Link]
-
Chemical Safety in Research and Teaching. (n.d.). New Mexico State University. Retrieved from [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (2011). National Academies Press. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.). Hazardous Waste Experts. Retrieved from [Link]
Sources
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- 4. store.sangon.com [store.sangon.com]
- 5. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 6. medlabmag.com [medlabmag.com]
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- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 10. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. epa.gov [epa.gov]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
